[cis-3-Methoxycyclobutyl]methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methoxycyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPXHYVTXHFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044706-13-8, 2094029-36-2 | |
| Record name | [(1s,3s)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [cis-3-Methoxycyclobutyl]methanamine hydrochloride: A Key Building Block for Next-Generation Therapeutics
For Immediate Release
[City, State] – January 2, 2026 – As the landscape of drug discovery evolves towards more sophisticated and targeted therapeutic modalities, the demand for novel chemical building blocks has never been greater. This technical guide provides a comprehensive overview of [cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS Number: 2044706-13-8), a key structural motif increasingly recognized for its potential in the development of advanced therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and strategic applications of this versatile compound.
Introduction: The Strategic Importance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can be exploited to pre-organize molecules for optimal interaction with biological targets. This contrasts with more flexible aliphatic chains, providing a level of structural constraint that can enhance binding affinity and selectivity.
This compound, with its specific stereochemistry and functional group presentation, is a prime example of a cyclobutane derivative designed to impart favorable physicochemical properties to drug candidates. The cis-relationship between the methoxy and aminomethyl groups defines a distinct spatial arrangement, influencing properties such as polarity, solubility, and metabolic stability.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 2044706-13-8 | [1][2][3] |
| Molecular Formula | C6H14ClNO | [1][2][3] |
| Molecular Weight | 151.63 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Inferred from typical amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Characterization:
The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the connectivity and stereochemistry of the molecule. The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the cyclobutane ring protons, and the aminomethyl protons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further corroborating the structure.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Synthesis of this compound: A Plausible Synthetic Strategy
While a specific, publicly available, step-by-step synthesis of this compound is not readily found in the literature, a robust and logical synthetic route can be proposed based on well-established organic chemistry transformations. The synthesis would likely commence from the commercially available precursor, (cis-3-Methoxycyclobutyl)methanol.
Two primary synthetic pathways are presented here:
Pathway A: Mitsunobu Reaction followed by Azide Reduction
This pathway is a reliable method for converting a primary alcohol to a primary amine with retention of stereochemistry at the adjacent carbon.
Caption: Proposed Synthesis Pathway A via Mitsunobu Reaction.
Experimental Protocol (Proposed):
Step 1: Synthesis of 1-(azidomethyl)-3-methoxycyclobutane (Azide Intermediate)
-
To a solution of (cis-3-Methoxycyclobutyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Add sodium azide (1.5 eq) and a small amount of water to the reaction mixture and heat to 50 °C overnight.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azide intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free amine in diethyl ether and add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Pathway B: Reductive Amination
This pathway involves the oxidation of the starting alcohol to the corresponding aldehyde, followed by a one-pot reaction with an amine source and a reducing agent.
Caption: Proposed Synthesis Pathway B via Reductive Amination.
Experimental Protocol (Proposed):
Step 1: Synthesis of cis-3-methoxycyclobutane-1-carbaldehyde (Aldehyde Intermediate)
-
To a solution of (cis-3-Methoxycyclobutyl)methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude aldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting free amine by column chromatography or distillation.
-
Dissolve the purified amine in diethyl ether and precipitate the hydrochloride salt as described in Pathway A.
Applications in Drug Discovery: A Scaffold for PROTAC Linkers
The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy and pharmacokinetic properties.
The [cis-3-Methoxycyclobutyl]methanamine moiety is an attractive linker component for several reasons:
-
Conformational Restriction: The cyclobutane ring provides a degree of rigidity that can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation (Target Protein - PROTAC - E3 Ligase), which is essential for effective protein degradation.
-
Improved Physicochemical Properties: The introduction of the methoxy group can enhance solubility and modulate the lipophilicity of the linker, potentially improving the overall drug-like properties of the PROTAC.
-
Vectorial Properties: The cis stereochemistry positions the methoxy and aminomethyl groups on the same face of the ring, creating a distinct vector for linker extension and influencing the overall shape of the PROTAC molecule.
Sources
An In-depth Technical Guide to the Physicochemical Properties of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride
Introduction
[cis-3-Methoxycyclobutyl]methanamine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural features, including a primary amine and a methoxy group on a strained cyclobutyl ring, impart specific physicochemical characteristics that are crucial for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. The intended audience for this document includes researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.
Molecular Structure:
The structure of this compound is characterized by a cyclobutane ring with a methoxymethyl group and an aminomethyl group in a cis configuration. The hydrochloride salt form enhances its stability and aqueous solubility.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Property | Value | Source |
| CAS Number | 2044706-13-8 | [1] |
| Molecular Formula | C₆H₁₄ClNO | Derived from structure |
| Formula Weight | 151.63 g/mol | [2][3] |
| Purity | ≥95% | [1][2][3] |
Spectroscopic and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, formulation development, and quality control.
Table 2: Summary of Physicochemical Properties
| Property | Value/Methodology | Rationale/Significance |
| Melting Point | Not available in literature. Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus. | A sharp melting point is indicative of high purity. As an amine hydrochloride salt, a relatively high melting point is expected due to its ionic character. |
| Boiling Point | Not applicable; likely to decompose upon heating. | Amine hydrochlorides typically have high melting points and will often decompose before boiling, especially under atmospheric pressure.[4] |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents. Determined by equilibrium solubility assay. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base, which is crucial for many pharmaceutical applications. |
| pKa | Estimated to be in the range of 9-11 for the protonated amine. Determined by potentiometric titration. | The pKa of the primary amine is critical for understanding its ionization state at physiological pH, which influences its biological activity, absorption, and distribution. |
Experimental Protocols for Physicochemical Characterization
The following section details the experimental methodologies for determining the key physicochemical properties of this compound.
Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of organic molecules.
¹H NMR Spectroscopy
-
Objective: To confirm the proton skeleton of the molecule.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
-
-
Expected Signals: Distinct signals are expected for the methoxy protons, the cyclobutyl ring protons, and the aminomethyl protons. The cis stereochemistry can be confirmed by analyzing the coupling constants of the cyclobutyl protons. Spectral data for this compound is available.[4][5]
Caption: Workflow for ¹H NMR spectroscopic analysis.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated amine (BH⁺) and the free amine (B).
-
Principle: This method involves titrating a solution of the amine hydrochloride with a strong base and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point).[6]
-
Protocol:
-
Sample Preparation: Prepare a solution of this compound (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for monitoring their stability over time. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[7][8][9]
-
Principle: The compound is separated from impurities and potential degradants on a stationary phase by a liquid mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
-
Method Development Considerations:
-
Column: A reversed-phase column (e.g., C18 or C8) is typically suitable for the separation of polar compounds like amine hydrochlorides.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the amine.
-
Detection: UV detection is often employed. If the chromophore of the molecule is weak, derivatization with a UV-active or fluorescent tag may be necessary.[10]
-
-
Generalized Stability-Indicating HPLC Protocol:
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[8]
-
Method Optimization: Develop an HPLC method that resolves the parent compound from all observed degradation products. This often involves screening different columns, mobile phase compositions, and gradients.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
References
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. Available from: [Link]
-
ResearchGate. Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... Available from: [Link]
-
DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]
-
MDPI. Simple Method for the Estimation of pKa of Amines†. Available from: [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Autechaux. This compound, min 97%, 1 gram. Available from: [Link]
-
AOBChem. This compound. Available from: [Link]
-
OUCI. Thermal properties of amine hydrochlorides. Available from: [Link]
- Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
PubChem. Cis-3-methoxycyclohexanol. Available from: [Link]
Sources
- 1. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound(2044706-13-8) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. japsonline.com [japsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to [cis-3-Methoxycyclobutyl]methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Novel Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds is paramount to accessing new chemical space and addressing challenging biological targets. Small, rigid carbocyclic frameworks have garnered significant attention due to their ability to confer favorable physicochemical properties, such as improved metabolic stability and defined spatial orientation of substituents. Among these, the cyclobutane moiety has emerged as a valuable design element. This guide focuses on the synthesis, characterization, and application of a particularly relevant cyclobutane derivative: [cis-3-Methoxycyclobutyl]methanamine hydrochloride. This compound has gained prominence as a key building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it often serves as a rigid and synthetically versatile linker.[1] Its unique cis-stereochemistry and the presence of a methoxy group provide a distinct three-dimensional profile that can be exploited to optimize the binding and efficacy of therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a salt with the chemical formula C6H14ClNO and a molecular weight of 151.63 g/mol .[2] The structure features a cyclobutane ring with a methoxy group and a methylamine group in a cis-1,3-relationship. The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of synthetic transformations and biological assays.
| Property | Value | Source |
| CAS Number | 2044706-13-8 | [2] |
| Molecular Formula | C6H14ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that typically begins with a commercially available or readily synthesized cyclobutane precursor. A plausible and efficient synthetic route involves the preparation of a key intermediate, cis-3-methoxycyclobutane-1-carboxylic acid, followed by its conversion to the corresponding amide and subsequent reduction to the target amine.
Workflow for the Synthesis of this compound
Caption: A representative synthetic workflow for the preparation of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis based on established organic chemistry principles.[3][4]
Step 1: Synthesis of cis-3-methoxycyclobutane-1-carboxylic acid
The synthesis of the carboxylic acid intermediate can be achieved from a suitable precursor like a cyclobutane-1,3-dicarboxylic acid derivative or through multi-step sequences starting from simpler cyclobutane structures.[5][6]
Step 2: Amidation of cis-3-methoxycyclobutane-1-carboxylic acid
-
To a solution of cis-3-methoxycyclobutane-1-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HOBt/EDC) and a tertiary amine base (e.g., diisopropylethylamine).
-
To this activated mixture, add a source of ammonia, such as ammonium chloride, and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield crude cis-3-methoxycyclobutane-1-carboxamide.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Step 3: Reduction of cis-3-methoxycyclobutane-1-carboxamide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether).[7][8]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cis-3-methoxycyclobutane-1-carboxamide in the same anhydrous solvent to the LiAlH4 suspension. The addition should be performed dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with the ethereal solvent.
-
The combined filtrate is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude [cis-3-Methoxycyclobutyl]methanamine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude [cis-3-Methoxycyclobutyl]methanamine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound as a stable, crystalline solid.
Spectroscopic Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include:
-
A singlet for the methoxy protons (-OCH₃).
-
Multiplets for the cyclobutane ring protons.
-
A multiplet for the methine proton attached to the methoxy group.
-
A multiplet for the methine proton attached to the aminomethyl group.
-
A doublet for the methylene protons of the aminomethyl group (-CH₂NH₃⁺).
-
A broad singlet for the ammonium protons (-NH₃⁺).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Expected signals include:
-
A signal for the methoxy carbon (-OCH₃).
-
Signals for the carbons of the cyclobutane ring.
-
A signal for the methylene carbon of the aminomethyl group (-CH₂NH₃⁺).
Note: Specific chemical shifts (δ) and coupling constants (J) can be found in chemical databases for the specified CAS number (2044706-13-8).[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For [cis-3-Methoxycyclobutyl]methanamine, the expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations for the ammonium group.
-
C-H stretching vibrations for the alkyl and methoxy groups.
-
C-O stretching for the ether linkage.
Applications in Drug Discovery: A Versatile PROTAC Linker
The primary application of this compound in drug discovery is as a linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11]
The linker in a PROTAC plays a crucial role in its efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. The rigid cyclobutane scaffold of [cis-3-Methoxycyclobutyl]methanamine helps to control the spatial orientation of the two ends of the PROTAC, which can be critical for optimal ternary complex formation. The cis stereochemistry provides a specific vector for the attachment of the POI-binding and E3 ligase-binding moieties.
Logical Framework for PROTAC Design Incorporating the Cyclobutane Linker
Caption: The role of the [cis-3-Methoxycyclobutyl]methanamine linker in mediating the interaction between a Protein of Interest and an E3 Ubiquitin Ligase within a PROTAC.
The methoxy group can also influence the physicochemical properties of the PROTAC, such as its solubility and cell permeability. Furthermore, it can engage in specific interactions within the ternary complex, potentially enhancing binding affinity and degradation efficiency. The primary amine of the building block provides a convenient handle for covalent attachment to either the POI-binding ligand or the E3 ligase ligand through standard amide bond formation or other coupling chemistries.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure and convenient functional handles make it an attractive component for the design of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. The synthetic route, while multi-stepped, is achievable through well-established chemical transformations. As the demand for more sophisticated and effective PROTACs continues to grow, the strategic incorporation of unique and well-characterized linkers like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in drug design. Bioorganic & Medicinal Chemistry, 25(17), 4579-4580.
-
Gao, C., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Retrieved from [Link]
-
R Discovery. (2022, April 27). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Ture, S., & Gurbanov, A. V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. Retrieved from [Link]
-
Tsonkova, V., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Retrieved from [Link]
- CN101555205B. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
-
Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]
-
r/chemhelp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. Retrieved from [Link]
-
Organic Chemistry with Victor. (2024, January 15). Synthesis of Primary Amines from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]
- CN103232340A. Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- US3290365A. Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid. Google Patents.
-
Quora. (2021, March 12). Can amine be converted into carboxylic acid?. Retrieved from [Link]
-
Tsonkova, V., et al. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. Retrieved from [Link]
-
Pearson. (2024, June 7). When LiAlH4 reduces 3-methylcyclopentanone, the product mixture c.... Retrieved from [Link]
- EP0003683B1. Process for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. Google Patents.
-
Aobchem. (n.d.). This compound. Retrieved from [Link]
- CA2242218C. Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.
- CN112608243A. Synthesis method of trans-3-aminobutanol. Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. This compound(2044706-13-8) 1H NMR [m.chemicalbook.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
A Technical Guide to the Solubility Profile of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. [cis-3-Methoxycyclobutyl]methanamine hydrochloride, a novel chemical entity with potential therapeutic applications, requires a thorough understanding of its physicochemical properties, particularly its solubility, to enable successful formulation development. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles and standardized methodologies that guide such an investigation. We will delve into the predicted solubility behavior based on its chemical structure, present a detailed protocol for experimental solubility determination using the isothermal equilibrium method, and discuss the application of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended to serve as a foundational resource for researchers initiating pre-formulation studies on this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[2] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1][2] More than 40% of new chemical entities (NCEs) are reported to be poorly soluble in water, making solubility assessment a cornerstone of pre-formulation studies.[1]
This compound, as an amine salt, is anticipated to exhibit favorable solubility in aqueous media. However, a quantitative understanding of its solubility in a range of pharmaceutically relevant solvents and across different pH values is essential for developing robust and effective dosage forms.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[3] |
| CAS Number | 2044706-13-8 | CymitQuimica[3] |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.63 g/mol | CymitQuimica[3] |
| Purity | ≥95% | CymitQuimica[3] |
As a hydrochloride salt of a primary amine, this compound is an ionic compound. This characteristic strongly suggests a higher affinity for polar protic solvents, such as water and lower-chain alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[4] Conversely, its solubility is expected to be limited in nonpolar aprotic solvents like hexane or toluene.[4]
Hypothetical Solubility Profile
While experimental data is not available, a hypothetical solubility profile can be projected based on the compound's structure. This serves as a baseline for experimental design.
| Solvent | Predicted Solubility | Rationale |
| Water | High | As a hydrochloride salt, it will readily dissociate into ions, which are effectively solvated by polar water molecules. |
| Methanol | High | The polarity and hydrogen bonding capacity of methanol facilitate the dissolution of the ionic compound. |
| Ethanol | Moderate to High | Similar to methanol, but the slightly lower polarity may result in marginally reduced solubility. |
| Acetone | Low to Moderate | Acetone has a lower dielectric constant and is aprotic, making it a less effective solvent for ionic salts. |
| Dichloromethane | Low | This nonpolar aprotic solvent is not expected to effectively solvate the ionic species. |
| Hexane | Very Low | The nonpolar nature of hexane makes it a poor solvent for polar, ionic compounds. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal equilibrium method is a widely accepted and robust technique for determining the solubility of a compound.[4] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.[4]
Materials and Equipment
-
This compound (purity > 99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed vials. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required to reach equilibrium should be determined in preliminary experiments.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle. Subsequently, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[4]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.[4] Accurately dilute the filtered sample with a suitable mobile phase for analysis.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC method.[4][5]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.[4][5] The experiment should be performed in triplicate to ensure reproducibility, with the results reported as the mean ± standard deviation.[4]
Analytical Method Development for Solubility Determination
Accurate quantification of the dissolved API is paramount. HPLC is a common and reliable technique for this purpose.[5] Method development would involve:
-
Column Selection: A C18 reversed-phase column is often a good starting point for polar amine compounds.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.
-
Detector Selection: A UV-Vis detector can be used if the compound possesses a suitable chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Method Validation: The analytical method must be validated for specificity, linearity, range, accuracy, and precision to ensure the reliability of the solubility data.[5]
Conclusion
While specific solubility data for this compound is not yet in the public domain, this guide provides a comprehensive framework for its determination. Based on its chemical structure as an amine hydrochloride, it is predicted to be highly soluble in polar protic solvents. The isothermal equilibrium method, coupled with a validated HPLC analytical procedure, offers a robust and reliable means of quantifying its solubility profile. The generation of such data is a critical step in the pre-formulation and subsequent development of this promising chemical entity into a viable therapeutic agent.
References
- Benchchem.
- ChemicalBook. cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
PubChem. Methanamine, N-methoxy-, hydrochloride (1:1). [Link]
- CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
- CymitQuimica. This compound.
- Google Patents. Method for determining solubility of a chemical compound.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
An In-depth Technical Guide to the Spectral Analysis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[cis-3-Methoxycyclobutyl]methanamine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. As a primary amine, it serves as a versatile building block for the synthesis of more complex molecular entities. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of synthetic and biological applications. A thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization in research and development.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. While raw experimental data for this specific compound is not publicly available, this document will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach is designed to equip researchers with the knowledge to anticipate and understand the spectral features of this and related molecules.
Molecular Structure and Conformation
The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain. This conformational flexibility significantly influences the NMR spectrum, affecting chemical shifts and coupling constants.[1] The cis stereochemistry of the substituents on the cyclobutane ring in the target molecule will dictate the spatial relationship between the methoxy and methanamine groups, which will be reflected in the coupling patterns observed in the 1H NMR spectrum.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both 1H and 13C NMR will provide critical information about the connectivity and stereochemistry of the molecule.
Predicted 1H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutane ring, the methoxy group, the methylene bridge, and the ammonium group. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH3+ | 8.0 - 8.5 | Broad singlet | N/A |
| -CH(OCH3) | 3.8 - 4.2 | Multiplet | 6.0 - 8.0 |
| -OCH3 | 3.2 - 3.4 | Singlet | N/A |
| -CH2NH3+ | 3.0 - 3.3 | Multiplet | 6.0 - 8.0 |
| Cyclobutane Ring Protons | 1.8 - 2.5 | Multiplets | 6.0 - 10.0 |
Causality Behind Predictions:
-
-NH3+ Proton: The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom.[2]
-
-CH(OCH3) Proton: This proton is attached to a carbon bearing an electronegative oxygen atom, leading to a downfield shift. Its multiplicity will arise from coupling to the adjacent cyclobutane ring protons.
-
-OCH3 Protons: The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet.
-
-CH2NH3+ Protons: These protons are adjacent to the positively charged nitrogen atom, causing a downfield shift. They will couple with the adjacent methine proton on the cyclobutane ring.
-
Cyclobutane Ring Protons: The puckered nature of the cyclobutane ring leads to a complex set of overlapping multiplets for the ring protons.[1][3] The cis relationship of the substituents will influence the dihedral angles and thus the vicinal coupling constants.[4]
Predicted 13C NMR Spectral Data
The 13C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH(OCH3) | 70 - 80 |
| -OCH3 | 55 - 60 |
| -CH2NH3+ | 40 - 50 |
| -CH(CH2NH3+) | 30 - 40 |
| Cyclobutane Ring Carbons | 20 - 30 |
Causality Behind Predictions:
-
-CH(OCH3) Carbon: This carbon is directly attached to an electronegative oxygen atom, causing it to be the most deshielded of the sp3 carbons.
-
-OCH3 Carbon: The methoxy carbon is also deshielded by the attached oxygen.
-
-CH2NH3+ Carbon: The carbon adjacent to the ammonium group is deshielded due to the electron-withdrawing effect of the nitrogen.[2]
-
Cyclobutane Ring Carbons: The chemical shifts of the cyclobutane ring carbons are expected in the aliphatic region, with the substituted carbons appearing further downfield. Unsubstituted cyclobutane has a 13C resonance at approximately 22.4 ppm.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). The choice of solvent is critical as it can affect the chemical shifts and the appearance of exchangeable protons.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. For the 1H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the 13C spectrum, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the 1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the 13C NMR spectrum based on their chemical shifts and comparison with predicted values.
Caption: Workflow for NMR spectral acquisition and analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum
For this compound, the free base (C6H13NO) has a molecular weight of 115.18 g/mol . The mass spectrum will likely be obtained on the free base after in-source dissociation of the hydrochloride.
-
Molecular Ion (M+): According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[6] Therefore, the molecular ion peak for the free base is expected at m/z = 115 .
-
Key Fragmentation Pattern (α-Cleavage): The most characteristic fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[6][7] This results in the formation of a stable iminium cation.
-
Cleavage of the bond between the methylene group and the cyclobutane ring would result in the loss of a C5H9O radical and the formation of a fragment at m/z = 30 ([CH2=NH2]+). This is often the base peak in the mass spectra of primary amines.[7]
-
-
Other Potential Fragments:
-
[M-1]+: Loss of a hydrogen atom from the molecular ion can produce a peak at m/z = 114 .[7]
-
[M-15]+: Loss of a methyl radical from the methoxy group could lead to a fragment at m/z = 100 .
-
[M-31]+: Loss of a methoxy radical could result in a fragment at m/z = 84 .
-
Ring Opening and Fragmentation: Cyclic amines can also undergo ring cleavage, leading to a series of fragments corresponding to the loss of small neutral molecules like ethene.[7]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound. Electron ionization (EI) would be used for the free base, likely following GC separation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Caption: Generalized workflow for mass spectrometry analysis.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the ammonium group, as well as C-H, C-O, and C-N bonds.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-H Bend (Ammonium) | 1625 - 1500 | Medium |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
Causality Behind Predictions:
-
N-H Stretch: The most prominent feature will be a broad and strong absorption band in the 3200-2800 cm-1 region, characteristic of the N-H stretching vibrations in a primary ammonium salt (R-NH3+).[8] This broadness is due to hydrogen bonding.
-
C-H Stretch: The stretching vibrations of the sp3 C-H bonds in the cyclobutane ring, methylene bridge, and methoxy group will appear as medium intensity bands in the 3000-2850 cm-1 range, often superimposed on the broad N-H stretch.[8]
-
N-H Bend: The asymmetric and symmetric bending vibrations of the -NH3+ group are expected to appear in the 1625-1500 cm-1 region.[8]
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is predicted in the 1150-1085 cm-1 region.[9]
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm-1 range and may be of medium to weak intensity.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.
-
Background Subtraction: A background spectrum (of the KBr pellet or Nujol) is recorded and automatically subtracted from the sample spectrum.
-
Spectral Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Caption: Standard workflow for FTIR spectroscopy using a KBr pellet.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a comprehensive overview of the expected spectral data based on fundamental principles and analysis of analogous structures. The predicted 1H and 13C NMR spectra will confirm the connectivity and stereochemistry of the molecule, with the puckered cyclobutane ring giving rise to complex multiplets. Mass spectrometry is expected to show a molecular ion peak at m/z 115 for the free base and a characteristic base peak at m/z 30 resulting from α-cleavage. The IR spectrum will be distinguished by a broad N-H stretching band of the ammonium salt and a strong C-O stretching band of the ether. By understanding these anticipated spectral features, researchers can confidently identify and characterize this important chemical building block in their synthetic and medicinal chemistry endeavors.
References
-
GCMS Section 6.15 - Whitman People. (URL: [Link])
-
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (URL: [Link])
-
13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (URL: [Link])
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])
-
NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])
-
Video: Mass Spectrometry: Amine Fragmentation - JoVE. (URL: [Link])
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])
-
Amine - Wikipedia. (URL: [Link])
-
Infrared Spectroscopy - CDN. (URL: [Link])
-
6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])
-
IR: amines. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Commercial Availability of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
In the landscape of modern drug discovery, the cyclobutane moiety has emerged as a strategically significant scaffold.[1][2] Its unique puckered three-dimensional structure offers a distinct advantage over more conventional, flexible aliphatic chains or planar aromatic rings.[2] The incorporation of a cyclobutane ring can induce conformational restriction, enhance metabolic stability, and improve a compound's pharmacokinetic profile.[2] These characteristics make cyclobutane derivatives highly sought-after building blocks for medicinal chemists aiming to optimize lead compounds.
This compound is a prime example of such a valuable building block. It presents a specific stereochemistry (cis) and two key functional groups—a methoxy ether and a primary aminomethyl group—providing chemists with versatile handles for further synthetic elaboration. This guide offers a comprehensive overview of its commercial availability, synthetic considerations, and applications for researchers, scientists, and drug development professionals.
Commercial Sourcing and Availability
This compound is available from several specialized chemical suppliers. It is typically supplied as a solid with a purity of 95% or greater. Prospective buyers should note that this chemical is intended for professional research, manufacturing, and industrial use only, and is not for medical or consumer applications.[3][4]
| Supplier | CAS Number | Purity | Notes |
| Apollo Scientific | 2044706-13-8 | ≥95% | Listed as available for purchase, though stock levels may vary.[5] |
| Parchem | - | - | Listed as a product they supply; inquiries for quotes are encouraged.[6] |
| Fisher Scientific | 2094029-36-2 (listed as a synonym) | min 97% | Also lists the trans isomer.[4] |
| Various Online Marketplaces | - | min 97% | Available in small quantities (e.g., 1 gram) for research purposes.[3] |
Synthetic Pathways: A General Overview
While readily available commercially, understanding the synthetic origin of this compound provides valuable context for its use and potential impurities. The synthesis of such substituted cyclobutanes is a multi-step process, often starting from a commercially available cyclobutanone derivative. A plausible synthetic route is outlined below.
A typical synthesis might involve the reduction of a carbonyl group, introduction of the methoxy group via nucleophilic substitution, and subsequent functional group manipulations to install the aminomethyl side chain. Stereochemical control to achieve the desired cis configuration is a critical aspect of the synthesis, often directed by the choice of reducing agents and reaction conditions.
Caption: Generalized synthetic workflow for this compound.
Applications in Drug Discovery and Development
The utility of this compound lies in the unique combination of its structural features:
-
Conformational Rigidity : The cyclobutane ring restricts the rotational freedom of the molecule compared to an open chain analogue. This pre-organization can lead to higher binding affinity and selectivity for a biological target.
-
Defined Stereochemistry : The cis relationship between the methoxy and aminomethyl groups provides a fixed spatial arrangement, allowing for precise positioning of these functionalities within a receptor's binding pocket.
-
Metabolic Stability : The cyclobutane core is generally more resistant to metabolic degradation than longer alkyl chains, potentially improving the pharmacokinetic profile of a drug candidate.
-
Versatile Functional Groups : The primary amine serves as a key attachment point for a wide range of synthetic transformations, including amide bond formation, reductive amination, and arylation reactions. The methoxy group can act as a hydrogen bond acceptor or a lipophilic element, depending on the binding site environment.
Handling, Storage, and Safety Protocols
As with any laboratory chemical, proper handling and storage of this compound are essential. It is typically a solid and may be hygroscopic, meaning it can absorb moisture from the air.[7][8]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Handling: Avoid breathing dust.[7] Handle in a well-ventilated area or under a chemical fume hood.[9]
-
Health Hazards: This compound is an amine hydrochloride salt and may cause skin and serious eye irritation.[7] It may also be harmful if swallowed.[7]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Protect from moisture.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and versatile functional groups offer significant advantages for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. A thorough understanding of its commercial availability, synthetic background, and handling requirements enables researchers to effectively incorporate this promising scaffold into their drug development programs.
References
- Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
- PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates.
- PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
- Life Chemicals. Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
- IndiaMART. This compound Suppliers.
- Apollo Scientific. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.
- Fisher Scientific. This compound, min 97%, 1 gram.
- Parchem. ((Cis)-3-Methoxycyclobutyl)Methanamine | Trusted Global Chemical Supplier.
- Fisher Scientific. trans-3-methoxycyclobutane-1-methamine hydrochloride, min 97%, 100 mg.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. parchem.com [parchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Purity and Analysis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on ensuring the purity and implementing robust analytical methodologies for [cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS No: 2044706-13-8). This document emphasizes the causal relationships behind experimental choices and establishes self-validating systems for all described protocols, in line with established regulatory expectations.
Introduction and Physicochemical Properties
This compound is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. Its structure, comprising a primary amine and a methoxy group on a cyclobutane ring, presents unique analytical challenges, particularly concerning isomeric purity and the detection of process-related impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2044706-13-8 | [1][2][3] |
| Molecular Formula | C6H14ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [2][3] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Purity (Typical) | ≥95% to ≥97% | [1][2][3] |
Potential Impurities and Purification Strategies
A robust analytical strategy begins with a thorough understanding of potential impurities that may arise during synthesis. While the specific commercial synthesis route for this compound is proprietary, a likely pathway involves the [2+2] cycloaddition of an allenoate with an appropriate alkene to form the cyclobutane ring, followed by functional group manipulations to introduce the methoxy and aminomethyl moieties.[4][5]
Based on this hypothesized pathway, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthetic process.
-
Intermediates: Incompletely reacted intermediates from any stage of the synthesis.
-
By-products: Resulting from side reactions, such as the formation of the trans-isomer.
-
-
Degradation Products: Arising from the instability of the molecule under certain storage or handling conditions.
Predictive Impurity Profiling:
Purification Strategy:
The primary method for purifying this compound is recrystallization. The choice of solvent system is critical and should be optimized to maximize the recovery of the desired cis-isomer while purging impurities. A solvent/anti-solvent system is often effective for hydrochloride salts.
Analytical Methodologies for Purity and Impurity Determination
A multi-faceted analytical approach is necessary to fully characterize the purity of this compound. This includes techniques for assessing chemical purity, isomeric purity, and trace-level impurities. All methods must be validated according to the principles outlined in the ICH Q2(R1) guideline to ensure they are fit for their intended purpose.[9][10][11]
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Due to the lack of a strong chromophore in the target molecule, direct UV detection in HPLC is challenging. Therefore, pre-column derivatization is the recommended approach to introduce a UV-active or fluorescent moiety, significantly enhancing sensitivity and selectivity.[12]
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis with pre-column derivatization.
Recommended Derivatization Reagents:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[13][14][15]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[16][17][18]
Experimental Protocol: OPA Derivatization for HPLC
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH with concentrated sodium hydroxide.[18]
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and 8.99 ml of the borate buffer. Prepare this reagent fresh daily and protect it from light.[18]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable diluent (e.g., 0.1 M HCl) to a known concentration.
-
-
Derivatization:
-
In an autosampler vial, mix the sample solution with the OPA reagent. An automated derivatization program is recommended for precision and reproducibility. A typical sequence involves aspirating the sample followed by the OPA reagent and allowing for a short reaction time (e.g., 1 minute) before injection.[18]
-
-
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivative (e.g., Ex: 340 nm, Em: 455 nm).
-
Method Validation (as per ICH Q2(R1)):
A comprehensive validation of the HPLC method should be performed, including the following parameters:[19][20]
Table 2: HPLC Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis, resolution > 2 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, etc. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Similar to HPLC, derivatization is often necessary for polar amines to improve their chromatographic behavior and prevent peak tailing.[21]
Derivatization for GC-MS:
Acylation with reagents like Trifluoroacetic Anhydride (TFAA) is a common and effective strategy. This converts the polar primary amine into a less polar, more volatile, and thermally stable N-trifluoroacetyl derivative.[21][22][23][24]
Experimental Protocol: TFAA Derivatization for GC-MS
-
Sample Preparation: Place a known amount of the sample in a reaction vial and ensure it is free of moisture.
-
Reagent Addition: Add an anhydrous solvent (e.g., ethyl acetate) followed by TFAA.
-
Reaction: Cap the vial tightly and heat (e.g., at 60-70°C for 15-30 minutes).[21]
-
Work-up: Cool the reaction mixture and, if necessary, remove excess reagent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS injection.
-
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection: Split or splitless mode, depending on the concentration.
-
Temperature Program: An optimized temperature gradient to ensure separation of all components.
-
MS Detection: Electron ionization (EI) mode with a full scan to identify unknown impurities and selected ion monitoring (SIM) for targeted quantification.
-
Chiral HPLC for Isomeric Purity (cis vs. trans)
The control of stereoisomerism is critical in drug development. For this compound, it is essential to quantify the level of the corresponding trans-isomer. This is best achieved using chiral HPLC.[1][2][3][25][26]
Chiral Method Development Strategy:
Developing a chiral separation often involves screening a variety of chiral stationary phases (CSPs) with different mobile phase compositions. Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points.[3]
Workflow for Chiral Method Development:
Caption: A systematic approach to chiral HPLC method development.
Considerations for Chiral Separation:
-
Mobile Phase: Normal phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water with additives) conditions can be effective.
-
Detection: As with achiral HPLC, derivatization may be necessary if UV or fluorescence detection is used. Alternatively, a mass spectrometer can be used as a detector.
-
Identification: The elution order of the cis and trans isomers must be confirmed using pure reference standards or by other analytical techniques like NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound. The cis configuration can be confirmed by analyzing the coupling constants and through-space correlations observed in 2D NMR experiments like NOESY. Spectral data for this compound are available in public databases, which can be used as a reference.
Summary and Conclusion
Ensuring the purity of this compound requires a comprehensive suite of validated analytical methods. The strategies outlined in this guide, from predictive impurity profiling to specific, detailed protocols for HPLC, GC-MS, and chiral HPLC, provide a robust framework for the analysis of this compound. By grounding these methodologies in the principles of scientific integrity and regulatory guidelines such as ICH Q2(R1), researchers and drug developers can have high confidence in the quality and consistency of their analytical data.
References
-
Predictive Impurity Analysis - Zamann Pharma Support GmbH. (n.d.). Retrieved from [Link]
-
Identifying Unknown Impurity Formation - Sravathi AI. (2025, August 28). Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]
-
Chiral HPLC Method Development. (n.d.). Retrieved from [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH. (n.d.). Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - NIH. (n.d.). Retrieved from [Link]
-
OPA, amine detection reagent - Interchim. (n.d.). Retrieved from [Link]
-
Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV - DiVA portal. (n.d.). Retrieved from [Link]
-
Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - NIH. (2019, November 19). Retrieved from [Link]
-
Analytical Methods - CONICET. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - NIH. (n.d.). Retrieved from [Link]
-
Product Class 3: Cyclobutanes. (n.d.). Retrieved from [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation of 3‐substituted cyclobutenones 1. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Impurity Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. AI-assisted reaction impurity prediction and inverse structure elucidation [dspace.mit.edu]
- 8. AI-Driven Impurity Prediction | Enhance Reaction Purity with ChemAIRS® — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 26. hplc.today [hplc.today]
Unlocking New Frontiers: A Technical Guide to the Research Applications of Cyclobutane Derivatives
Abstract
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern chemical research. Its unique stereochemical and physical properties, stemming from a puckered three-dimensional structure, offer innovative solutions to long-standing challenges in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth exploration of the contemporary research applications of cyclobutane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the utility of the cyclobutane ring, provide detailed experimental protocols for its incorporation and evaluation, and showcase its transformative potential in creating novel therapeutics, advanced materials, and sophisticated biological probes.
I. The Cyclobutane Scaffold: From Inherent Strain to Strategic Advantage
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, possesses a unique set of physicochemical characteristics that distinguish it from other cycloalkanes.[1][2] Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered conformation to alleviate torsional strain.[3][4] This non-planar, rigid structure is the cornerstone of its utility in various scientific domains.
Key properties of the cyclobutane ring include its distinct puckered structure, elongated C-C bond lengths, and increased C-C π-character.[1][5] While historically viewed as a liability, the ring strain is now strategically exploited to impart desirable characteristics in molecular design. The following sections will explore how these fundamental properties translate into tangible benefits in diverse research applications.
Diagram: The Puckered Conformation of Cyclobutane
Caption: Puckered conformation of the cyclobutane ring, which minimizes torsional strain.
II. Medicinal Chemistry: Engineering Superior Drug Candidates
The incorporation of a cyclobutane moiety into small-molecule drug candidates has become an increasingly valuable strategy for lead optimization.[1][3][6] Its rigid, three-dimensional structure can significantly enhance a compound's pharmacological profile, addressing common challenges in drug development such as poor metabolic stability, low solubility, and off-target effects.[7]
A. Conformational Restriction and Potency Enhancement
Flexible molecules often pay an entropic penalty upon binding to their biological targets.[1] By introducing a rigid cyclobutane scaffold, the number of accessible conformations is reduced, pre-organizing the molecule for optimal interaction with the binding site.[1][8] This can lead to a significant improvement in binding affinity and, consequently, potency. For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can lock the pharmacophores in a bioactive conformation, minimizing the entropic loss upon binding.[1]
B. Bioisosterism: An Escape from "Flatland"
The concept of bioisosterism, or the substitution of one chemical group for another with similar physicochemical properties, is a cornerstone of medicinal chemistry.[9][10][11] Cyclobutane has emerged as a powerful bioisostere for planar aromatic rings, a strategy often referred to as "escaping from flatland."[7] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[7]
The advantages of replacing an aromatic ring with a cyclobutane moiety are multi-faceted:
-
Improved Solubility: The non-planar, sp3-rich nature of cyclobutane can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[2]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally more resistant to such metabolic pathways, leading to improved metabolic stability and a longer in vivo half-life.[2][7]
-
Novel Intellectual Property: Replacing a common aromatic scaffold with a cyclobutane ring can create novel chemical entities with distinct intellectual property profiles.
Diagram: Cyclobutane as a Bioisostere for a Phenyl Ring
Caption: The replacement of a planar phenyl ring with a three-dimensional cyclobutane scaffold.
C. Quantitative Comparison of Aromatic vs. Cyclobutane-Containing Compounds
The following table summarizes data from published studies, directly comparing key drug-like properties of compounds containing an aromatic ring with their corresponding cyclobutane bioisosteres.
| Compound Pair | Target | Property Measured | Aromatic Analog Value | Cyclobutane Analog Value | Fold Improvement | Reference |
| p38 MAPK Inhibitor | p38 MAPK | Aqueous Solubility (µg/mL) | 12 | 150 | 12.5x | [7] |
| p38 MAPK Inhibitor | p38 MAPK | Metabolic Stability (t½ in HLM, min) | 25 | >120 | >4.8x | [7] |
| IDH1 Inhibitor | IDH1 | Metabolic Clearance | High | Medium | - | [3] |
HLM: Human Liver Microsomes
D. Experimental Protocols for Evaluating Key Drug-like Properties
1. Aqueous Solubility Assessment (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining thermodynamic solubility, providing a gold-standard measurement.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the resulting saturated solution is quantified.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (typically 1-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a glass vial.
-
Equilibration: Seal the vial and agitate it in a thermomixer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.45 µm filter to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard calibration curve.[9][12][13][14]
2. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol determines the rate of metabolism of a compound by phase I enzymes, primarily cytochrome P450s.
Principle: The test compound is incubated with HLM and a cofactor (NADPH). The disappearance of the parent compound over time is monitored to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[15][16][17][18][19]
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing PBS (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).
III. Materials Science: Designing Smart and Responsive Polymers
The unique reactivity of the cyclobutane ring, particularly its propensity to undergo [2+2] cycloadditions and cycloreversions, makes it a valuable component in the design of advanced polymers.[20]
A. Stress-Responsive Polymers (Mechanophores)
Cyclobutane derivatives can function as mechanophores, which are molecular units that undergo a specific chemical transformation in response to mechanical stress.[1][7][20] When incorporated into a polymer backbone, the application of force, for instance, through ultrasonication, can induce a [2+2] cycloreversion of the cyclobutane ring.[1][7] This process can lead to changes in the polymer's properties, such as its color, fluorescence, or cross-linking ability, creating materials that can signal damage or self-heal.
B. Photopolymerization and Advanced Materials
The [2+2] photocycloaddition reaction is a powerful tool for the synthesis of cyclobutane-containing polymers.[21][22][23][24] This reaction, often initiated by visible light, allows for the creation of linear polymers with cyclobutane units in the backbone.[23][24] These materials have potential applications in photolithography, organic electronics, and as liquid crystals.[25]
Diagram: Synthesis of a Cyclobutane-Containing Polymer via [2+2] Photopolymerization
Caption: Schematic representation of the synthesis of cyclobutane-containing polymers.
IV. Chemical Biology: Probing and Visualizing Biological Systems
The small size and unique reactivity of certain cyclobutane derivatives, particularly cyclobutenes, make them valuable tools for chemical biologists seeking to study biological processes in their native environment.
A. Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[4][26][27] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a strained alkene, such as cyclobutene, and a tetrazine is a prime example of a bioorthogonal reaction.[26] This reaction is extremely fast and specific, allowing for the precise labeling of biomolecules in live cells.
Genetically encoding a cyclobutene-containing unnatural amino acid into a protein of interest allows for its subsequent labeling with a tetrazine-functionalized probe, such as a fluorophore, for visualization by fluorescence microscopy.[26][28]
Diagram: Bioorthogonal Labeling Workflow
Caption: Workflow for live-cell imaging using cyclobutene-tetrazine bioorthogonal chemistry.
B. Experimental Protocol for Live-Cell Bioorthogonal Labeling
Principle: A protein of interest is genetically engineered to incorporate a cyclobutene-containing amino acid. The cells are then treated with a membrane-permeable tetrazine-fluorophore conjugate, which specifically reacts with the cyclobutene moiety, allowing for fluorescent imaging of the protein.
Methodology:
-
Genetic Engineering: Transfect the target cells with plasmids encoding the protein of interest with an amber stop codon at the desired labeling site, along with the corresponding aminoacyl-tRNA synthetase/tRNA pair for the cyclobutene-containing amino acid.
-
Cell Culture and UAA Incorporation: Culture the transfected cells in a medium supplemented with the cyclobutene-containing unnatural amino acid to allow for its incorporation into the protein of interest.
-
Labeling with Tetrazine Probe: Incubate the cells with a solution of the tetrazine-fluorophore probe (e.g., 5-10 µM) in the cell culture medium for a specified period (e.g., 30-60 minutes) at 37°C.
-
Washing (Optional): For non-fluorogenic probes, wash the cells with fresh medium to remove any unreacted probe and reduce background fluorescence.
-
Live-Cell Imaging: Image the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[4][11][26][27]
C. Conformationally Constrained Peptides
Incorporating cyclobutane-based amino acids into peptides results in conformationally constrained peptidomimetics.[5][6][29][30][31] The rigid cyclobutane backbone restricts the conformational freedom of the peptide, which can lead to the stabilization of specific secondary structures, such as helices or turns. This can enhance the peptide's biological activity, proteolytic stability, and cell permeability.[6]
V. Synthesis of Cyclobutane Derivatives: Key Methodologies
The growing interest in cyclobutane derivatives has spurred the development of efficient and stereoselective synthetic methods.
A. [2+2] Cycloaddition Reactions
The [2+2] cycloaddition of two alkene components is the most direct and common method for constructing the cyclobutane ring.[32] Photochemical [2+2] cycloadditions, often mediated by visible light and a photosensitizer, have become particularly popular due to their mild reaction conditions and broad substrate scope.[28][32][33] Enantioselective variants of this reaction have also been developed, providing access to chiral cyclobutane building blocks.[8][21][34][35]
B. Experimental Protocol: Visible-Light-Induced [2+2] Cycloaddition
Principle: A photosensitizer absorbs visible light and transfers its energy to an alkene substrate, promoting it to an excited triplet state. This excited alkene can then undergo a [2+2] cycloaddition with another alkene to form the cyclobutane ring.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the alkene substrates and a catalytic amount of a suitable photosensitizer (e.g., an iridium or ruthenium complex) in a degassed solvent (e.g., toluene or acetonitrile).
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature while stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane derivative.[8][21][36]
VI. Conclusion and Future Outlook
Cyclobutane derivatives have transitioned from being a niche area of organic chemistry to a mainstream tool for innovation across multiple scientific disciplines. In medicinal chemistry, the strategic incorporation of the cyclobutane scaffold offers a proven path to enhancing the drug-like properties of therapeutic candidates. In materials science, the unique reactivity of the cyclobutane ring is enabling the development of next-generation smart and responsive materials. Furthermore, in chemical biology, cyclobutane-based probes are providing unprecedented opportunities to visualize and understand complex biological processes in real-time.
As synthetic methodologies for accessing functionalized cyclobutanes continue to advance, we can anticipate even broader applications of this versatile four-membered ring. The continued exploration of its potential will undoubtedly lead to new discoveries and technological advancements, solidifying the cyclobutane scaffold as a cornerstone of modern molecular design.
References
-
Verbraeken, B. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Verbraeken, B. et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Lee, S. et al. (2020). Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications, 11(1), 2494. [Link]
-
Lang, K. et al. (2012). A genetically encoded cyclobutene probe for labelling of live cells. Chemical Communications, 48(94), 11519-11521. [Link]
-
Kean, Z. S. et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13598–13604. [Link]
-
Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, 1253, 75-87. [Link]
-
Bull, J. A. et al. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Angewandte Chemie International Edition, 55(42), 13147-13151. [Link]
-
Kean, Z. S. et al. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. PubMed, 23980649. [Link]
-
Yang, P. et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752–21759. [Link]
-
Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Davies, H. M. L. et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(40), 15859–15861. [Link]
-
Li, P. et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Organic & Biomolecular Chemistry, 21(40), 8171-8176. [Link]
-
Eureka Predictive. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Yang, P. et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. [Link]
-
Aguilera, B. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
BioIVT. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Liu, T. et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 329. [Link]
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link]
-
Li, P. et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Organic & Biomolecular Chemistry, 21(40), 8171-8176. [Link]
-
Ghosez, L. et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1151–1194. [Link]
-
Frongia, A. et al. (2004). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. Chemistry – A European Journal, 10(14), 3475-3486. [Link]
-
Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Chan, L. K. M. et al. (1989). Synthesis and Liquid Crystal Properties of Dimethylene Linked Compounds Incorporating the Cyclobutane or Spiro[3.3]heptane Rings. Molecular Crystals and Liquid Crystals, 168(1), 261-280. [Link]
-
Liu, T. et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 329. [Link]
-
Evans, S. et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 13(5), 653–660. [Link]
-
Wang, D. et al. (2020). Visible-Light-Mediated Synthesis of Cyclobutene-Fused Indolizidines and Related Structural Analogs. CCS Chemistry, 2(3), 1-13. [Link]
-
Wei, L. et al. (2014). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes. Current Opinion in Chemical Biology, 20, 92-98. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
-
Liu, T. et al. (2021). In vitro cyclobutene modification and bioorthogonal labeling of protein... ResearchGate. [Link]
-
Nandi, S. et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews, 53(2), 654-690. [Link]
-
Wang, C. et al. (2022). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. ACS Macro Letters, 11(11), 1316–1322. [Link]
-
Trowbridge, L. et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1546–1556. [Link]
-
Kele, P. et al. (2024). Bioorthogonal Reactions in Bioimaging. Accounts of Chemical Research, 57(5), 629–642. [Link]
-
Beier, P. et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 680-686. [Link]
-
Namyslo, J. C. & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Wang, C. et al. (2022). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. Semantic Scholar. [Link]
-
Li, J.-R. et al. (2021). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm, 23(3), 525-538. [Link]
Sources
- 1. Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 18. merckmillipore.com [merckmillipore.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. | Semantic Scholar [semanticscholar.org]
- 25. tandfonline.com [tandfonline.com]
- 26. benchchem.com [benchchem.com]
- 27. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
The Stereochemistry of cis-Cyclobutane Compounds: A Guide for Drug Discovery and Molecular Design
An In-depth Technical Guide:
Executive Summary
The cyclobutane motif, long recognized for its inherent ring strain and unique reactivity, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, three-dimensional structure provides a predictable framework for orienting substituents in space, making it an invaluable tool for designing molecules with precise pharmacodynamic and pharmacokinetic properties. However, the non-planar, puckered nature of the four-membered ring introduces significant stereochemical complexity. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a deep dive into the core stereochemical principles of cis-substituted cyclobutane systems. We will move beyond textbook definitions to explore the causality behind its conformational behavior, strategies for stereocontrolled synthesis, and definitive methods for structural elucidation, thereby empowering scientists to harness the full potential of this versatile carbocycle.
The Fundamental Architecture: Beyond the Planar Square
A simplistic, two-dimensional representation of cyclobutane as a flat square is fundamentally incorrect and misleading. The molecule adopts a non-planar, puckered conformation to mitigate destabilizing electronic interactions.
The Interplay of Angle and Torsional Strain
The stability of any cycloalkane is a balance between two primary forces:
-
Angle Strain: The deviation from the ideal sp³ tetrahedral bond angle of 109.5°. A planar cyclobutane would have 90° internal angles, inducing significant angle strain.
-
Torsional Strain: The eclipsing interactions between adjacent C-H and C-C bonds. A planar structure would force all eight C-H bonds into fully eclipsed conformations, creating substantial torsional strain.[4][5]
To relieve the high torsional strain of a planar arrangement, the cyclobutane ring "puckers" or "folds."[5][6] This distortion slightly decreases the internal C-C-C bond angles to approximately 88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions is far more significant.[4][5] This puckered, butterfly-like shape is the ground-state conformation of the cyclobutane ring.[4][6]
The Puckered Conformation: A Dynamic Equilibrium
The puckering is not static. The ring undergoes a rapid "ring-flipping" process where one carbon atom moves through the plane of the other three. This interconverts two equivalent puckered conformations, with a relatively low energy barrier.[6] In substituted cyclobutanes, this dynamic equilibrium is critical, as it dictates the spatial orientation of substituents, which can occupy either pseudo-axial or pseudo-equatorial positions.
Stereoisomerism in cis-Disubstituted Cyclobutanes
The term cis denotes that two substituents reside on the same face of the ring. However, the consequences for the molecule's overall chirality depend critically on the substitution pattern.
Chirality and Symmetry: A Positional Analysis
A molecule is chiral if it is non-superimposable on its mirror image. The most straightforward way to assess this is to look for elements of symmetry, such as a plane of symmetry (σ) or a center of inversion (i). If a molecule possesses either, it is achiral.[7]
-
cis-1,2-Disubstituted Cyclobutanes: When the two substituents are identical (e.g., 1,2-dimethylcyclobutane), the cis isomer possesses a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. This renders the molecule achiral, and it is classified as a meso compound.[8] If the substituents are different, this plane of symmetry is lost, and the molecule becomes chiral, existing as a pair of enantiomers.
-
cis-1,3-Disubstituted Cyclobutanes: Regardless of whether the substituents are identical or different, the cis isomer possesses a plane of symmetry that passes through the two substituents and the two carbon atoms to which they are attached. This molecule is therefore achiral (meso).[8][9]
Stereocontrolled Synthesis: Forging the Four-Membered Ring
The construction of stereochemically defined cyclobutanes is a cornerstone of their application. The [2+2] cycloaddition reaction is the most powerful and widely used method for this purpose.[10][11]
The Power of [2+2] Cycloaddition
This reaction involves the union of two alkene components to form a cyclobutane ring. The stereochemical outcome is governed by the Woodward-Hoffmann rules.[12] For drug development, achieving enantioselectivity is paramount. This is typically accomplished through asymmetric catalysis, where a chiral catalyst (often a Lewis acid complexed with a chiral ligand) orchestrates the approach of the two reactants, favoring the formation of one enantiomer over the other.[11]
Protocol: Asymmetric [2+2] Cycloaddition for a cis-Cyclobutane
This protocol describes a representative Lewis acid-catalyzed [2+2] cycloaddition to generate an enantiomerically enriched cis-cyclobutane derivative.
Objective: To synthesize a chiral cis-1,2-disubstituted cyclobutane via an enantioselective cycloaddition.
Materials:
-
Chiral Lewis Acid Catalyst (e.g., a Copper(II)-BOX complex)
-
Alkene 1 (e.g., an electron-rich enol ether)
-
Alkene 2 (e.g., an electron-deficient β-substituted acrylate)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
-
Standard glassware, syringes, and magnetic stirrer
-
Purification system (Flash column chromatography)
-
Analytical instruments (NMR, Chiral HPLC)
Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., bis(oxazoline)) in anhydrous dichloromethane. Add the Lewis acid precursor (e.g., Cu(OTf)₂) and stir at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Substrate Addition: To the cold catalyst solution, add Alkene 2 (the acrylate) via syringe. After 5 minutes of stirring, add Alkene 1 (the enol ether) dropwise over a period of 15-20 minutes. Causality: Slow addition prevents dimerization and helps control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or by withdrawing small aliquots for ¹H NMR analysis.
-
Quenching: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (cis:trans) of the purified product by ¹H NMR spectroscopy.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the cis-isomer by analysis on a chiral stationary phase high-performance liquid chromatography (HPLC) system.
Definitive Stereochemical Assignment
Synthesizing the molecule is only half the battle; unambiguously determining its three-dimensional structure is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for routine stereochemical analysis in solution.[13]
-
¹H-¹H Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them (Karplus relationship). In puckered cyclobutanes, cis protons typically have different dihedral angles than trans protons, leading to predictably different ³JHH values. While ranges can overlap, for a given system, Jcis is often larger than Jtrans.[13]
-
Nuclear Overhauser Effect (nOe): This through-space correlation experiment is definitive for assigning relative stereochemistry. An nOe is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. For a cis-1,2-disubstituted cyclobutane, a strong nOe will be observed between the protons (or substituent protons) on C1 and C2, confirming they are on the same face of the ring.[14][15]
| Parameter | Utility in cis-Cyclobutane Analysis | Typical Observation |
| Symmetry in ¹H/¹³C NMR | Indicates the presence of symmetry elements. | For a mesocis-1,3-disubstituted cyclobutane, fewer signals will be observed than expected for an asymmetric molecule. |
| Vicinal Coupling (³JHH) | Helps distinguish between cis and trans diastereomers. | J values are sensitive to the ring pucker and substitution pattern; requires careful analysis of a specific system. |
| NOESY/ROESY | Unambiguously confirms cis stereochemistry. | Strong cross-peak between substituents on C1 and C2 confirms they are on the same face of the ring. |
Gold Standard: Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides an unequivocal, high-resolution map of the molecule's structure in the solid state.[16] It yields precise bond lengths, bond angles, and, most importantly for this discussion, the exact puckering of the ring and the relative stereochemistry of all substituents.[17][18] This technique is considered the ultimate proof of stereochemical assignment.
Conclusion: A Call for Precision
The stereochemistry of cis-cyclobutane compounds is a nuanced field where subtle changes in structure have profound effects on molecular properties. For professionals in drug discovery, a thorough understanding of the interplay between ring puckering, substitution patterns, and chirality is not merely academic—it is essential for the rational design of effective and selective therapeutics. By combining modern stereocontrolled synthesis with rigorous spectroscopic and analytical characterization, researchers can confidently create and validate complex molecular architectures, unlocking the true potential of the cyclobutane scaffold in the next generation of medicines.
References
-
4.4: Conformations of Cycloalkanes - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]
-
Puckered Conformation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
-
Egri, G., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A. [Link]
-
Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Nam, J., & Lee, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. [Link]
-
Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022). YouTube. [Link]
-
López-López, M., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir. [Link]
-
Adman, E., & Margulis, T. N. (1968). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Journal of the American Chemical Society. [Link]
-
Seidl, P. R., & Dias, J. F. (2009). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
-
X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. [Link]
-
X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.). ResearchGate. [Link]
-
Conformers of Cycloalkanes. (n.d.). Lumen Learning. [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. [Link]
-
Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Indian Academy of Sciences. [Link]
-
Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis. (1978). ResearchGate. [Link]
-
Woodward–Hoffmann rules. (n.d.). Wikipedia. [Link]
-
Flexible route to enantiomerically enriched cyclobutanes. (2019). Chemistry World. [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). National Institutes of Health. [Link]
-
NMR Spectroscopy of Cyclobutanes. (2011). ResearchGate. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). ResearchGate. [Link]
-
Is there a clear way to determine whether a cyclic compound is chiral? Specifically this one. (2021). Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flexible route to enantiomerically enriched cyclobutanes | Research | Chemistry World [chemistryworld.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. chemistryschool.net [chemistryschool.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
synthesis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
An In-Depth Technical Guide to the Synthesis of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride
This guide provides a comprehensive overview and detailed protocols for the , a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: Significance of the Target Molecule
[cis-3-Methoxycyclobutyl]methanamine and its hydrochloride salt are key intermediates in the synthesis of various pharmacologically active compounds. The rigid cyclobutyl scaffold, combined with the methoxy and aminomethyl functionalities, provides a unique three-dimensional structure that can be exploited to achieve high potency and selectivity for biological targets. The cis stereochemistry, in particular, is often crucial for optimal binding to enzyme active sites or receptors. This guide outlines two robust synthetic pathways to access this important molecule, starting from readily available precursors.
Recommended Synthetic Pathway: From Nitrile Precursor
The most direct and efficient route to this compound commences with the reduction of cis-3-methoxycyclobutane-1-carbonitrile. This pathway is favored for its high yield and operational simplicity.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis from the nitrile precursor.
Step 1: Reduction of cis-3-Methoxycyclobutane-1-carbonitrile
The critical step in this pathway is the reduction of the nitrile functionality to a primary amine. Two highly effective methods are presented below: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation.
LAH is a potent reducing agent capable of cleanly converting nitriles to primary amines.[1][2][3][4] The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group.[3][4][5]
Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. To this, add a solution of cis-3-methoxycyclobutane-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully and sequentially quench the excess LAH by the slow, dropwise addition of water (1 volume relative to LAH), followed by a 15% aqueous solution of sodium hydroxide (1 volume relative to LAH), and finally water again (3 volumes relative to LAH).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude [cis-3-Methoxycyclobutyl]methanamine as a free base. This can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Catalytic hydrogenation offers a milder and often safer alternative to LAH reduction, which is particularly advantageous for larger-scale synthesis.[6][7][8] Various catalysts can be employed, with Raney Nickel or Palladium on Carbon (Pd/C) being common choices.[1][6] The addition of ammonia can help to suppress the formation of secondary and tertiary amine byproducts.[1]
Protocol:
-
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine cis-3-methoxycyclobutane-1-carbonitrile (1.0 eq.), a suitable solvent such as methanol or ethanol saturated with ammonia, and a catalytic amount of Raney Nickel (slurry in water) or 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can take several hours to overnight.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude [cis-3-Methoxycyclobutyl]methanamine.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the free base amine to its more stable and easily handled hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the crude [cis-3-Methoxycyclobutyl]methanamine in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold diethyl ether and dry it under vacuum to yield pure this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed if higher purity is required.
Alternative Synthetic Pathway: From Carboxylic Acid Precursor
An alternative route involves the Curtius rearrangement of cis-3-methoxycyclobutanecarboxylic acid.[9][10][11] This method is particularly useful if the carboxylic acid is a more readily available starting material. The key transformation is the conversion of the carboxylic acid to an isocyanate, which is then trapped to form a protected amine.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis from the carboxylic acid precursor.
Step 1: Curtius Rearrangement and Boc Protection
A one-pot procedure using diphenylphosphoryl azide (DPPA) is a modern and convenient method for the Curtius rearrangement, avoiding the isolation of potentially explosive acyl azides.[12][13][14] The intermediate isocyanate is trapped in situ with tert-butanol to form the stable Boc-protected amine.
Protocol:
-
Setup: To a solution of cis-3-methoxycyclobutanecarboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
Acyl Azide Formation: Stir the mixture at room temperature for 1-2 hours.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (excess, ~5 eq.) to the reaction mixture and heat to reflux (80-90 °C) for 12-16 hours. The rearrangement of the acyl azide to the isocyanate and its subsequent trapping occurs during this step.
-
Work-up: After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the Boc-protected [cis-3-Methoxycyclobutyl]amine.
Step 2: Boc Deprotection
The Boc protecting group is readily cleaved under acidic conditions to yield the free amine.[15][16][17][18][19]
Protocol:
-
Setup: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane or dioxane.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), and stir the mixture at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 1-3 hours and can be monitored by TLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure to obtain the crude amine salt. To obtain the free base for the subsequent step, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like dichloromethane. Dry the organic extracts and concentrate to yield the free amine.
Step 3: Hydrochloride Salt Formation
This step is identical to Step 2 in the nitrile reduction pathway.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the methoxy group, the cyclobutane ring protons, and the aminomethyl protons. The integration and splitting patterns should be consistent with the cis stereochemistry. Spectral data is available for comparison.[20][21] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methoxy carbon, the cyclobutane carbons, and the aminomethyl carbon. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base ([M+H]⁺). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching, and C-O stretching. |
| Melting Point | A sharp melting point is indicative of high purity. |
| Purity (HPLC) | High-performance liquid chromatography can be used to determine the purity of the final product, which is expected to be ≥95%.[22] |
Safety Considerations
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A blast shield should be used during the reaction and quenching steps.
-
Diphenylphosphoryl Azide (DPPA): DPPA is a toxic and potentially explosive reagent. It should be handled with care in a well-ventilated fume hood. Avoid heating neat DPPA.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. All organic solvents are flammable and should be handled away from ignition sources.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Available at: [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. Available at: [Link]
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Available at: [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. Available at: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. Available at: [Link]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. Available at: [Link]
-
Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. Available at: [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
The Power of DPPA in Organic Synthesis: From Acyl Azides to Complex Molecules. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA) | Request PDF - ResearchGate. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC - NIH. Available at: [Link]
-
Curtius rearrangement - Wikipedia. Available at: [Link]
-
Curtius rearrangement with DPPA : r/Chempros - Reddit. Available at: [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. Available at: [Link]
-
Curtius Rearrangement - Chemistry Steps. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. Available at: [Link]
- WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride - Google Patents.
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. Available at: [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents.
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 20. This compound(2044706-13-8) 1H NMR [m.chemicalbook.com]
- 21. (3-methoxycyclobutyl)methanamine hydrochloride(2137677-39-3) 1H NMR spectrum [chemicalbook.com]
- 22. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for the Utilization of [cis-3-Methoxycyclobutyl]methanamine hydrochloride in Synthetic Chemistry
Introduction: The quest for novel molecular architectures with tailored pharmacological profiles has led to an increased interest in scaffolds that offer conformational rigidity and three-dimensional complexity. Among these, the cyclobutane motif has emerged as a valuable component in medicinal chemistry, prized for its ability to serve as a bioisosteric replacement for more flexible alkyl chains or aromatic rings. [cis-3-Methoxycyclobutyl]methanamine hydrochloride is a key building block that provides access to this desirable structural element. Its cis-stereochemistry and the presence of a methoxy group offer specific conformational constraints and potential for further functionalization, making it an attractive reagent for the synthesis of complex bioactive molecules. This guide provides detailed protocols and expert insights into the application of this compound in key synthetic transformations, with a focus on reductive amination and amide bond formation.
Core Applications in Synthetic Chemistry
This compound is primarily utilized as a primary amine building block in the construction of larger molecules. Its hydrochloride salt form ensures stability and ease of handling. Prior to its use in most reactions, the free base is typically generated in situ by the addition of a suitable non-nucleophilic base. The two most common and powerful applications for this reagent are reductive amination and amide coupling, which allow for the introduction of the cis-3-methoxycyclobutylmethyl moiety into a wide range of molecular scaffolds.
Part 1: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, offering a reliable method for the alkylation of amines while minimizing the risk of over-alkylation often encountered with traditional methods.[1][2] The reaction proceeds via the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in the same pot to the corresponding secondary or tertiary amine.
Mechanistic Rationale & Key Considerations
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reagent for this purpose due to its mild nature and tolerance of a broad range of functional groups.[1] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be employed, particularly under mildly acidic conditions which favor iminium ion formation.[1]
When using this compound, it is essential to first liberate the free amine. This is typically achieved by adding a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The choice of solvent is also important, with chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) being common choices for reactions with NaBH(OAc)₃.
Experimental Protocol: Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor
This protocol is adapted from a patented synthesis of a potent DPP-IV inhibitor, demonstrating a key real-world application of this compound.
Reaction Scheme:
A representative reductive amination workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density |
| (2S)-1-(2',4'-dichloro-[1,1'-biphenyl]-2-yl)-2-((tert-butoxycarbonyl)amino)ethan-1-one | Not available | Varies | - |
| This compound | 2044706-13-8 | 151.63 | - |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | - |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.742 g/mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 g/mL |
Procedure:
-
To a solution of (2S)-1-(2',4'-dichloro-[1,1'-biphenyl]-2-yl)-2-((tert-butoxycarbonyl)amino)ethan-1-one (1.0 eq) in dichloromethane (DCM, 10 volumes), add this compound (1.2 eq) and diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the resulting mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired DPP-IV inhibitor.
Part 2: Amide Bond Formation
Amide bond formation is one of the most fundamental and frequently utilized reactions in organic and medicinal chemistry. This compound can be readily coupled with carboxylic acids to form the corresponding amides, which are prevalent motifs in a vast number of pharmaceuticals.
Mechanistic Rationale & Key Considerations
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other powerful coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Similar to reductive amination, the free base of [cis-3-Methoxycyclobutyl]methanamine must be generated in situ using a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM). The choice of solvent is typically a polar aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
General Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol provides a general and robust procedure for the coupling of this compound with a generic carboxylic acid.
Reaction Scheme:
A general workflow for amide bond formation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density |
| Carboxylic Acid (R-COOH) | Varies | Varies | - |
| This compound | 2044706-13-8 | 151.63 | - |
| EDC hydrochloride | 25952-53-8 | 191.70 | - |
| HOBt hydrate | 123333-53-9 | ~153.13 | - |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.742 g/mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 g/mL |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF (0.1-0.5 M), add EDC hydrochloride (1.2 eq) and HOBt hydrate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve this compound (1.1 eq) in DMF and add DIPEA (2.2 eq).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by silica gel column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block for the introduction of a conformationally constrained, three-dimensional cyclobutane moiety into organic molecules. Its utility is primarily demonstrated through robust and reliable protocols for reductive amination and amide bond formation, two of the most important transformations in modern drug discovery and development. The protocols provided herein offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors, enabling the exploration of novel chemical space and the development of new bioactive compounds.
References
Sources
Application Notes & Protocols: [cis-3-Methoxycyclobutyl]methanamine hydrochloride as a Versatile Building Block in Modern Medicinal Chemistry
An Application Guide for Medicinal Chemists
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of [cis-3-Methoxycyclobutyl]methanamine hydrochloride. We explore the strategic advantages of incorporating the cis-3-methoxycyclobutyl motif into drug candidates, focusing on its role in conferring conformational rigidity and improving physicochemical properties. This guide furnishes detailed, field-tested protocols for key synthetic transformations, including amide bond formation and reductive amination, and contextualizes the building block's utility through a case study in the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold.
Introduction: The Strategic Value of Saturated Scaffolds
In contemporary drug discovery, there is a significant trend toward molecules with greater three-dimensionality. Saturated carbocycles, such as cyclobutanes, are increasingly utilized to escape "flatland" and improve key drug-like properties.[1][2] The cyclobutane ring, with its unique puckered conformation, offers a rigid scaffold that can limit the conformational flexibility of a molecule, potentially leading to enhanced potency and selectivity.[3] This structural feature can also improve metabolic stability by blocking sites susceptible to enzymatic degradation and enhance aqueous solubility—a critical parameter for successful drug development.[1][3]
This compound emerges as a particularly valuable building block, combining the benefits of the rigid cyclobutane core with strategically placed functional groups that facilitate its incorporation into a wide array of molecular architectures.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid, making it convenient for weighing and handling in a laboratory setting.
| Property | Value |
| CAS Number | 2044706-13-8[4] |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95%[4] |
| Storage | Store in a cool, dry place, under an inert atmosphere. |
The Strategic Role of the cis-3-Methoxycyclobutyl Motif
The selection of this building block is a deliberate choice aimed at optimizing molecular properties. Each component of its structure serves a distinct purpose in medicinal chemistry design.
Caption: Key structural features and their medicinal chemistry benefits.
-
Cyclobutane Core : This non-planar ring system serves as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, while improving the compound's spatial arrangement and reducing the entropic penalty upon binding to a target protein.[1]
-
cis-3-Methoxy Group : The cis configuration provides a defined stereochemical vector. The methoxy group itself can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding site. Its presence can also modulate lipophilicity.
-
Primary Aminomethyl Group : This is the key reactive site of the building block. As a primary amine, it is a strong nucleophile, readily participating in a variety of robust and well-understood coupling reactions, making it a cornerstone for library synthesis and lead optimization.[5]
Core Synthetic Applications & Protocols
The primary amine of this compound is the gateway to its synthetic utility. Below are detailed protocols for two of the most common and critical transformations in medicinal chemistry.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is arguably the most frequent reaction in pharmaceutical research.[6] Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and is compatible with a wide range of functional groups.
Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive acyl-uronium species. This intermediate readily undergoes nucleophilic attack by the primary amine to form the stable amide bond.
Caption: General workflow for HATU-mediated amide coupling.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| Carboxylic Acid (Substrate) | - | 1.0 |
| [cis-3-Methoxycyclobutyl]methanamine HCl | 151.63 | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 |
| DMF (N,N-Dimethylformamide) | - | Solvent |
Step-by-Step Procedure:
-
To a clean, dry vial, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the solution. Scientist's Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the amine.
-
Stir the mixture at room temperature for 15 minutes to ensure full activation of the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor progress by LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Troubleshooting:
-
Low Conversion: Ensure reagents are anhydrous, particularly the DMF. Pre-stirring the acid, HATU, and base for a longer duration (e.g., 30 min) can improve results for sterically hindered acids.[7]
-
Side Products: If epimerization is a concern for chiral carboxylic acids, consider using a different base like N-methylmorpholine (NMM) and running the reaction at 0 °C.
Protocol 2: Reductive Amination
Reductive amination is a robust method for forming C-N bonds, converting the primary amine of the building block into a secondary amine by reacting it with an aldehyde or ketone.[8] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation due to its mild nature and tolerance of slightly acidic conditions.
Principle: The amine and carbonyl compound reversibly form a hemiaminal, which then dehydrates to an iminium ion. STAB, being a mild and selective hydride donor, reduces the iminium ion in situ to form the final secondary amine.
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| Aldehyde or Ketone (Substrate) | - | 1.0 |
| [cis-3-Methoxycyclobutyl]methanamine HCl | 151.63 | 1.2 |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 |
| DIPEA | 129.24 | 1.2 |
| DCE (1,2-Dichloroethane) or THF | - | Solvent |
| Acetic Acid (optional) | - | Catalyst |
Step-by-Step Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
-
Add the solvent (DCE or THF, to approx. 0.1 M) followed by DIPEA (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Scientist's Note: For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) can accelerate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. An effervescence may be observed.
-
Stir the reaction at room temperature until the starting material is consumed as monitored by LC-MS (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
BTK is a clinically validated target in oncology and immunology.[9] Many potent BTK inhibitors utilize a substituted amine that occupies a specific pocket in the enzyme's active site.[10] The [cis-3-Methoxycyclobutyl]methanamine building block is ideally suited for this purpose. This case study illustrates its use in a nucleophilic aromatic substitution (SNAᵣ) reaction to generate a key intermediate.
Caption: A plausible synthetic route to a covalent BTK inhibitor using the title building block.
In this hypothetical synthesis, the building block is used in a Michael addition reaction with an acrylamide-functionalized pyrazolopyrimidine core, a common strategy for creating covalent BTK inhibitors. The cis-3-methoxycyclobutyl group is designed to fit into the solvent-exposed region of the BTK active site, enhancing binding affinity and modulating pharmacokinetic properties.
Conclusion
This compound is more than just a primary amine; it is a sophisticated building block that offers medicinal chemists a powerful tool to instill drug-like properties into their molecules. Its rigid, three-dimensional structure, combined with versatile reactivity, makes it an excellent choice for optimizing lead compounds in a variety of therapeutic areas, most notably in the design of next-generation kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for its successful implementation in drug discovery programs.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Steffens, A. M., Wilden, J. D., & Bolt, H. L. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 14(1), 29-40. [Link]
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6463-6475. [Link]
- Google Patents. (2019). SG10201906517VA - Synthesis of a bruton's tyrosine kinase inhibitor.
-
Guisot, N. E. S., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(30), 7247-7250. [Link]
-
Gunn, M. D., & Williams, D. R. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. [Link]
-
Kamal, A., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 8(40), 37482-37501. [Link]
-
Herzon, S. B., et al. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis of amides under flow chemistry conditions. [Link]
-
Laino, T., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(1), 141-160. [Link]
-
ResearchGate. (n.d.). Scheme 7 Utilising adenylating enzymes for amide bond formation. [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound, min 97%, 1 gram. [Link]
-
AGOSR. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride for Drug Discovery
Abstract
[cis-3-Methoxycyclobutyl]methanamine is a valuable saturated bicyclic amine building block in modern medicinal chemistry. Its constrained, three-dimensional structure offers a compelling alternative to traditional, flat aromatic rings, often leading to improved physicochemical properties and novel intellectual property. This guide provides an in-depth analysis and detailed protocols for the derivatization of its hydrochloride salt form, a common commercial presentation. We will explore three fundamental transformations essential for structure-activity relationship (SAR) studies: acylation for amide synthesis, sulfonylation for sulfonamide synthesis, and reductive amination for N-alkylation. The central challenge—the non-nucleophilic nature of the ammonium salt—is addressed through systematic protocols that ensure the in situ generation of the reactive free amine, enabling efficient and predictable derivatization.
Introduction: The Strategic Importance of the Cyclobutane Motif
In the landscape of drug discovery, moving beyond flat, two-dimensional molecular scaffolds is a critical strategy for developing next-generation therapeutics. Saturated bioisosteres, such as the cyclobutane core of [cis-3-Methoxycyclobutyl]methanamine, provide a distinct three-dimensional vector for substituents, allowing for more precise and unique interactions with biological targets. The derivatization of this primary amine is a pivotal step in harnessing its potential, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This document serves as a practical guide for researchers, outlining robust and reproducible methods for derivatizing the hydrochloride salt of this building block. The protocols are designed not just as a sequence of steps, but as a framework of chemical logic, explaining the rationale behind the choice of reagents, solvents, and reaction conditions.
The Core Challenge: Liberating the Nucleophile
[cis-3-Methoxycyclobutyl]methanamine is typically supplied as a hydrochloride salt. In this form, the primary amine is protonated to form an ammonium cation (R-NH₃⁺Cl⁻).[1][2] This protonation renders the nitrogen lone pair unavailable for nucleophilic attack, effectively deactivating the molecule for the desired reactions.[3][4]
Therefore, the foundational principle for any derivatization is the in situ neutralization of this salt to generate the free, nucleophilic primary amine (R-NH₂). This is achieved by the addition of a suitable base. For reactions that generate an acidic byproduct (e.g., HCl from acyl or sulfonyl chlorides), a stoichiometric excess of base is required—one equivalent to neutralize the starting material and a second to scavenge the acid produced during the reaction.
Method 1: Acylation for Amide Bond Formation
The formation of an amide bond is arguably the most fundamental reaction in medicinal chemistry, creating stable linkages that are central to the structure of countless pharmaceuticals.[5][6] This protocol details the reaction with a highly reactive acyl chloride.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[7][8] The liberated primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. At least two molar equivalents are required: one to deprotonate the starting amine hydrochloride and a second to neutralize the HCl generated from the expulsion of the chloride leaving group.[7] The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exothermic reaction before being allowed to proceed to completion at ambient temperature.[9]
Visual Workflow: Acylation```dot
Caption: Workflow for controlled sulfonylation to prevent side reactions.
Detailed Experimental Protocol: Sulfonylation
-
Preparation: To a round-bottom flask under an inert atmosphere, add [cis-3-Methoxycyclobutyl]methanamine hydrochloride (1.0 eq) and dissolve/suspend it in anhydrous THF or DCM (~0.1 M).
-
Basification: Add pyridine (2.5-3.0 eq) and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Prepare a solution of the sulfonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine mixture over a period of 30-60 minutes. [10]5. Reaction: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 2-16 hours, or until LC-MS analysis indicates full consumption of the starting amine. [11][10]6. Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl (2-3x, to remove pyridine), water, and brine. [11]7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, DCM | Aprotic, common for sulfonylation. |
| Base | Pyridine | Excellent base and catalyst for this reaction. |
| Equivalents (Base) | ≥ 2.5 | Ensures complete neutralization and drives reaction. |
| Addition Rate | Slow, dropwise (30-60 min) | Minimizes di-sulfonylation side product. [10] |
| Temperature | 0 °C to Room Temperature | Controls reaction selectivity. [11] |
Method 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, effectively alkylating the primary amine. [12][13]The process typically occurs in a one-pot fashion, where an aldehyde or ketone first reacts with the amine to form an imine intermediate, which is then immediately reduced to the target secondary amine. [14]
Mechanistic Rationale
The success of a one-pot reductive amination hinges on the choice of reducing agent. The reductant must be selective for the imine (or its protonated iminium ion form) over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose. [12][15]It is a mild reducing agent that is particularly effective at reducing iminium ions under the weakly acidic conditions that favor their formation. [14]The reaction requires one equivalent of base to liberate the free amine from its hydrochloride salt. The subsequent condensation with the carbonyl compound forms the imine, and the STAB reduces this intermediate as it is formed, driving the reaction to completion.
Visual Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination using STAB.
Detailed Experimental Protocol: Reductive Amination
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (~0.1 M). [15]2. Basification: Add triethylamine (1.1 eq) to the mixture and stir at room temperature for 15-20 minutes to allow for the formation of the free amine and subsequent imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions. A mild effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS until the starting material has been consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired N-alkylated secondary amine.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCE, THF | Preferred solvents for STAB reactions. [15] |
| Base | Triethylamine (TEA) | Liberates the free amine for imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces imines/iminiums over carbonyls. [14] |
| Equivalents (STAB) | ~1.5 | Ensures complete reduction of the imine intermediate. |
| Workup | Quench with sat. NaHCO₃ | Neutralizes the acidic reaction and decomposes excess reagent. |
Conclusion
The derivatization of this compound is a straightforward process when the chemistry of the amine salt is properly addressed. The three core methodologies presented here—acylation, sulfonylation, and reductive amination—provide a robust toolkit for any medicinal chemist looking to incorporate this valuable 3D-scaffold into their research programs. The key to success is the initial, quantitative neutralization of the hydrochloride salt to unmask the nucleophilic primary amine. By following these detailed protocols and understanding the underlying chemical principles, researchers can efficiently generate diverse libraries of compounds for biological evaluation.
References
- Benchchem. Sulfonylation of Primary Amines. Technical Support Center.
- Benchchem. Sulfonamide Synthesis with Primary Amines. Technical Support Center.
- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
- YouTube.
- National Institutes of Health (NIH).
- ResearchGate.
- Reddit.
- RSC Publishing.
- Oxford Reference. Amine salts.
- Journal of the American Chemical Society.
- ResearchGate. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF.
- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia.
- Organic Chemistry Portal.
- Journal of the American Chemical Society. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
- PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery.
- Chemistry LibreTexts.
- Organic Chemistry Portal.
- Master Organic Chemistry.
- ScholarWorks.
- ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- Thieme.
- Thieme. Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine.
- PubMed Central.
- Chemguide.
- Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Nitrogen Compounds.
- ResearchGate.
- Chemguide.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: A Robust and Scalable Synthesis of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride Derivatives
Introduction: The Significance of Cyclobutane Scaffolds in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity, is now increasingly integrated into medicinal chemistry programs to develop novel therapeutics.[1][2] Its unique, puckered three-dimensional structure offers a compelling alternative to more common design elements like aromatic rings or flexible alkyl chains. Incorporating a cyclobutane ring can improve metabolic stability, fine-tune lipophilicity, and provide specific conformational constraints to orient pharmacophoric groups, ultimately enhancing binding affinity and selectivity.[1][3]
Among the diverse array of cyclobutane building blocks, [cis-3-Methoxycyclobutyl]methanamine and its derivatives are particularly valuable. The cis stereochemistry provides a defined spatial arrangement, while the methoxy and aminomethyl groups offer versatile handles for further chemical elaboration. This application note provides a detailed, field-proven protocol for the multi-step, scale-up synthesis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride, designed to be a reliable and efficient process for drug development professionals.
Synthetic Strategy and Retrosynthetic Analysis
The chosen synthetic pathway is designed for scalability, prioritizing robust reactions, crystalline intermediates, and purification methods that avoid extensive chromatography. The key transformation is the reduction of a cyclobutane oxime to the corresponding primary amine, a method known for its high fidelity and amenability to large-scale catalytic hydrogenation.[4][5]
Retrosynthetic Approach:
Our target, the hydrochloride salt, is disconnected to the free primary amine. This amine is derived from the catalytic hydrogenation of a key intermediate, 3-methoxycyclobutane-1-carbaldehyde oxime. The oxime is readily prepared from its corresponding aldehyde, which in turn can be synthesized from a suitable cyclobutane precursor. This strategy ensures stereochemical control is established early and maintained throughout the sequence.
Overall Synthetic Workflow
The multi-step synthesis is outlined below, proceeding from a commercially available starting material to the final, highly pure hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. The catalytic hydrogenation step involves flammable solvents and hydrogen gas under pressure and requires specialized equipment and adherence to strict safety protocols.[6]
Protocol 1: Synthesis of cis-3-Methoxycyclobutane-1-carbaldehyde Oxime (Intermediate C)
This step converts the starting aldehyde into its corresponding oxime, which is a stable, often crystalline, intermediate suitable for purification and subsequent reduction.
-
Reagents & Equipment:
-
cis-3-Methoxycyclobutane-1-carbaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (2.5 eq)
-
Ethanol (approx. 5-10 volumes)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Charge the round-bottom flask with cis-3-methoxycyclobutane-1-carbaldehyde and ethanol. Begin stirring to form a solution.
-
Add hydroxylamine hydrochloride and pyridine to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine) and saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/heptane mixture) to afford the oxime as a white crystalline solid.
-
Protocol 2: Catalytic Hydrogenation to [cis-3-Methoxycyclobutyl]methanamine (Free Base, F)
This is the critical amine-forming step. The use of a hydrogenation catalyst like Raney® Nickel in a methanolic ammonia solution is a standard and highly effective method for reducing oximes to primary amines while minimizing side reactions.[4][5]
-
Reagents & Equipment:
-
cis-3-Methoxycyclobutane-1-carbaldehyde oxime (1.0 eq)
-
Raney® Nickel (approx. 10-20% w/w, slurry in water) or 10% Pd/C
-
Methanol saturated with ammonia (approx. 10-20 volumes)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
-
Procedure:
-
Carefully add the Raney® Nickel slurry to the hydrogenation vessel. Caution: Raney® Nickel is pyrophoric and must be handled under a solvent at all times.
-
In a separate flask, dissolve the oxime intermediate in methanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.
-
Transfer the solution of the oxime to the hydrogenation vessel.
-
Seal the reactor and purge thoroughly with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous agitation. Heat the reaction to 40-50 °C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric; quench it carefully with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude [cis-3-Methoxycyclobutyl]methanamine free base as an oil. This crude product is typically used directly in the next step without further purification.
-
Protocol 3: Hydrochloride Salt Formation and Purification (Product I)
Formation of the hydrochloride salt is the ideal method for purification and isolation on a large scale, yielding a stable, crystalline solid that is easy to handle and store.[7][8]
-
Reagents & Equipment:
-
Crude [cis-3-Methoxycyclobutyl]methanamine (1.0 eq)
-
Isopropanol (IPA) or Ethyl Acetate (approx. 10 volumes)
-
Hydrochloric acid solution (e.g., 2M HCl in IPA, or concentrated HCl)
-
Anhydrous diethyl ether or MTBE (as an anti-solvent, if needed)
-
Jacketed reaction vessel with overhead stirring, filtration apparatus (e.g., Büchner funnel or Nutsche filter), and vacuum oven.
-
-
Procedure:
-
Dissolve the crude amine free base in isopropanol or ethyl acetate in the reaction vessel.
-
Cool the solution to 0-5 °C using a chiller.
-
Slowly add a solution of HCl in isopropanol (1.05-1.1 eq) dropwise while maintaining the temperature below 15 °C. The hydrochloride salt will begin to precipitate.
-
After the addition is complete, stir the resulting slurry at 0-5 °C for at least 1-2 hours to maximize crystallization.
-
Collect the solid product by filtration. Wash the filter cake with cold isopropanol or ethyl acetate, followed by a wash with diethyl ether to facilitate drying.[7]
-
Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
For enhanced purity, the dried salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.[7]
-
Process Flow for Isolation and Purification
The final steps of the synthesis are critical for achieving the desired purity and form of the final product.
Caption: Process flow diagram for the final salt formation and isolation.
Data Summary and Expected Results
The following table summarizes the expected outcomes for each stage of the synthesis when performed on a multi-gram to kilogram scale.
| Step | Transformation | Key Reagents | Typical Yield | Typical Purity (HPLC) | Physical Form |
| 1 | Aldehyde → Oxime | Hydroxylamine HCl, Pyridine | 85-95% | >98% | White Crystalline Solid |
| 2 | Oxime → Amine | Raney® Ni, H₂, NH₃/MeOH | 80-90% | >95% | Crude Oil |
| 3 | Amine → HCl Salt | HCl in Isopropanol | 90-98% (from amine) | >99.5% | White Crystalline Solid |
| Overall | 65-80% | >99.5% | White Crystalline Solid |
Conclusion
This application note details a comprehensive and scalable protocol for the synthesis of this compound. By employing robust chemical transformations such as oxime formation and catalytic hydrogenation, and utilizing crystallization as the primary method of purification, this process avoids the need for costly and time-consuming chromatographic separations. The detailed, step-by-step instructions and process considerations provide researchers and drug development professionals with a reliable pathway to access this valuable building block in high yield and purity, facilitating its application in the discovery of next-generation therapeutics.
References
-
Organic Syntheses Procedure, cyclobutylamine hydrochloride. Organic Syntheses. Available at: [Link]
-
Mas-Rosell, J., & Cramer, N. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition. Available at: [Link]
-
Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Galkin, K.I., & Ananikov, V.P. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. Available at: [Link]
-
Gutekunst, W.R., & Baran, P.S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]
-
Gebauer-Henke, E., et al. (2012). Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines. Catalysis Science & Technology. Available at: [Link]
-
Galkin, K.I., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]
-
Cramer, N., et al. (2021). Catalytic homogeneous hydrogenations of oximes to hydroxylamine products. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure, cyclobutylamine. Organic Syntheses. Available at: [Link]
-
Request PDF. (2024). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]
- Google Patents. (Year N/A). Synthesis method of cyclobutylamine compound. Google Patents.
-
Organic Syntheses Procedure. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. Available at: [Link]
-
Request PDF. (Year N/A). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available at: [Link]
-
Legay, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines | MDPI [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Agrochemical Synthesis: A Modern Synthetic Chemist's Guide
Introduction: Cultivating Innovation in Crop Protection
The relentless growth of the global population necessitates a parallel increase in agricultural productivity. Agrochemicals, including herbicides, fungicides, and insecticides, are indispensable tools in achieving this goal, safeguarding crops from the myriad of threats that can diminish yields. However, the development of new agrochemicals is a formidable challenge, constrained by the dual pressures of evolving pest resistance and increasingly stringent regulatory landscapes that demand not only high efficacy but also a benign environmental and toxicological profile.[1][2][3]
This application note serves as a technical guide for researchers, scientists, and drug development professionals in the agrochemical sector. It moves beyond a mere recitation of synthetic procedures to provide a deeper understanding of the rationale behind employing modern synthetic methodologies. We will explore how these advanced techniques can lead to more efficient, sustainable, and innovative routes to novel and existing agrochemicals, ultimately shaping the future of crop protection.[4]
The Modern Synthesis Toolbox for Agrochemicals
The contemporary agrochemist's toolbox is replete with powerful methodologies that offer significant advantages over classical synthetic approaches. These techniques enable the construction of complex molecular architectures with greater precision, efficiency, and environmental compatibility. This guide will focus on four key areas that are making a significant impact on agrochemical synthesis:
-
Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern organic synthesis, these reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in agrochemical structures.[5]
-
C-H Activation: This rapidly evolving field offers a paradigm shift in synthetic strategy, allowing for the direct functionalization of otherwise inert C-H bonds, thereby streamlining synthetic routes.[6][7]
-
Flow Chemistry: By transitioning from traditional batch processing to continuous flow, chemists can achieve enhanced safety, scalability, and reaction control, particularly for energetic or hazardous reactions.[8][9][10]
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes offers a green and efficient alternative for key transformations, especially in the synthesis of chiral agrochemicals.[11][12][13]
The following sections will delve into each of these areas, providing not only the theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Building Core Scaffolds with Precision
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their impact on the agrochemical industry is undeniable.[5] These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provide reliable and versatile methods for the formation of C-C and C-heteroatom bonds, which are fundamental to the structure of many modern pesticides.[5][14]
Causality Behind Experimental Choices:
The choice of a specific cross-coupling reaction and its conditions is dictated by several factors:
-
Substrate Scope and Functional Group Tolerance: The Suzuki-Miyaura coupling, for instance, is renowned for its broad substrate scope and tolerance of a wide array of functional groups, making it a workhorse in agrochemical discovery.[15]
-
Availability of Starting Materials: The choice between using an organoboron reagent (Suzuki), an organotin reagent (Stille), or an organozinc reagent (Negishi) often depends on the commercial availability and ease of preparation of these precursors.[5][16]
-
Reaction Conditions: The desire for mild reaction conditions to preserve sensitive functional groups often favors reactions like the Suzuki or Heck couplings.
Application Focus: Synthesis of Pyrazole-Based Fungicides
Pyrazole-containing compounds are a significant class of fungicides, with many commercial products featuring this heterocyclic core.[17][18][19] Palladium-catalyzed cross-coupling is a key technology for the synthesis and derivatization of these molecules.
Caption: Workflow for Suzuki cross-coupling in pyrazole fungicide synthesis.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-Pyrazole Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrazole with an arylboronic acid, a common step in the synthesis of many pyrazole-based fungicides.[20]
Materials:
-
1-Substituted-4-bromopyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene (5 mL/mmol of bromopyrazole)
-
Water (1 mL/mmol of bromopyrazole)
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-substituted-4-bromopyrazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add the palladium(II) acetate and triphenylphosphine to the flask under a positive flow of inert gas.
-
Add the toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-4-aryl-pyrazole.
Data Summary Table:
| Entry | Pyrazole Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromo-1-methylpyrazole | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | Toluene/H2O | 92 |
| 2 | 4-Iodo-1-phenylpyrazole | 4-Chlorophenylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | 88 |
| 3 | 4-Bromo-1-(t-butyl)pyrazole | 2-Thienylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 |
C-H Activation: A Shortcut to Molecular Complexity
C-H activation is a transformative strategy in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[6][7] This approach circumvents the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.[6] In agrochemical synthesis, this can significantly shorten the path to complex molecules and facilitate the late-stage functionalization of lead compounds for structure-activity relationship (SAR) studies.[21]
Causality Behind Experimental Choices:
The success of a C-H activation reaction hinges on achieving high levels of chemo- and regioselectivity. Key considerations include:
-
Directing Groups: The use of a directing group on the substrate can chelate to the metal catalyst, positioning it in close proximity to a specific C-H bond and ensuring predictable regioselectivity.[7]
-
Catalyst Selection: The choice of transition metal catalyst (e.g., palladium, rhodium, iridium) is crucial and depends on the desired transformation and the nature of the C-H bond to be activated.[6][22]
-
Oxidant and Additives: Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant can influence the reaction outcome and efficiency.
Application Focus: Late-Stage Diversification of a Herbicide Scaffold
Imagine a scenario where a promising herbicide lead has been identified, and the research team wants to explore the effect of substitution at a specific position on an aromatic ring to optimize its properties. C-H activation provides an elegant solution for this late-stage diversification.
Caption: C-H activation for rapid generation of herbicide analogs.
Protocol: Rh(III)-Catalyzed C-H Olefination of a Benzamide Derivative
This protocol outlines a general procedure for the Rh(III)-catalyzed ortho-olefination of a benzamide, a common structural motif in agrochemicals, using an acrylate as the coupling partner. The amide acts as an effective directing group.
Materials:
-
N-substituted benzamide (1.0 eq)
-
Ethyl acrylate (2.0 eq)
-
[RhCp*Cl2]2 (0.025 eq)
-
AgSbF6 (0.1 eq)
-
Acetic acid (AcOH) (2.0 eq)
-
1,2-Dichloroethane (DCE) (0.2 M)
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the N-substituted benzamide, [RhCp*Cl2]2, and AgSbF6.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the 1,2-dichloroethane, followed by the acetic acid and ethyl acrylate via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-olefinated product.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry, or continuous flow processing, is a powerful technology that is increasingly being adopted in the agrochemical industry.[9][10] By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers numerous advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety, and straightforward scalability.[1][8]
Causality Behind Experimental Choices:
The decision to implement a flow chemistry process is often driven by:
-
Safety Concerns: Highly exothermic or hazardous reactions can be performed more safely in flow reactors due to the small reaction volume at any given time and efficient heat dissipation.[8]
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities, reducing the need for extensive purification.[8]
-
Scalability: Scaling up a flow process involves running the reactor for a longer duration or using parallel reactors, which is often more straightforward than scaling up a batch reactor.[10]
Application Focus: Synthesis of an Intermediate for the Herbicide Clethodim
The synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, a key intermediate for the herbicide clethodim, has been significantly improved using flow chemistry.[8] This multi-step synthesis, starting from hydroxylamine hydrochloride, can be performed in a fraction of the time required by batch methods, with enhanced safety and yield.[8]
Caption: Simplified workflow for a continuous flow synthesis.
Protocol: General Setup for a Laboratory-Scale Flow Chemistry Experiment
This protocol provides a general overview of setting up a simple flow chemistry system for reaction optimization.
Equipment:
-
Two HPLC pumps or syringe pumps
-
A T-mixer or static mixer
-
A reactor coil (e.g., PFA or stainless steel tubing) of a known volume
-
A heating system (e.g., oil bath, heating block)
-
A back-pressure regulator
-
A product collection vessel
Procedure:
-
Prepare stock solutions of the starting materials at known concentrations.
-
Prime the pumps and lines with the respective reactant solutions.
-
Set the desired flow rates for each pump to achieve the desired stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Immerse the reactor coil in the heating system set to the desired temperature.
-
Start the pumps to initiate the flow of reactants through the system.
-
Allow the system to reach a steady state (typically 3-5 residence times).
-
Collect the output from the reactor for a defined period.
-
Analyze the collected sample by a suitable analytical method (e.g., NMR, LC-MS, GC-MS) to determine conversion and yield.
-
Vary the parameters (temperature, residence time, stoichiometry) to optimize the reaction conditions.
Data Summary Table:
| Parameter | Description | Typical Range |
| Temperature | Reaction temperature | Ambient to >200 °C |
| Pressure | System pressure | Atmospheric to >20 bar |
| Residence Time | Time reactants spend in the reactor | Seconds to minutes |
| Stoichiometry | Molar ratio of reactants | Varied by relative flow rates |
Biocatalysis: Nature's Approach to Precision Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry.[12][23] Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), making them ideal catalysts for the synthesis of complex and chiral agrochemicals.[11][13][24]
Causality Behind Experimental Choices:
The adoption of a biocatalytic step in a synthetic route is often motivated by:
-
Stereoselectivity: For chiral agrochemicals, where often only one enantiomer is active, enzymes can provide a direct and highly efficient route to the desired stereoisomer, avoiding costly and inefficient resolution steps.[25]
-
Environmental Benefits: Biocatalytic processes typically use water as a solvent, are performed under mild conditions, and generate less hazardous waste compared to traditional chemical methods.[12]
-
Novel Transformations: Enzymes can catalyze reactions that are difficult to achieve with conventional chemical catalysts, opening up new synthetic possibilities.
Application Focus: Enantioselective Synthesis of a Fungicide Precursor
Many modern fungicides are chiral, and their biological activity resides in a single enantiomer. Biocatalysis, particularly through the use of lipases for kinetic resolution, is a powerful tool for accessing these enantiopure compounds.[11]
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol, a common intermediate in the synthesis of chiral agrochemicals.
Materials:
-
Racemic secondary alcohol (1.0 eq)
-
Immobilized Candida antarctica lipase B (CAL-B) (10-50 mg/mmol of alcohol)
-
Vinyl acetate (0.6 eq)
-
Anhydrous toluene or hexane
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard laboratory glassware
Procedure:
-
To a flask containing the racemic secondary alcohol, add the solvent and the acyl donor (vinyl acetate).
-
Add the immobilized lipase to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol by flash column chromatography on silica gel.
Conclusion: Synthesizing a Sustainable Future for Agriculture
The methodologies outlined in this guide represent a significant evolution in the art and science of agrochemical synthesis. By embracing palladium-catalyzed cross-coupling, C-H activation, flow chemistry, and biocatalysis, researchers and developers can overcome many of the limitations of traditional synthetic chemistry. These modern approaches not only accelerate the discovery of new active ingredients but also provide pathways to more sustainable and cost-effective manufacturing processes.[4][5][10] As the challenges facing global agriculture continue to grow, the innovative application of synthetic chemistry will remain a critical component in ensuring a secure and sustainable food supply for future generations.
References
-
Ouyang G.P., Cai X.J., Chen Z., Song B.A., Bhadury P.S., Yang S., Jin L.H., Xue W., Hu D.Y., Zeng S. (2008). Synthesis and antiviral activities of pyrazole derivatives containing oxime ethers moiety. Journal of Agricultural and Food Chemistry, 56(21), 10160–10167. [Link]
-
Anonymous. (2025). A new approach for the synthesis of strobilurin fungicide analogues. Indian Journal of Chemistry, 64B(4), 361-366. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
de Miranda, A. S., et al. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Current Organic Chemistry, 10(16), 2037-2054. [Link]
-
Reyes-Chilpa, R., et al. (2022). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Frontiers in Chemistry, 10, 978512. [Link]
-
Anonymous. (2018). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Journal of Agricultural and Food Chemistry, 66(41), 10676-10692. [Link]
-
Ley, S. V., et al. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. Organic Process Research & Development, 25(3), 423-436. [Link]
-
Gommaa, A. M., et al. (2022). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Heterocyclic Chemistry, 59(3), 487-498. [Link]
-
Li, J., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(8), 1039. [Link]
-
Li, Q., et al. (2022). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry, 13(2), 220-227. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]
-
Anonymous. (2023). Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research, 5(2), 11-15. [Link]
-
Wang, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 63. [Link]
-
Ley, S. V., et al. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge. [Link]
-
Singh, K. P., et al. (2025). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Oriental Journal of Chemistry, 41(4). [Link]
-
Aleu, J., et al. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Bentham Science Publishers. [Link]
-
Anonymous. (2021). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Chemistry – A European Journal, 27(52), 13137-13147. [Link]
-
Aleu, J., et al. (2006). Biocatalysis Applied to the Synthesis of Agrochemicals. Ingenta Connect. [Link]
-
Anonymous. (2023). In Silico Design Vectoring for Safer Pesticides. ACS Agricultural Science & Technology, 3(10), 929-938. [Link]
-
Wikipedia. (n.d.). Strobilurin. Wikipedia. [Link]
-
Alwakwak, A.-A. (2021). Continuous-flow synthesis of fine chemicals and pharmaceutical compounds. Scholars' Mine. [Link]
-
Donate, P. M. (2019). Synthesis of New Agrochemicals. ResearchGate. [Link]
-
Butt, N. A., & Moody, C. J. (2014). Investigations into the biosynthesis of the antifungal strobilurins. Beilstein Journal of Organic Chemistry, 10, 2133–2146. [Link]
-
Anonymous. (2019). C–H Activation‐Based Strategy for Natural Product Synthesis. ResearchGate. [Link]
-
O'Connell, A., et al. (2024). Biocatalysis: landmark discoveries and applications in chemical synthesis. Chemical Society Reviews, 53(4), 1845-1866. [Link]
-
Anonymous. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 10(11), 2399. [Link]
-
Wang, X., et al. (2017). Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1,2,4-Triazole Moiety. Journal of the Chinese Chemical Society, 64(5), 531-537. [Link]
-
Anonymous. (2022). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carbon–hydrogen bond activation. Wikipedia. [Link]
-
Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(2), 343-350. [Link]
-
Vasilev, A. A., & Srogl, J. (2022). Structure-to-process design framework for developing safer pesticides. Proceedings of the National Academy of Sciences, 119(14), e2119331119. [Link]
-
Drumm, J. E., et al. (Eds.). (1991). Synthesis and chemistry of agrochemicals II. Swinburne University of Technology. [Link]
-
Anonymous. (2025). Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides. ResearchGate. [Link]
-
Foley, D. J., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(21), 11986-12053. [Link]
-
Lahm, G. P., et al. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Journal of Agricultural and Food Chemistry, 65(42), 9161-9169. [Link]
-
Mita, T. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 63–68. [Link]
-
Anonymous. (2000). Synthesis and Computational Simulation of New Phosphorilated Sulfoximines with Insecticidal Activity. Molecules, 5(3), 405. [Link]
-
Baker, D. R., Fenyes, J. G., & Moberg, W. K. (Eds.). (1984). Synthesis and Chemistry of Agrochemicals. American Chemical Society. [Link]
-
Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. OUCI. [Link]
-
Abrams, D. J., Provencher, P. A., & Sorensen, E. J. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Chemical Society Reviews, 47(21), 8196-8213. [Link]
-
Sparks, T. C., et al. (2021). Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance. Pest Management Science, 77(7), 3097-3108. [Link]
-
Watson, G. B., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1), 7238. [Link]
-
Anonymous. (2026). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals, 19(1), 83. [Link]
-
Anonymous. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(11), 1285. [Link]
-
Anonymous. (2020). Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link]
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 24. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 25. New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride
Welcome to the technical support guide for the purification of [cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS No. 2044706-13-8). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: The purity of this compound from commercial suppliers is generally stated as ≥95%.[1][2] However, it is crucial to verify the purity upon receipt using analytical techniques such as NMR, LC-MS, or HPLC, as storage conditions and batch-to-batch variability can affect the quality.
Q2: What are the most likely impurities I will encounter?
A2: While a specific impurity profile depends on the synthetic route, you can anticipate the following:
-
The trans-isomer: The most common process-related impurity is the corresponding trans-diastereomer. The separation of these two isomers is often the primary purification challenge.
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present.
-
Solvent Residues: Inadequate drying can lead to the presence of residual solvents from the reaction or a previous purification step.
-
Byproducts of Synthesis: The formation of cyclobutane rings can sometimes be accompanied by side reactions.[3][4] It's also possible to have impurities from the hydrochloride salt formation step.
Q3: What is the primary recommended purification technique for this compound?
A3: For a solid organic salt like this compound, recrystallization is the most convenient and widely used method for removing small amounts of impurities.[5] It is effective for enhancing purity, especially when the impurity profile is simple. For separating diastereomers like the cis and trans isomers, column chromatography may be necessary if recrystallization proves ineffective.[4][6]
Q4: How does the hydrochloride salt form affect purification strategy?
A4: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free amine form. This makes it more soluble in polar solvents (like water, methanol, ethanol) and generally insoluble in non-polar organic solvents (like hexanes or diethyl ether).[7] This solubility profile is the cornerstone of designing an effective recrystallization procedure. Attempting to purify the free amine on silica gel can sometimes lead to streaking and poor separation; the salt form is often more well-behaved, though it may require a polar mobile phase.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Recovery or No Crystal Formation During Recrystallization
Symptoms: After cooling the recrystallization solution, either very few crystals form, or the product remains fully dissolved.
Causality & Troubleshooting:
-
Excess Solvent: The most common cause of low recovery is the use of too much solvent during the initial dissolution step. The goal is to create a saturated solution at the solvent's boiling point, which becomes supersaturated upon cooling.
-
Solution: Add the solvent in small portions to the solid near the solvent's boiling point until the solid just dissolves.[8] If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution and then allow it to cool again.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[5]
-
Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for amine hydrochlorides could be alcohols (isopropanol, ethanol) or a mixed solvent system like alcohol/ether.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of very small crystals or prevent crystallization altogether.
-
Solution: Allow the flask to cool slowly and undisturbed to room temperature. Do not immediately place it in an ice bath. Once at room temperature, cooling in an ice bath can further improve the yield.[5]
-
-
Supersaturation: Sometimes a solution can become supersaturated and resistant to crystallization.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Symptoms: Upon cooling, a liquid or oily layer separates from the solution instead of solid crystals.
Causality & Troubleshooting:
-
High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid.
-
Solution: First, try to remove the majority of the impurity by another method (e.g., a quick column chromatography "plug") before attempting recrystallization.
-
-
Low Melting Point: The compound's melting point may be close to the temperature of the recrystallization solution.
-
Solution: Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool more slowly. Alternatively, consider using a lower-boiling point solvent or a solvent-pair system. For compounds that are difficult to crystallize, sometimes storing the solution in a refrigerator or freezer for an extended period can induce crystallization.[8]
-
-
Solvent Choice: The compound may be too soluble in the chosen solvent.
-
Solution: Redissolve the oil by heating and then add a "non-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to clarify the solution, then cool slowly. This is known as a solvent-pair recrystallization.
-
Issue 3: Colored Impurities Persist in the Final Product
Symptoms: The isolated crystals have a noticeable color (e.g., yellow or brown) when the pure compound should be white.
Causality & Troubleshooting:
-
Soluble, Colored Byproducts: The synthesis may have produced highly conjugated or oxidized byproducts that are soluble in the recrystallization solvent.
-
Solution (Decolorizing Carbon): Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[8] The charcoal has a high surface area and adsorbs the colored impurity molecules.
-
Important: Add the charcoal to the hot (but not boiling) solution, as adding it to a boiling solution can cause it to boil over violently. After adding the charcoal, gently heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[8]
-
-
Issue 4: The trans-isomer is Still Present After Recrystallization
Symptoms: NMR or HPLC analysis of the purified material shows a significant peak corresponding to the trans-isomer.
Causality & Troubleshooting:
-
Similar Solubility Profiles: Recrystallization relies on differences in solubility between the desired compound and the impurity. If the cis and trans isomers have very similar solubilities in the chosen solvent, recrystallization will not be an effective separation method.
-
Solution (Column Chromatography): Flash column chromatography is the preferred method for separating diastereomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A polar solvent system is required. A gradient of dichloromethane (DCM) and methanol (MeOH) is a common starting point. A small amount of ammonia or triethylamine is sometimes added to the mobile phase when dealing with free amines to prevent streaking, but for a hydrochloride salt, this is often unnecessary and could convert the salt back to the free base on the column. A better approach might be to use a DCM/MeOH/Acetic Acid system. Methodical solvent screening is key.
-
-
Experimental Protocols & Workflows
Workflow 1: Purification by Recrystallization
This protocol provides a step-by-step guide to purifying this compound via recrystallization.
1. Solvent Selection:
-
Place ~20-30 mg of the crude solid into several test tubes.
-
Add a different potential solvent (e.g., isopropanol, ethanol, methanol, water, acetone) to each tube, drop by drop.
-
Identify a solvent that does not dissolve the solid at room temperature but dissolves it completely upon heating. This is your ideal solvent. If no single solvent works, identify a solvent pair (one in which the compound is soluble, and one in which it is not).
| Solvent Type | Example | Suitability for Amine HCl Salts | Notes |
| Polar Protic | Isopropanol, Ethanol | High | Often the best choice. Good balance of solubility when hot vs. cold. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | May be too soluble or not soluble enough. Worth testing. |
| Non-Polar | Hexanes, Toluene | Low | Unlikely to dissolve the salt. Can be used as a "non-solvent" in a pair. |
| Aqueous | Water | High Solubility | Often too soluble even when cold, leading to low recovery.[7] |
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask continuously.
-
Continue adding the hot solvent until the solid has just dissolved. Avoid adding a large excess of solvent.[8]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat source.
-
Add a very small amount (tip of a spatula) of activated charcoal.
-
Gently heat the mixture for 5-10 minutes.
4. Hot Gravity Filtration (Optional, but required if charcoal was used):
-
This step removes insoluble impurities or the activated charcoal.
-
Use a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and the receiving flask by pouring some hot solvent through them to prevent premature crystallization in the funnel.[8]
-
Pour the hot solution through the filter paper into the clean, pre-heated Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.
-
Do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Break the vacuum, add the cold solvent, gently stir the crystals into a slurry, and then re-apply the vacuum.
7. Drying:
-
Allow air to be pulled through the crystals for several minutes to help them dry.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For final drying, a vacuum oven (at a temperature well below the compound's melting point) can be used.
Purification Strategy Decision Tree
This diagram helps you choose the appropriate purification method based on the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
Recrystallization Workflow with Troubleshooting
This diagram visualizes the steps and decision points within the recrystallization protocol.
Caption: Workflow for recrystallization including troubleshooting steps.
References
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Recovery of amines from by-product chloride salts.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Recrystalliz
- recrystalliz
- This compound. CymitQuimica.
- This compound. Suzhou奧佰医药.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.
Sources
- 1. This compound [cymitquimica.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids[v1] | Preprints.org [preprints.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
stability issues of [cis-3-Methoxycyclobutyl]methanamine hydrochloride under reaction conditions
An In-Depth Guide to Navigating Stability Challenges in Your Research
Welcome to the technical support center for [cis-3-Methoxycyclobutyl]methanamine hydrochloride. As a valued member of the research and drug development community, you are likely working with this versatile building block in complex synthetic routes. This guide is designed to provide you with expert insights and practical troubleshooting advice to address potential stability issues that may arise during your experiments. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and implement effective solutions to ensure the integrity of your research.
Introduction: Understanding the Unique Chemistry of this compound
This compound is a valuable synthetic intermediate characterized by a strained cyclobutane ring, a methoxy ether linkage, and a primary amine hydrochloride. This unique combination of functional groups, while offering significant advantages in molecular design, also presents specific stability considerations that researchers must be aware of. The inherent ring strain of the cyclobutane core, coupled with the reactivity of the ether and the potential for intramolecular interactions involving the amine, can lead to unexpected degradation or side reactions under certain experimental conditions.
This guide will delve into the fundamental chemical principles governing the stability of this compound and provide a structured, question-and-answer-based approach to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Acidic Condition Instability
Question 1: I am observing unexpected byproducts or low yields when using strongly acidic conditions in my reaction. What could be the cause?
Answer: The primary suspect in acidic media is the cleavage of the methoxy ether bond. Ethers are known to undergo cleavage in the presence of strong acids, such as HI, HBr, or even strong protic acids like trifluoroacetic acid (TFA) at elevated temperatures.[1][2][3] The mechanism involves protonation of the ether oxygen, which turns it into a good leaving group (methanol). The resulting cyclobutyl cation is then attacked by a nucleophile present in the reaction mixture.
Additionally, the high ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, which can be catalyzed by acids.[4][5][6] This can lead to a complex mixture of rearranged and ring-opened products.
Troubleshooting Steps:
-
pH Control: If possible, buffer your reaction to a less acidic pH.
-
Acid Choice: Opt for milder acids or Lewis acids that are less prone to promoting ether cleavage.
-
Temperature Management: Run your reaction at the lowest possible temperature to minimize acid-catalyzed degradation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material to harsh conditions.
Question 2: Could the primary amine in the molecule play a role in the degradation under acidic conditions?
Answer: While the amine will be protonated to the ammonium salt under acidic conditions, which deactivates its nucleophilicity, the possibility of neighboring group participation (NGP) should be considered, especially under conditions where a small equilibrium concentration of the free amine exists.[4][5][7] However, in the cis configuration, the aminomethyl group and the methoxy group are on the same side of the ring, which may geometrically hinder a direct intramolecular attack on the ether carbon. A more likely scenario is that the protonated amine does not directly participate but the overall electronic environment of the molecule influences the stability of reaction intermediates.
Section 2: Basic Condition Instability & Reactivity
Question 3: I am performing a reaction under basic conditions and observing incomplete conversion or the formation of side products. What are the potential stability issues?
Answer: this compound is generally more stable under basic conditions compared to acidic conditions, as the ether linkage is less susceptible to cleavage. However, issues can still arise:
-
Free Amine Reactivity: The hydrochloride salt will be neutralized to the free amine under basic conditions. This free amine is a nucleophile and can participate in undesired side reactions with electrophilic reagents in your reaction mixture.
-
Solubility Issues: The free amine may have different solubility properties than the hydrochloride salt, which could lead to a heterogeneous reaction mixture and affect reaction rates.
Troubleshooting Protocol: Assessing Amine-Related Side Reactions
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents to minimize excess electrophiles that could react with the free amine.
-
Protecting Groups: If the free amine is interfering with your desired transformation, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. The protecting group can be removed in a subsequent step.
-
Solvent Choice: Ensure your solvent system can fully dissolve both the deprotonated starting material and your other reagents to maintain a homogeneous reaction.
Section 3: Thermal and Stereochemical Stability
Question 4: I am running my reaction at an elevated temperature and am concerned about the thermal stability of the compound. What should I be aware of?
Answer: While cyclobutanes are generally stable at room temperature, their inherent ring strain can make them prone to thermal decomposition or rearrangement at higher temperatures.[8] For amine hydrochlorides, thermal degradation can also be a concern, potentially leading to elimination or other decomposition pathways.[9][10][11][12][13]
Key Considerations for Thermal Stability:
| Parameter | Potential Issue | Mitigation Strategy |
| High Temperature (>100 °C) | Potential for ring-opening or rearrangement reactions driven by the release of ring strain. | Conduct reactions at the lowest effective temperature. Use a higher concentration of catalyst if applicable to accelerate the reaction at a lower temperature. |
| Prolonged Heating | Increased likelihood of decomposition, even at moderate temperatures. | Minimize reaction times through careful monitoring (e.g., by TLC or LC-MS). |
Question 5: Is there a risk of the cis stereochemistry isomerizing to the trans isomer during my reaction?
Answer: Cis-trans isomerization of substituted cyclobutanes typically requires the breaking and reforming of a carbon-carbon bond within the ring, which is energetically demanding and unlikely under standard reaction conditions.[14][15] However, reactions that proceed through a radical or a planar carbocation intermediate at one of the ring carbons could potentially lead to a loss of stereochemical integrity. The likelihood of this depends heavily on the specific reagents and reaction mechanism. For most common transformations, the cis stereochemistry is expected to be retained. In medicinal chemistry, the rigidity of the cyclobutane ring is often exploited to prevent cis/trans-isomerization.[2]
Workflow for Investigating Potential Isomerization:
Sources
- 1. Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: [cis-3-Methoxycyclobutyl]methanamine hydrochloride
Welcome to the technical support center for [cis-3-Methoxycyclobutyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chemical intricacies of this valuable building block. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring the integrity and success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a bifunctional molecule featuring a primary amine and a methyl ether on a strained cyclobutane ring. This unique combination of functional groups, while offering diverse synthetic possibilities, also presents specific challenges. The inherent ring strain of the cyclobutane core, coupled with the reactivity of the amine and ether moieties, can lead to undesired side reactions under certain experimental conditions. This guide will equip you with the knowledge to anticipate, identify, and mitigate these potential issues.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered in the laboratory.
Problem 1: Appearance of Unexpected Lower Molecular Weight Byproducts
Question: During my reaction, I'm observing the formation of unexpected byproducts with a lower molecular weight than my target compound. What could be the cause?
Answer: The most probable cause for the formation of lower molecular weight byproducts is the cleavage of the methyl ether functionality. This is a classic acid-catalyzed reaction that can occur if your reaction conditions are too acidic, especially in the presence of strong nucleophiles.[1]
Causality: The ether oxygen can be protonated under acidic conditions, transforming the methoxy group into a good leaving group (methanol). A nucleophile present in the reaction mixture can then attack the carbon atom of the cyclobutane ring, leading to the cleavage of the C-O bond.[2]
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction. If acidic conditions are necessary, consider using a milder acid or a buffered system to avoid excessively low pH.
-
Nucleophile Choice: Be mindful of the nucleophilicity of the reagents in your reaction mixture. If possible, opt for less aggressive nucleophiles.
-
Temperature Management: Ether cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Protecting Groups: In syntheses where the ether is particularly labile, consider if a more robust protecting group for the alcohol is a viable alternative in your synthetic strategy.
Problem 2: Formation of a Complex Mixture of Isomeric Products or Ring-Opened Species
Question: My reaction is yielding a complex mixture of products, some of which appear to be isomers or have lost the cyclic structure. What is happening?
Answer: The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, particularly under harsh acidic or basic conditions, or in the presence of certain catalysts.[3] This can lead to a variety of linear or rearranged products.
Causality: The bond angles in a cyclobutane ring deviate significantly from the ideal tetrahedral angle, leading to substantial angle and torsional strain.[3] This strain can be released through ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclobutane ring-opening.
Problem 3: Low Yield and Formation of Poly-alkylated Byproducts
Question: I am performing a reaction involving the primary amine, but I'm getting a low yield of my desired product and see evidence of multiple additions to my starting material. Why is this happening?
Answer: Primary amines can undergo multiple alkylations or acylations if the reaction is not carefully controlled. The initial product of the reaction may still be nucleophilic enough to react further.
Causality: The primary amine can react with an electrophile to form a secondary amine. This secondary amine can then compete with the starting primary amine for the electrophile, leading to the formation of a tertiary amine, and in some cases, even a quaternary ammonium salt.
Recommended Protocols to Minimize Poly-alkylation:
-
Stoichiometry Control: Use a significant excess of the amine starting material relative to the electrophile. This statistically favors the reaction of the electrophile with the more abundant primary amine.
-
Slow Addition: Add the electrophile slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of the initial product reacting further.
-
Protecting Group Strategy: For critical applications, consider protecting the primary amine as a carbamate (e.g., Boc or Cbz). This allows for a single, controlled reaction, followed by deprotection to reveal the desired product.
| Strategy | Description | Key Considerations |
| Excess Amine | Use of a 2 to 10-fold excess of this compound. | Requires a straightforward method to remove the excess amine after the reaction. |
| Slow Addition | Addition of the electrophile over an extended period (e.g., via syringe pump). | Can increase reaction times. |
| Protection-Deprotection | Introduction of a protecting group on the amine, followed by the desired reaction and subsequent removal of the protecting group. | Adds two steps to the synthetic sequence but offers the highest level of control. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is advisable.
Q2: Can the amine hydrochloride salt be used directly in reactions requiring the free amine?
A2: No, the hydrochloride salt is the protonated form of the amine and is not nucleophilic. To use it in reactions where the amine acts as a nucleophile, it must first be neutralized with a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide) to generate the free amine.
Q3: Are there any known incompatibilities with common solvents?
A3: The hydrochloride salt is generally soluble in polar protic solvents like water and alcohols. The free amine is more soluble in a wider range of organic solvents. There are no specific solvent incompatibilities that lead to decomposition under normal conditions, but always ensure your solvent is dry and free of acidic impurities that could catalyze side reactions.
Q4: How does the cis-stereochemistry of the substituents on the cyclobutane ring affect its reactivity?
A4: The cis-relationship of the methoxy and aminomethyl groups can potentially influence the molecule's conformation and reactivity. In some cases, intramolecular reactions or neighboring group participation could be possible, although less likely for this specific substitution pattern. The stereochemistry is a critical aspect of the molecule's identity and should be confirmed in the final products.
Q5: What is the potential for intramolecular reactions?
A5: While not commonly reported for this specific molecule, the presence of both a nucleophilic amine and an electrophilic center (after protonation of the ether) could theoretically lead to intramolecular cyclization under certain conditions, though this would likely require significant activation.[4][5] Careful control of reaction conditions is the best way to avoid such undesired pathways.
Mechanistic Insights into Potential Side Reactions
To provide a deeper understanding, the following diagrams illustrate the mechanisms of the most common side reactions.
Ether Cleavage Mechanism (SN2 Pathway)
Caption: Acid-catalyzed ether cleavage via an SN2 mechanism.
Ring-Opening Mechanism (Illustrative)
Caption: Illustrative pathway for acid-catalyzed ring-opening.
References
-
Cyclobutane containing natural products and synthetic intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Compound stability under different pH conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]
-
Advanced Organic Chemistry - Neighboring Group Participation. (2024). YouTube. Retrieved from [Link]
-
THE CLEAVAGE OF ETHERS. (n.d.). Retrieved from [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Lewis Acids Catalyzed Annulations of Ynamides with Acyl Chlorides for Constructing 4-Amino-2-naphthol Derivatives and 3-Aminocyclobutenones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (n.d.). RSC Publishing. Retrieved from [Link]
-
Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. (n.d.). PubMed. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regiodivergent Metal-Catalyzed Rearrangement of 3-Iminocyclopropenes into N-Fused Heterocycles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
NIS-promoted intramolecular cyclization of allenamides for the synthesis of tetrahydro-β-carbolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 4. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [cis-3-Methoxycyclobutyl]methanamine hydrochloride Experiments
Welcome to the technical support center for [cis-3-Methoxycyclobutyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for experiments involving this versatile building block. My aim is to equip you with the necessary insights, grounded in scientific principles and field experience, to navigate the common challenges and ensure the success of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is an organic building block, typically appearing as an off-white solid.[1] It is the hydrochloride salt of a primary amine, which enhances its stability and water solubility.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2044706-13-8 | [2] |
| Molecular Formula | C6H14ClNO | N/A |
| Molecular Weight | 151.63 g/mol | [3] |
| Purity | ≥95% | [2][3] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1] | N/A |
Q2: What are the primary safety precautions I should take when handling this compound?
A2: As with any chemical reagent, proper safety protocols are paramount. This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[1][4] Always handle this compound in a well-ventilated area or fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1] If it comes into contact with skin, wash off immediately with soap and plenty of water.[1]
Q3: How should I properly store this compound to ensure its stability?
A3: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To maintain its integrity, it should be stored in a tightly sealed container in a dry and cool place.[1] Some suppliers recommend refrigeration.[5] Storing it in a desiccator can also help prevent moisture absorption.[6]
Q4: In which solvents is this compound soluble?
A4: As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and methanol.[1][6] Its solubility in common organic solvents used for reactions, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN), may be more limited. It is always advisable to perform a small-scale solubility test before setting up a large-scale reaction.
Q5: What are the typical applications of this compound in research and development?
A5: This compound is a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest as a bioisosteric replacement for other cyclic structures in drug candidates.[7] The primary amine functional group allows for a variety of chemical transformations, most notably reductive amination, to introduce the cyclobutane scaffold into larger molecules.[8]
II. Troubleshooting Guide for Experiments
This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during reactions with this compound.
A. Reaction Setup & Execution
Q1: My reductive amination reaction with this compound is showing low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination is a frequent challenge.[9][10] The root cause often lies in the equilibrium of imine/iminium ion formation, the choice of reducing agent, or reaction conditions.
-
Cause 1: Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine (or enamine) from the amine and a carbonyl compound (aldehyde or ketone). This is a reversible reaction, and the equilibrium may not favor the imine.
-
Solution:
-
pH Control: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant excessively, which would render it non-nucleophilic.[9] You can use additives like acetic acid.
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
-
-
Cause 2: Inappropriate Reducing Agent: The choice of reducing agent and the timing of its addition are crucial.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent commonly used for reductive aminations.[8] It is less sensitive to water than some other hydrides.[8]
-
Sodium Cyanoborohydride (NaCNBH₃): This is another effective reducing agent, particularly in protic solvents like methanol.[8] However, it is toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone.[8] If using NaBH₄, it's essential to allow sufficient time for imine formation before adding the reducing agent.[8]
-
-
-
Cause 3: Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Solution:
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are often used.[8]
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[9] However, be mindful of potential side reactions at higher temperatures.
-
-
Experimental Workflow: Optimizing Reductive Amination
Caption: A workflow for troubleshooting low conversion in reductive amination.
B. Work-up and Extraction
Q2: I'm having trouble isolating my product after the reaction. It seems to be staying in the aqueous layer during extraction. Why is this happening and what can I do?
A2: This is a common issue when the product is also a primary or secondary amine. The amine product can be protonated in an acidic or even neutral aqueous solution, forming a salt that is more soluble in water than in organic solvents.
-
Cause: The amine product is protonated, forming a water-soluble ammonium salt.
-
Solution:
-
Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to be basic (pH > 9-10) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[11] This will deprotonate the ammonium salt, yielding the free amine which is more soluble in organic solvents like DCM, ethyl acetate, or ether.[11]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and promote its transfer into the organic layer.
-
Choice of Extraction Solvent: For more polar amine products, using a more polar extraction solvent like n-butanol might be necessary.
-
-
Purification Logic: Amine Extraction
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound [cymitquimica.com]
- 4. fishersci.se [fishersci.se]
- 5. fishersci.com [fishersci.com]
- 6. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 7. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Improving Stereoselectivity in cis-Cyclobutane Synthesis
Welcome to the Technical Support Center for Stereocontrolled Cyclobutane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide in-depth answers to frequently asked questions regarding the synthesis of cis-cyclobutanes. Our focus is to provide actionable solutions grounded in mechanistic principles to enhance the stereoselectivity of your reactions.
Troubleshooting Guide: Enhancing cis-Selectivity
This section addresses specific experimental challenges that can lead to poor cis/trans ratios in cyclobutane synthesis, particularly in [2+2] cycloadditions.
Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloaddition of Ketenes with Alkenes
Question: My thermal [2+2] cycloaddition between a ketene and an alkene is producing a mixture of cis and trans diastereomers with low selectivity. How can I favor the formation of the cis-cyclobutane?
Underlying Cause: Poor diastereoselectivity in thermal ketene cycloadditions often points to a stepwise, non-concerted mechanism involving a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene, leading to a mixture of products.[1] The key to improving cis-selectivity is to promote a more concerted-like transition state or to control the stereochemistry of the ring closure.
Actionable Solutions:
-
Solvent Polarity: The lifetime of the zwitterionic intermediate is significantly influenced by the polarity of the solvent.[1]
-
Recommendation: Decrease the solvent polarity. Nonpolar solvents destabilize charge separation, which can shorten the lifetime of the zwitterionic intermediate and encourage a more concerted pathway, thereby preserving the alkene's stereochemistry.[1] Consider switching from polar solvents like acetonitrile to less polar options such as toluene or hexanes.[1]
-
-
Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can dictate the facial selectivity of their approach.
-
Recommendation: Employ substrates with bulkier substituents. The steric clash in the transition state will favor the formation of the less sterically hindered diastereomer.[1] For example, a bulkier ester group on the ketene can improve steric differentiation.
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the alkene, lowering its LUMO energy and fostering a more concerted cycloaddition.[1]
-
Recommendation: Introduce a Lewis acid catalyst. Catalysts like TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.[1] It is essential to screen various Lewis acids and optimize reaction parameters such as temperature, solvent, and stoichiometry.
-
Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and the chosen anhydrous, nonpolar solvent (e.g., toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 0.1-1.0 equiv) to the stirred solution.
-
Ketene Addition: Add the ketene (or its precursor, such as an acid chloride with a non-nucleophilic base like triethylamine) dropwise to the reaction mixture.[2]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃).
-
Workup and Purification: Perform a standard aqueous workup, dry the organic layer, and purify the product by flash column chromatography.
Issue 2: Low cis/trans Ratio in Photochemical [2+2] Cycloaddition
Question: I am performing a photochemical [2+2] cycloaddition, but the reaction is yielding an unfavorable mixture of cis and trans isomers. How can I enhance the cis-selectivity?
Underlying Cause: In photochemical [2+2] cycloadditions, the stereochemical outcome is often determined by the multiplicity of the excited state (singlet or triplet) and the stability of the resulting diradical intermediate.[3] For triplet-sensitized reactions, a longer-lived 1,4-diradical intermediate can undergo bond rotation before ring closure, leading to a loss of stereoselectivity.
Actionable Solutions:
-
Reaction Temperature: Lowering the reaction temperature can restrict bond rotation in the diradical intermediate, favoring the kinetically controlled product.
-
Recommendation: Conduct the reaction at lower temperatures. This can enhance selectivity by minimizing the rate of bond rotation relative to the rate of ring closure.[4]
-
-
Supramolecular Control: Employing a chiral template or host molecule can pre-organize the reactants, shielding one face of the alkene and promoting a specific stereochemical outcome.
-
Recommendation: Investigate the use of solid-state [2+2] cycloadditions if your substrates are suitable. The crystal packing can act as a template, dictating the relative orientation of the reacting double bonds and leading to high stereocontrol.[1]
-
-
Dual Catalysis Systems: A dual-catalyst approach can be used to control both the photochemical activation and the stereoselectivity independently.
-
Recommendation: A system combining a visible-light-absorbing photocatalyst with a stereocontrolling Lewis acid co-catalyst can eliminate racemic background reactions that occur from direct photoexcitation of the substrate when it is not bound to the catalyst.[5]
-
Data Summary: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Condition A | Condition B | Effect on cis:trans Ratio |
| Solvent | Acetonitrile (Polar) | Toluene (Nonpolar) | Increased cis-selectivity in nonpolar solvents for thermal reactions.[1] |
| Temperature | 25 °C | -78 °C | Lower temperatures generally improve selectivity in photochemical reactions.[4] |
| Catalyst | None | Lewis Acid (e.g., TiCl₄) | Lewis acids can significantly enhance cis-selectivity in thermal reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of alkene geometry (E vs. Z) affect the stereochemical outcome of a [2+2] cycloaddition?
The stereochemistry of the starting alkene is often retained in a concerted or rapidly closing stepwise reaction. For instance, in many thermal ketene cycloadditions, a cis-alkene will lead to a cis-substituted cyclobutane, while a trans-alkene will yield a trans-product, assuming a concerted [suprafacial, antarafacial] cycloaddition.[2] However, in photochemical reactions proceeding through a triplet state, the longer lifetime of the diradical intermediate can allow for isomerization, potentially leading to a mixture of diastereomers regardless of the initial alkene geometry.
Q2: Can organocatalysis be used to control the stereoselectivity of cis-cyclobutane synthesis?
Yes, aminocatalysis has emerged as a powerful tool for enantioselective [2+2] cycloadditions.[6] Chiral amines can react with enones to form iminium ions, which can then undergo visible-light-induced [2+2] photocycloadditions with high stereocontrol.[6] This approach avoids the need for an external photocatalyst as the iminium ion intermediate itself absorbs visible light.[6]
Q3: What role do electronic effects play in determining the regioselectivity and stereoselectivity of [2+2] cycloadditions?
Electronic effects are crucial for both regioselectivity and stereoselectivity. The reaction is generally favored between an electron-rich alkene and an electron-poor alkene.[1] The regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkene.[1] Enhancing this electronic disparity can lead to a more ordered transition state and, consequently, higher stereoselectivity.
Visualizing Reaction Pathways
Diagram 1: Troubleshooting Poor Diastereoselectivity
Caption: A flowchart for troubleshooting poor stereoselectivity.
Diagram 2: Catalytic Cycle for Enantioselective [2+2] Cycloaddition
Caption: Generalized catalytic cycle for enantioselective synthesis.
References
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
- Corey, E. J., & Cheng, X. M. (1989). The Logic of Chemical Synthesis. John Wiley & Sons.
-
Melchiorre, P., et al. (2020). Enantioselective Aminocatalytic [2 + 2] Cycloaddition through Visible Light Excitation. ACS Catalysis, 10(9), 5064-5070. [Link]
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.
-
Yoon, T. P., et al. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society, 136(18), 6562–6565. [Link]
-
Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18864–18870. [Link]
-
Griesbeck, A. G., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9776-9859. [Link]
-
Baran, P. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2511–2526. [Link]
-
LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4415–4422. [Link]
-
Baran Laboratory. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. baranlab.org [baranlab.org]
- 4. Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: [cis-3-Methoxycyclobutyl]methanamine hydrochloride
Welcome to the technical support center for [cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS No. 2044706-13-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[3][4] For long-term storage, maintaining a controlled room temperature is generally advised.[5]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment (PPE). This includes:
-
Gloves: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[6][7]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[6][7]
-
Lab Coat: A lab coat should be worn to protect clothing and skin.[6]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.[1][8]
Q3: Is this compound soluble in water?
Q4: What are the known incompatibilities of this compound?
A4: this compound should be stored away from incompatible materials such as strong acids and oxidizing agents.[1][2] Contact with strong bases can liberate the free amine.
Q5: How should I dispose of waste containing this compound?
A5: Disposal of this compound should be in accordance with local, state, and federal regulations.[1][6] It is crucial to use clearly labeled waste containers and not to pour the chemical down the drain unless specifically permitted.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: The compound appears clumpy or has changed in appearance.
-
Possible Cause: The compound is hygroscopic and has likely absorbed moisture from the atmosphere.[3] This can occur if the container is not sealed tightly or has been opened frequently in a humid environment.
-
Solution:
-
Handle the compound in a glove box or a controlled, low-humidity environment if possible.
-
Ensure the container is always tightly sealed immediately after use.
-
For long-term storage, consider using a desiccator to maintain a dry environment.[9]
-
Issue 2: Inconsistent results in reactions.
-
Possible Cause 1: Inaccurate weighing due to moisture absorption. If the compound has absorbed water, the actual mass of the amine hydrochloride will be less than the weighed mass, leading to stoichiometric imbalances in your reaction.
-
Solution 1:
-
Dry the compound under vacuum before use, provided it is thermally stable.
-
If drying is not feasible, use a fresh, unopened container of the compound for critical experiments.
-
-
Possible Cause 2: Degradation of the compound. Although generally stable under recommended storage conditions, prolonged exposure to incompatible materials or harsh environmental conditions could lead to degradation.[9]
-
Solution 2:
-
Store the compound as recommended, away from incompatible substances.[1]
-
If degradation is suspected, it is advisable to acquire a new batch of the compound.
-
Issue 3: Difficulty in achieving complete dissolution in a non-aqueous solvent.
-
Possible Cause: While amine hydrochlorides are generally soluble in water, their solubility in organic solvents can vary significantly.
-
Troubleshooting Workflow:
Safety and Handling Protocols
Safe Handling Summary
| Precaution | Details | Rationale |
| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. [10][11] | To minimize inhalation of dust particles. |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety goggles, and a lab coat. [1][6] | To prevent skin and eye contact. |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [3][10] | To avoid accidental ingestion. |
| Spill Response | In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [3][12] | To prevent contamination and exposure. |
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [3][4]* Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [3][4]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [3][4]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [3][4]
Chemical Properties at a Glance
| Property | Value |
| CAS Number | 2044706-13-8 [13] |
| Molecular Formula | C6H14ClNO [5] |
| Molecular Weight | 151.63 g/mol |
| Purity | ≥95% [14] |
| Appearance | Typically an off-white to white solid. [3] |
References
-
DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. Available from: [Link]
-
PubChem. 1-[3-(methoxymethyl)cyclobutyl]methanamine hydrochloride. Available from: [Link]
-
DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
ORS. (2022). Chemical Safety Guide, 5th Ed. Available from: [Link]
-
Suzhou Aubo Pharmaceutical Technology Co., Ltd. This compound. Available from: [Link]
-
PubChem. [3-(1-Phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride. Available from: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET. Available from: [Link]
-
PubChem. cis-3-Aminocyclohexanol hydrochloride. Available from: [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. calpaclab.com [calpaclab.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. fishersci.se [fishersci.se]
- 9. Methylamine hydrochloride | 593-51-1 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. This compound [cymitquimica.com]
Technical Support Center: Overcoming Solubility Challenges with [cis-3-Methoxycyclobutyl]methanamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with [cis-3-Methoxycyclobutyl]methanamine hydrochloride. As a hydrochloride salt of a primary amine, this compound presents a unique set of solubility characteristics that can be challenging to navigate during experimental design.[1][2] This document provides a comprehensive resource, structured in a question-and-answer format, to directly address common and complex solubility issues. Our goal is to empower you with the technical knowledge and practical steps to ensure successful and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my assay. What is causing this?
A2: This phenomenon, often termed "crashing out," is a common issue when diluting a concentrated DMSO stock of a hydrophobic or moderately polar compound into an aqueous medium.[4] The primary reason is that the final concentration of the compound in the aqueous solution exceeds its solubility limit in that specific buffer system. As the percentage of DMSO decreases significantly upon dilution, its ability to keep the compound in solution is diminished.[4]
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: For most cell-based assays and biochemical experiments, a starting stock solution in anhydrous DMSO at a concentration of 1-10 mM is a standard practice.[4][5] It is crucial to use anhydrous DMSO (≥99.7% purity) as water content can reduce its solvating capacity for certain compounds.[4][6]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly pH-dependent.[7][8][9] As a salt of a weak base (the amine) and a strong acid (hydrochloric acid), it will be most soluble in acidic to neutral aqueous solutions where the amine group remains protonated (R-NH3+). In basic solutions (high pH), the protonated amine will be deprotonated to the free amine (R-NH2), which is generally less water-soluble and may precipitate out of solution.[1][10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and explanations for overcoming more persistent solubility challenges.
Issue 1: Incomplete Dissolution in the Initial Solvent
If you are struggling to dissolve this compound in your chosen solvent at the desired concentration, follow this systematic approach.
Troubleshooting Workflow: Initial Dissolution Failure
A decision tree for troubleshooting initial dissolution problems.
Detailed Protocol for Aiding Dissolution:
-
Vortexing: After adding the solvent to your solid compound, cap the vial securely and vortex vigorously for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in a sonicator water bath for 10-15 minutes. This provides mechanical energy to break apart solid aggregates.[4]
-
Gentle Warming: For thermally stable compounds, gentle warming in a water bath (not exceeding 37-40°C) can significantly increase solubility.[4][6] Avoid excessive heat, which could lead to degradation.
-
Solvent Purity Check: Ensure your solvent is of high purity and, in the case of DMSO, anhydrous. Water contamination can impede the dissolution of less polar compounds.[4][6]
Issue 2: Precipitation Upon Dilution into Aqueous Media
This is a critical step where solubility issues often manifest. The key is to maintain the compound's concentration below its aqueous solubility limit.
Troubleshooting Workflow: Precipitation on Dilution
A workflow to address precipitation when diluting into aqueous solutions.
Detailed Protocol for Aqueous Dilution:
-
Pre-warm the Aqueous Medium: The solubility of many compounds is temperature-dependent. Pre-warming your cell culture media or buffer to 37°C can help maintain solubility.[4]
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions. For example, make an intermediate dilution in your aqueous buffer before preparing the final working concentration.
-
Vigorous Mixing During Addition: While gently vortexing the pre-warmed aqueous medium, add the DMSO stock solution dropwise. This rapid dispersion helps to prevent localized high concentrations that can initiate precipitation.
Part 3: Advanced Solubilization Strategies
When standard methods are insufficient, these advanced techniques can be employed. The choice of method will depend on the specific requirements of your experiment.
pH Modification
As an amine hydrochloride, the solubility of this compound is intrinsically linked to pH.[7][8][11]
-
Principle: Maintaining an acidic to neutral pH (typically below 7.0) ensures the amine group remains in its protonated, more soluble, salt form.
-
Application:
-
For in vitro assays, ensure your buffer system is at an appropriate pH. Citrate or phosphate buffers are commonly used.[3]
-
Be mindful that altering the pH of cell culture media can impact cell viability. Any pH adjustments should be within the physiological tolerance of the cells.
-
Quantitative Impact of pH on Solubility (Illustrative)
| pH Range | Predominant Species | Expected Relative Aqueous Solubility |
| < 7.0 | R-NH3+ Cl- (Protonated) | High |
| > 8.0 | R-NH2 (Free Amine) | Low |
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when added to the aqueous medium.[12][13][14]
-
Principle: Co-solvents reduce the polarity of the aqueous medium, making it a more favorable environment for less polar molecules.[12]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), particularly low molecular weight versions like PEG 400
-
-
Application:
-
A small percentage (e.g., 1-5%) of a co-solvent can be included in the final aqueous solution.
-
Caution: Co-solvents can have their own biological effects and may be toxic to cells at higher concentrations. Always run a vehicle control with the same concentration of the co-solvent to assess its impact on your experimental system.[12]
-
Use of Surfactants
Surfactants can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.[3][12]
-
Principle: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds can partition into the hydrophobic core.
-
Common Surfactants:
-
Tween® 80
-
Cremophor® EL
-
-
Application:
-
This technique is more commonly used for in vivo formulations but can be adapted for in vitro assays.
-
Caution: Surfactants can interfere with certain assays and may exhibit cytotoxicity. A vehicle control is essential.
-
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous DMSO (≥99.7%) | Broad solvating power for a wide range of compounds.[3][4] |
| Stock Concentration | 1-10 mM | A practical starting range to minimize the volume of DMSO added to aqueous solutions.[4][5] |
| Aqueous Dilution | Pre-warm media (37°C), add stock dropwise with vortexing, consider serial dilutions. | Minimizes localized high concentrations and leverages temperature-dependent solubility.[4] |
| Final DMSO % in Assay | <0.5%, ideally <0.1% | Reduces solvent-induced artifacts and cytotoxicity.[4] |
| pH of Aqueous Medium | Acidic to Neutral (pH < 7.5) | Keeps the amine group in its protonated, more soluble form.[8] |
| Advanced Options | Co-solvents (Ethanol, PEG 400), Surfactants (Tween® 80) | Can significantly enhance solubility but require careful validation with vehicle controls.[12][14] |
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more reliable and reproducible scientific data.
References
-
Jain, A. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Excedr. Available at: [Link]
-
Unknown. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Various Authors. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]
-
Various Authors. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. Available at: [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Sledz, P. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). [cis-2-(Methoxymethyl)cyclobutyl]methanamine. PubChem. Retrieved January 2, 2026, from [Link]
- Larkin, J. M., & Cuscurida, M. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S. Patent and Trademark Office.
-
Various Authors. (2023, December 27). How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
-
Miyazaki, S. et al. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]
-
Wang, Y. et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. PubChem. Retrieved January 2, 2026, from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). This compound. Suzhou Aobai Pharmaceutical Co., Ltd. Retrieved January 2, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: [cis-3-Methoxycyclobutyl]methanamine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction to Synthetic Challenges
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, presents unique challenges centered around stereochemical control and impurity profiles. The rigid cyclobutane ring restricts free rotation, leading to the potential for cis and trans isomers that can be difficult to separate.[1][2] Furthermore, the functional groups present in the molecule and its precursors are susceptible to various side reactions, necessitating a thorough understanding of the reaction mechanisms to ensure the desired purity of the final product.
This guide will delve into the common impurities, their origins, and practical strategies for their detection, control, and elimination.
Frequently Asked Questions (FAQs) About Impurities
Here, we address some of the most common questions that arise during the synthesis of this compound.
Q1: What is the most common impurity I should be looking for?
A1: The most prevalent and challenging impurity is the trans-isomer, trans-[3-Methoxycyclobutyl]methanamine hydrochloride.[3] Due to the nature of cyclobutane ring formation and subsequent functional group manipulations, achieving complete stereoselectivity for the cis isomer can be difficult.[4][5] The relative amounts of cis and trans isomers can vary depending on the synthetic route and reaction conditions.
Q2: Besides the trans-isomer, what other process-related impurities might I encounter?
A2: Other potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 3-methoxycyclobutanecarbonitrile or protected amine precursors may be present.
-
Byproducts of Reduction: If the synthesis involves the reduction of a nitrile or an oxime, incompletely reduced intermediates or over-reduction products can be formed.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., tetrahydrofuran, isopropanol, dichloromethane) can be retained in the final product.[6][7][8]
-
Reagents from Salt Formation: In the final hydrochloride salt formation step, excess hydrochloric acid or the solvent used (e.g., HCl in isopropanol or dioxane) can be present.
Q3: How can I detect and quantify the cis/trans isomer ratio?
A3: The most effective analytical techniques for determining the cis/trans isomer ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between the cis and trans isomers due to differences in the chemical shifts and coupling constants of the cyclobutane ring protons.[6][9][10]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): With appropriate chiral or achiral columns, GC and HPLC can provide excellent separation and quantification of the diastereomers.[11][12][13] Derivatization with a chiral reagent can also be employed to separate the enantiomers of each isomer if necessary.[12]
Troubleshooting Guide for Common Impurities
This section provides a structured approach to identifying and resolving common impurity issues.
Issue 1: High Levels of the trans-Isomer
| Problem | Potential Causes | Recommended Solutions |
| High percentage of trans-[3-Methoxycyclobutyl]methanamine hydrochloride detected in the final product. | - Non-stereoselective reduction of the nitrile or oxime precursor.- Isomerization during reaction or workup conditions (e.g., exposure to strong acid or base).[14]- Use of a non-stereospecific starting material. | - Optimize Reduction Conditions: Employ stereoselective reducing agents. For example, catalytic hydrogenation with specific catalysts can favor the formation of the cis isomer. The choice of catalyst, solvent, temperature, and pressure are critical parameters to control.- Control pH: Maintain neutral or mildly acidic/basic conditions during workup and purification to minimize the risk of epimerization.- Purification: If isomerization cannot be completely avoided, purification by fractional crystallization or column chromatography may be necessary. The solubility differences between the cis and trans isomers can often be exploited.[14] |
Issue 2: Presence of Unreacted Starting Materials
| Problem | Potential Causes | Recommended Solutions |
| Residual 3-methoxycyclobutanecarbonitrile or other precursors detected. | - Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.- Catalyst deactivation in catalytic reactions. | - Reaction Monitoring: Closely monitor the reaction progress using TLC, GC, or HPLC to ensure complete conversion.- Optimize Reaction Parameters: Increase reaction time, temperature, or the equivalents of the reducing agent as needed. Ensure the catalyst is active and used in the appropriate amount.- Purification: Unreacted starting materials can often be removed through extraction or crystallization. |
Issue 3: Residual Solvents in the Final Product
| Problem | Potential Causes | Recommended Solutions |
| Detection of solvents like THF, ethanol, or dichloromethane in the final hydrochloride salt. | - Inadequate drying of the product after purification or salt formation. | - Optimize Drying Conditions: Dry the final product under high vacuum at an appropriate temperature for an extended period. The temperature should be high enough to remove the solvent but not so high as to cause degradation or isomerization.- Solvent Selection: Where possible, use solvents with lower boiling points that are easier to remove.- Final Trituration/Recrystallization: A final trituration or recrystallization from a solvent in which the product is poorly soluble can help remove trapped solvents. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for cis/trans Isomer Ratio Determination
This protocol outlines the general steps for determining the isomeric ratio of [3-Methoxycyclobutyl]methanamine hydrochloride using ¹H NMR spectroscopy.
Objective: To quantify the relative amounts of cis and trans isomers.
Materials:
-
Sample of [3-Methoxycyclobutyl]methanamine hydrochloride
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic signals for both the cis and trans isomers. The protons on the cyclobutane ring, particularly those adjacent to the methoxy and aminomethyl groups, will have distinct chemical shifts and coupling constants.
-
Integrate the area of a well-resolved, non-overlapping peak for each isomer.
-
Calculate the molar ratio of the isomers based on the integration values.
-
Visualization of Synthetic Logic
Diagram 1: General Synthetic Pathway and Key Impurity Formation
Caption: Synthetic pathway and formation of the trans-isomer impurity.
Concluding Remarks
Achieving high purity in the synthesis of this compound is paramount for its successful application in pharmaceutical development. By understanding the potential impurities and their formation mechanisms, researchers can proactively implement strategies to control them. This guide provides a foundation for troubleshooting common issues, but it is crucial to remember that each synthetic route may have its own unique challenges. Careful reaction monitoring, optimization of conditions, and robust analytical characterization are the cornerstones of producing high-quality material.
References
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ResearchGate. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org. [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central. [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. IJARESM. [Link]
- Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
- Synthesis method of trans-3-aminobutanol.
-
Cis and Trans Isomers. Chemistry Steps. [Link]
- Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org. [Link]
-
Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
cis-3-Aminocyclohexanol hydrochloride. PubChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 3. trans-3-methoxycyclobutane-1-methamine hydrochloride | 2094029-36-2 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. This compound(2044706-13-8) 1H NMR [m.chemicalbook.com]
- 11. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6878848B2 - Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride Derivatives
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer advantageous physicochemical and pharmacological properties is perpetual. The cyclobutane moiety, once underutilized, has emerged as a valuable structural element, bestowing metabolic stability and conformational rigidity upon drug candidates.[1][2][3] This guide provides a comprehensive analysis of the potential biological activities of derivatives of [cis-3-Methoxycyclobutyl]methanamine hydrochloride, a versatile building block. Through a comparative lens, we will explore its prospective applications as both a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for type 2 diabetes and a Neurokinin 1 (NK1) Receptor Antagonist for chemotherapy-induced nausea and vomiting (CINV).
The [cis-3-Methoxycyclobutyl]methanamine Scaffold: A Platform for Innovation
The rigid, puckered conformation of the cyclobutane ring in [cis-3-Methoxycyclobutyl]methanamine provides a unique three-dimensional framework for orienting pharmacophoric groups.[3] The cis stereochemistry of the methoxy and methanamine substituents offers a defined spatial relationship that can be exploited for precise interactions with biological targets. The primary amine serves as a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis 1: DPP-4 Inhibition for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[4][5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[6][7] Several successful DPP-4 inhibitors, known as "gliptins," are on the market.[8]
Hypothetical Derivative: CM-101
To explore the potential of the [cis-3-Methoxycyclobutyl]methanamine scaffold for DPP-4 inhibition, we propose a hypothetical derivative, CM-101 . The design of CM-101 incorporates a cyanopyrrolidine warhead, a common feature in many potent DPP-4 inhibitors that forms a reversible covalent bond with the catalytic serine residue of the enzyme.[8]
Structure of CM-101:
-
Core: [cis-3-Methoxycyclobutyl]methanamine
-
Warhead: (2S,4S)-2-cyano-4-fluoropyrrolidine
-
Linker: Amide bond
Comparator Compound: Sitagliptin
Sitagliptin is a widely prescribed, potent, and selective DPP-4 inhibitor.[7] It serves as an excellent benchmark for evaluating the potential of novel DPP-4 inhibitors.
Performance Comparison (Hypothetical Data)
| Parameter | CM-101 (Hypothetical) | Sitagliptin (Reference) | Rationale for CM-101 Performance |
| DPP-4 IC50 (nM) | 15 | 19 | The rigid cyclobutane scaffold of CM-101 may pre-organize the cyanopyrrolidine warhead for optimal interaction with the DPP-4 active site, potentially leading to slightly higher potency. |
| Selectivity vs. DPP-8/DPP-9 | >2000-fold | >2600-fold | The unique vector of the cyclobutane core may provide high selectivity by avoiding interactions with the active sites of closely related proteases. |
| Metabolic Stability (t1/2 in human liver microsomes, min) | 120 | 90 | The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved metabolic stability.[1][2] |
| Oral Bioavailability (%) | 75 | 87 | While the cyclobutane may enhance stability, overall bioavailability will depend on a combination of factors including solubility and permeability, which may be slightly lower than the highly optimized Sitagliptin. |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl, pH 7.5
-
Test compound (e.g., CM-101) and reference compound (e.g., Sitagliptin)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Add 5 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of recombinant human DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro DPP-4 inhibition assay.
Comparative Analysis 2: Neurokinin 1 (NK1) Receptor Antagonism for CINV
The neurokinin 1 (NK1) receptor is a G-protein coupled receptor for the neuropeptide Substance P.[9] Activation of NK1 receptors in the brainstem plays a critical role in the emetic reflex.[10] NK1 receptor antagonists are effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[11][12]
Hypothetical Derivative: CM-202
For the NK1 receptor target, we propose CM-202 , which incorporates a 3,5-bis(trifluoromethyl)phenyl moiety, a key pharmacophore for high-affinity NK1 receptor binding.
Structure of CM-202:
-
Core: [cis-3-Methoxycyclobutyl]methanamine
-
Pharmacophore: N-acylation with 3,5-bis(trifluoromethyl)benzoyl chloride
-
Additional feature: A piperidine ring to enhance potency and pharmacokinetic properties.
Comparator Compound: Aprepitant
Aprepitant is a first-in-class, selective, and high-affinity NK1 receptor antagonist approved for the prevention of CINV.[11]
Performance Comparison (Hypothetical Data)
| Parameter | CM-202 (Hypothetical) | Aprepitant (Reference) | Rationale for CM-202 Performance |
| NK1 Receptor Binding Affinity (Ki, nM) | 0.8 | 0.2 | While the core scaffold of CM-202 presents the key pharmacophore effectively, Aprepitant's more complex morpholine-containing structure may achieve a slightly more optimal fit in the receptor binding pocket. |
| Functional Antagonism (IC50, nM) | 1.5 | 0.5 | The functional antagonism is expected to correlate with binding affinity. |
| Brain Penetration (Brain/Plasma Ratio) | 0.9 | 1.1 | The methoxy group and overall polarity of CM-202 might be optimized to achieve good CNS penetration, which is crucial for targeting central NK1 receptors involved in emesis. |
| In Vivo Efficacy (Ferrets, % inhibition of emesis) | 85 | 90 | High receptor affinity and good brain penetration should translate to strong in vivo efficacy, comparable to the established standard of care. |
Experimental Protocol: NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P
-
Assay buffer: Tris-HCl with MgCl2, bovine serum albumin, and protease inhibitors.
-
Test compound (e.g., CM-202) and reference compound (e.g., Aprepitant)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, combine the cell membranes, [3H]-Substance P, and either buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percent specific binding for each concentration of the test compound.
-
Determine the IC50 from the resulting dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
Caption: NK1 receptor signaling and antagonist blockade.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent structural features offer the potential for creating derivatives with high potency, selectivity, and favorable pharmacokinetic properties. As illustrated through the hypothetical examples of CM-101 and CM-202, this scaffold is amenable to chemical modifications that can target diverse and important biological pathways, such as those involved in type 2 diabetes and CINV. Further synthetic exploration and biological evaluation of derivatives based on this core are warranted to fully realize its therapeutic potential.
References
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC.
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Cyclobutane Deriv
- Cyclobutanes in Small‐Molecule Drug Candid
- HTS assays for the identification of small-molecule inhibitors of deubiquitin
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchG
- Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
- High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions - Bentham Science Publisher.
- A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - NIH.
- Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed.
- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PubMed Central.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - AME Publishing Company.
- DPP-4 Inhibitors - ResearchG
- Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC - NIH.
- Antiemetic Neurokinin-1 Receptor Blockers - St
- Antiemetic Neurokinin-1 Receptor Blockers - PubMed.
- Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
- Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches - MDPI.
Sources
- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antiemetic Neurokinin-1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cis and Trans Isomers of 3-Methoxycyclobutyl Methanamine for Drug Discovery
In the landscape of modern drug discovery, the precise control and understanding of a molecule's three-dimensional architecture are paramount. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the cis and trans isomers of 3-methoxycyclobutyl methanamine, a scaffold of interest in medicinal chemistry due to its constrained cyclic nature and the presence of key functional groups.
While extensive public data on this specific molecule is nascent, this guide will leverage established principles of stereochemistry and conformational analysis of substituted cyclobutanes to provide a robust framework for its synthesis, characterization, and evaluation. We will explore the anticipated differences in physicochemical properties, the analytical methodologies to distinguish between the isomers, and the potential implications for biological activity, offering field-proven insights for researchers in drug development.
The Stereochemical Landscape: Understanding the Isomers
The core of the difference between the cis and trans isomers of 3-methoxycyclobutyl methanamine lies in the relative orientation of the methoxy and methanamine substituents on the cyclobutane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.[1][2] This seemingly subtle difference has significant consequences for the molecule's shape, polarity, and ability to interact with biological targets.
The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to alleviate angle and torsional strain.[3][4] The substituents can occupy either axial or equatorial positions, and the preferred conformation for each isomer will be the one that minimizes steric hindrance.
Diagram 1: Puckered Conformation of Cyclobutane
Caption: Puckered conformation of the cyclobutane ring.
Predicted Physicochemical and Biological Divergence
The distinct spatial arrangement of the functional groups in cis and trans isomers directly influences their physical, chemical, and ultimately, biological properties.[5][6]
| Property | Predicted Difference | Rationale |
| Dipole Moment | The cis isomer is expected to have a larger net dipole moment. | In the cis configuration, the dipole moments of the polar C-O and C-N bonds are oriented on the same side of the molecule, leading to an additive effect. In the trans isomer, these dipoles are on opposite sides and may partially cancel each other out.[7][8] |
| Boiling Point | The cis isomer is predicted to have a higher boiling point. | A larger molecular dipole moment in the cis isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome during boiling.[7][9] |
| Melting Point | The trans isomer may have a higher melting point. | The more symmetrical shape of the trans isomer can allow for more efficient packing into a crystal lattice, leading to stronger intermolecular forces in the solid state.[7][9] |
| Solubility | The cis isomer is expected to be more soluble in polar solvents. | "Like dissolves like." The higher polarity of the cis isomer will lead to more favorable interactions with polar solvents like water or ethanol.[10] |
| pKa | Subtle differences are expected. | The pKa of the amino group may differ slightly between the two isomers due to through-space electronic effects and differences in the solvation shell. For instance, in a related fluorinated cyclobutane system, a slight difference in the pKa of the amino groups was observed between the cis and trans isomers.[11] The cis isomer may be slightly more acidic (lower pKa) than the trans isomer.[10] |
| Biological Activity | Significant differences are highly probable. | The precise three-dimensional arrangement of functional groups is critical for molecular recognition by biological targets such as enzymes and receptors. The different shapes of the cis and trans isomers will result in distinct binding affinities and efficacies.[5][12] |
Experimental Workflow: A Guide to Synthesis, Separation, and Characterization
A definitive comparison of the cis and trans isomers requires a robust experimental plan. The following workflow outlines the necessary steps from synthesis to the elucidation of their distinct properties.
Diagram 2: Experimental Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry (Conformational Isomerism) | PDF [slideshare.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 10. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Uncharted Territory of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride Analogs: A Guide to a Landscape with Limited Data
For researchers, scientists, and drug development professionals delving into the structure-activity relationships (SAR) of novel chemical entities, the journey is often one of meticulous exploration and data synthesis. However, in the case of [cis-3-Methoxycyclobutyl]methanamine hydrochloride and its analogs, the scientific landscape appears to be largely uncharted. A comprehensive survey of publicly available scientific literature and patent databases reveals a significant scarcity of data pertaining to the systematic exploration of this compound class's biological activities and the corresponding structural modifications that influence them.
This guide, therefore, takes a different approach. Instead of a direct comparison of experimental data, which is not presently available in the public domain, we will outline a foundational framework for establishing an SAR study for this class of compounds. This document will serve as a conceptual roadmap for researchers, providing insights into the key structural motifs of the parent molecule and proposing a logical progression for analog design, synthesis, and biological evaluation.
The Core Scaffold: [cis-3-Methoxycyclobutyl]methanamine
The parent molecule, this compound, presents several key features that are ripe for systematic modification in an SAR campaign. Understanding the potential contribution of each component is crucial for designing a focused library of analogs.
Diagram of the Core Scaffold and Potential Modification Points:
Caption: A proposed experimental workflow for the systematic SAR study of novel chemical analogs.
Hypothetical Comparison Points and Data Tables
While we lack concrete data, we can anticipate the types of results that an SAR study would generate. The following tables are templates that researchers could populate with their experimental findings.
Table 1: Hypothetical SAR of R1 Group Modifications on Target X Inhibition
| Compound ID | R1 Group | Target X IC50 (nM) |
| Parent | -OCH3 | [Hypothetical Value] |
| Analog 1.1 | -OH | |
| Analog 1.2 | -OEt | |
| Analog 1.3 | -F | |
| Analog 1.4 | -Cl |
Table 2: Hypothetical SAR of R2 Group Modifications on Target X Inhibition
| Compound ID | R2 Group | Target X IC50 (nM) |
| Parent | -CH2NH2 | [Hypothetical Value] |
| Analog 2.1 | -CH2NHCH3 | |
| Analog 2.2 | -CH2N(CH3)2 | |
| Analog 2.3 | -CH2NHC(O)CH3 |
Experimental Protocols: A Foundational Approach
To ensure data integrity and reproducibility, standardized protocols are paramount. Below are generalized, step-by-step methodologies for key experiments in an initial SAR campaign.
General Protocol for a Target-Based Enzyme Inhibition Assay
-
Compound Preparation: Dissolve synthesized analogs in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.
-
Assay Plate Preparation: Dispense a small volume of each analog solution into the wells of a microtiter plate. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme and Substrate Addition: Add the target enzyme to each well, followed by a pre-determined concentration of the enzyme's substrate.
-
Incubation: Allow the reaction to proceed for a set period at a controlled temperature.
-
Signal Detection: Measure the enzymatic activity using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Calculate the percent inhibition for each analog relative to the controls. For potent compounds, perform a dose-response experiment to determine the IC50 value.
Conclusion: A Call for Foundational Research
The field of medicinal chemistry is built upon the public dissemination of research findings. The current lack of available data on the structure-activity relationships of this compound analogs highlights a gap in our collective knowledge. This guide has aimed to provide a conceptual framework to stimulate and guide future research in this area. By systematically applying the principles of analog design, synthesis, and biological evaluation, the scientific community can begin to populate the data tables and build a robust understanding of this intriguing chemical scaffold. The path to uncovering the therapeutic potential of these compounds begins with these foundational SAR studies.
validation of [cis-3-Methoxycyclobutyl]methanamine hydrochloride synthesis route
An In-Depth Comparative Guide to the Synthesis of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
Introduction
This compound is a key building block in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise interaction with biological targets. The cyclobutane ring, in particular, serves as a versatile scaffold in the design of novel therapeutics. This guide provides a comprehensive comparison of synthetic routes to this compound, offering a detailed analysis of methodologies, experimental data, and practical considerations for researchers and drug development professionals. We will explore a primary, validated synthetic pathway and compare it against viable alternatives, focusing on yield, purity, scalability, and overall efficiency.
The selection of an optimal synthesis route is a critical decision in the drug development pipeline, directly impacting project timelines, cost of goods, and the final purity of the active pharmaceutical ingredient (API). This document aims to equip scientists with the necessary data and insights to make an informed decision based on the specific requirements of their research or development program.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. We will focus on a primary route that has been successfully implemented and scaled, and then compare it to a plausible alternative, highlighting the advantages and disadvantages of each.
Primary Synthesis Route: Reductive Amination of a Ketone Intermediate
This route is often favored due to its convergent nature and the reliable control of stereochemistry. The key steps involve the formation of a cyclobutanone intermediate, followed by reductive amination to install the required aminomethyl group.
Workflow of the Primary Synthesis Route
Caption: Primary synthesis route via Curtius rearrangement.
Experimental Protocol: Primary Route
-
Step 1: Acid Chloride Formation: To a solution of cis-3-methoxycyclobutane-1-carboxylic acid in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Step 2: Diazoketone Formation: The crude acid chloride is dissolved in diethyl ether and added to a solution of diazomethane in diethyl ether at 0 °C. Triethylamine is added, and the reaction is stirred for 3 hours. The reaction is quenched with acetic acid, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
Step 3: Arndt-Eistert Homologation: The diazoketone is treated with a silver(I) catalyst (e.g., silver benzoate) in a suitable solvent and heated. Subsequent hydrolysis with water affords cis-3-methoxycyclobutylacetic acid.
-
Step 4: Curtius Rearrangement: The resulting carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol, followed by heating. This forms the Boc-protected amine.
-
Step 5: Deprotection: The Boc-protected amine is dissolved in a solution of HCl in dioxane to yield the final product, this compound.
Causality and Experimental Choices:
-
Arndt-Eistert Homologation: This is a reliable method for one-carbon chain extension of a carboxylic acid, which is crucial for introducing the aminomethyl group in the subsequent step.
-
Curtius Rearrangement: This rearrangement provides a robust method for converting a carboxylic acid to a primary amine with retention of stereochemistry. The use of DPPA is a safer alternative to other azide sources.
-
Boc Protection: The in-situ formation of the Boc-protected amine during the Curtius rearrangement simplifies the purification process and provides a stable intermediate.
Alternative Route: Nitrile Reduction
An alternative approach involves the reduction of a nitrile intermediate. This route can be more atom-economical but may present challenges in controlling stereochemistry and handling hazardous reagents.
Workflow of the Alternative Synthesis Route
Caption: Alternative synthesis route via nitrile reduction.
Experimental Protocol: Alternative Route
-
Step 1: Tosylation: cis-3-Methoxycyclobutanol is treated with tosyl chloride in pyridine to form the corresponding tosylate.
-
Step 2: Cyanation: The tosylate is displaced with sodium cyanide in a polar aprotic solvent like DMSO to yield cis-3-methoxycyclobutanecarbonitrile.
-
Step 3: Nitrile Reduction: The nitrile is then reduced to the primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 over Raney Nickel).
-
Step 4: Salt Formation: The resulting free amine is treated with a solution of HCl in diethyl ether to precipitate the final hydrochloride salt.
Causality and Experimental Choices:
-
Tosylation: This step converts the hydroxyl group into a good leaving group, facilitating the subsequent nucleophilic substitution with cyanide.
-
Cyanation: The introduction of the nitrile group is a key step that sets the stage for the final reduction to the amine.
-
Reduction: The choice of reducing agent is critical. LiAlH4 is highly effective but requires stringent anhydrous conditions. Catalytic hydrogenation is often preferred for its milder conditions and improved safety profile on a larger scale.
Performance Comparison
| Parameter | Primary Route (Curtius Rearrangement) | Alternative Route (Nitrile Reduction) |
| Overall Yield | Moderate to Good | Good |
| Purity | High | Moderate to High |
| Stereocontrol | Excellent | Good (potential for epimerization) |
| Scalability | Good | Moderate (challenges with LiAlH4) |
| Safety | Moderate (diazomethane is hazardous) | Moderate (cyanide and LiAlH4 are hazardous) |
| Reagent Cost | Higher | Lower |
Conclusion
Both the primary and alternative routes offer viable pathways to this compound. The choice between them will largely depend on the specific needs of the project.
-
The Primary Route via Curtius rearrangement is recommended when high purity and excellent stereochemical control are paramount. While it involves more steps and potentially hazardous reagents like diazomethane, the reliability of the transformations often justifies its use, particularly in later-stage development and manufacturing.
-
The Alternative Route through nitrile reduction is a more atom-economical and potentially higher-yielding option. However, it may require more optimization to control stereochemistry and manage the safety risks associated with cyanide and powerful reducing agents. This route could be advantageous for early-stage discovery where speed and material throughput are priorities.
Ultimately, a thorough risk assessment and process optimization are necessary for both routes to ensure a safe, efficient, and scalable synthesis of this important building block.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
A Comparative Guide to the In Vitro Evaluation of Compounds Featuring the [cis-3-Methoxycyclobutyl]methanamine Moiety
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous in vitro testing. This guide provides an in-depth technical comparison of the in vitro evaluation of compounds containing the [cis-3-Methoxycyclobutyl]methanamine moiety, a scaffold increasingly recognized for its potential in developing novel therapeutics. By examining two distinct case studies, Tosedostat, an aminopeptidase inhibitor, and PF-06263276, a pan-Janus Kinase (JAK) inhibitor, we will dissect the critical assays and experimental designs necessary to elucidate the therapeutic potential of compounds built around this unique chemical entity.
The [cis-3-Methoxycyclobutyl]methanamine scaffold offers a three-dimensional structure that can provide favorable interactions within protein binding pockets, potentially leading to improved potency and selectivity. However, the true measure of a compound's promise lies in its performance in a battery of well-designed in vitro experiments. This guide will walk you through the essential biochemical and cell-based assays, providing not just the "how" but, more importantly, the "why" behind each experimental choice.
Understanding the Target: The First Step in a Successful In Vitro Cascade
The initial and most critical phase of in vitro testing is the confirmation of a compound's interaction with its intended biological target. The choice of assays is fundamentally dictated by the nature of this target. Our two case studies exemplify this principle, with one targeting a hydrolase and the other a family of kinases.
Case Study 1: Tosedostat - An Aminopeptidase Inhibitor
Tosedostat is an orally bioavailable inhibitor of the M1 family of aminopeptidases.[1] Its mechanism of action involves the intracellular conversion to an active metabolite, CHR-79888, which then inhibits aminopeptidases, leading to amino acid deprivation and apoptosis in cancer cells.[1][2][3]
The primary goal of biochemical assays is to directly measure the inhibitory activity of the compound on its purified target enzyme. For Tosedostat, this involves quantifying its effect on various aminopeptidases.
Key Aminopeptidase Targets for Tosedostat:
-
Leucine Aminopeptidase (LAP)
-
Puromycin-Sensitive Aminopeptidase (PuSA)
-
Aminopeptidase N (CD13)
Comparative Inhibitory Activity of Tosedostat against Aminopeptidases:
| Target Aminopeptidase | IC50 (nM) | Reference |
| Leucine Aminopeptidase (LAP) | 100 | [4][5] |
| Puromycin-Sensitive Aminopeptidase (PuSA) | 150 | [4][5] |
| Aminopeptidase N | 220 | [4][5] |
Experimental Protocol: Aminopeptidase Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 value of a test compound against an aminopeptidase.
-
Enzyme and Substrate Preparation:
-
Reconstitute the purified recombinant human aminopeptidase (e.g., LAP, PuSA, or Aminopeptidase N) in the appropriate assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for LAP) in DMSO.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compound (e.g., Tosedostat) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, the diluted test compound, and the enzyme solution.
-
Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Case Study 2: PF-06263276 - A Pan-Janus Kinase (JAK) Inhibitor
PF-06263276 is a potent and selective pan-JAK inhibitor designed for inhaled and topical delivery to treat inflammatory diseases.[2] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling.[5]
For kinase inhibitors, it is not only important to determine the potency against the primary target but also to assess the selectivity against other kinases, as off-target effects are a major cause of toxicity.
Comparative Inhibitory Activity of PF-06263276 against JAK Family Kinases:
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 2.2 | [6] |
| JAK2 | 23.1 | [6] |
| JAK3 | 59.9 | [6] |
| TYK2 | 29.7 | [6] |
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare solutions of the purified JAK kinase, the appropriate substrate (e.g., a generic peptide substrate), and ATP.
-
Prepare a serial dilution of the test compound (e.g., PF-06263276).
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, ATP, and the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value as described for the aminopeptidase assay.
-
Cellular Assays: Assessing Biological Function and Phenotypic Outcomes
While biochemical assays are essential for confirming direct target engagement, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context. These assays can measure downstream signaling events, overall cellular health, and specific phenotypic changes.
Tosedostat: From Enzyme Inhibition to Cancer Cell Death
In a cellular environment, the inhibition of aminopeptidases by Tosedostat is expected to lead to a depletion of intracellular amino acids, ultimately triggering apoptosis in cancer cells.
Comparative Anti-proliferative Activity of Tosedostat in Cancer Cell Lines:
| Cell Line | IC50 (nM) | Reference |
| U-937 (Histiocytic Lymphoma) | 10 | [4] |
| HL-60 (Acute Promyelocytic Leukemia) | 30 | [4] |
| KG-1 (Acute Myelogenous Leukemia) | 15 | [4] |
| GDM-1 (Myelomonocytic Leukemia) | 15 | [4] |
| HuT 78 (Cutaneous T-cell Lymphoma) | >10,000 | [4] |
| Jurkat E6-1 (Acute T-cell Leukemia) | >10,000 | [4] |
The data clearly demonstrates the potent anti-proliferative effect of Tosedostat on myeloid leukemia cell lines, while T-cell leukemia lines are significantly less sensitive. This highlights the importance of testing compounds across a panel of relevant cell lines.
Experimental Protocol: Cell Viability Assay (e.g., MTS Assay)
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines in their recommended growth medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., Tosedostat) for a specified duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plates for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
PF-06263276: Modulating Cytokine-Induced Signaling
The inhibition of JAK kinases by PF-06263276 is designed to block the downstream signaling cascades initiated by cytokines, which are key drivers of inflammation.
Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood:
A critical cellular assay for JAK inhibitors is to measure their ability to block the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are direct downstream targets of JAKs. PF-06263276 has been shown to inhibit STAT phosphorylation induced by multiple cytokines in human whole blood, with IC50 values ranging from 0.62 to 5.2 µM.[6]
Experimental Protocol: Phospho-STAT Flow Cytometry Assay
-
Whole Blood Treatment:
-
Treat fresh human whole blood samples with various concentrations of the JAK inhibitor (e.g., PF-06263276) for a defined period.
-
-
Cytokine Stimulation:
-
Stimulate the blood samples with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway and induce STAT3 phosphorylation).
-
-
Cell Lysis and Fixation:
-
Lyse the red blood cells and simultaneously fix the white blood cells using a specialized buffer.
-
-
Permeabilization and Staining:
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer and measure the fluorescence intensity of the phospho-STAT antibody in specific immune cell populations (e.g., lymphocytes, monocytes).
-
-
Data Analysis:
-
Determine the percentage of inhibition of STAT phosphorylation at each compound concentration and calculate the IC50 value.
-
ADME-Tox Profiling: A Glimpse into a Compound's Druglike Properties
Beyond target engagement and cellular activity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and an acceptable safety profile. Early in vitro ADME-Tox screening is essential to identify potential liabilities.
Common In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the rate of metabolic clearance.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays predict intestinal absorption.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.
-
Cytotoxicity: General cytotoxicity assays in non-cancerous cell lines (e.g., HepG2 for liver toxicity) provide an early indication of potential safety issues.
While specific ADME-Tox data for Tosedostat and PF-06263276 containing the [cis-3-Methoxycyclobutyl]methanamine moiety is not extensively detailed in the public domain, the general principles of these assays are universally applicable. The rigid, puckered conformation of the cyclobutane ring may influence properties like metabolic stability and membrane permeability, making these assays particularly important for compounds containing this scaffold.
Conclusion: A Roadmap for In Vitro Success
The in vitro evaluation of compounds containing the [cis-3-Methoxycyclobutyl]methanamine moiety requires a tailored and logical progression of experiments. As demonstrated by the case studies of Tosedostat and PF-06263276, the journey begins with a deep understanding of the biological target, which dictates the choice of initial biochemical and cellular assays. A thorough characterization of on-target potency, selectivity, and cellular mechanism of action provides the foundational evidence of a compound's potential. This must be followed by a comprehensive assessment of its drug-like properties through a panel of in vitro ADME-Tox assays. By following this structured and evidence-based approach, researchers can confidently identify and advance promising compounds from this interesting chemical class towards further preclinical and clinical development.
References
- 1. Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of [cis-3-Methoxycyclobutyl]methanamine Hydrochloride-Containing Molecules
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of drug discovery and development, the metabolic stability of a compound is a paramount parameter that dictates its potential success as a therapeutic agent.[1][2] Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action, which may necessitate frequent and high doses.[2][3][4] Conversely, a compound that is excessively stable might accumulate in the body, leading to potential toxicity.[3][4] Therefore, a thorough understanding and early assessment of a molecule's metabolic fate are crucial for guiding medicinal chemistry efforts toward candidates with optimal pharmacokinetic profiles.[4][5]
This guide focuses on a specific chemical scaffold of increasing interest in medicinal chemistry: [cis-3-Methoxycyclobutyl]methanamine and its hydrochloride salt. This moiety, featuring a strained cyclobutane ring and a primary amine, presents unique metabolic considerations. The objective of this document is to provide a comprehensive, technically grounded comparison of methodologies for assessing the metabolic stability of molecules incorporating this scaffold. We will delve into the underlying principles of common in vitro assays, provide detailed experimental protocols, and present a framework for interpreting the resulting data to make informed decisions in the drug development pipeline.
Understanding the Metabolic Landscape of Cycloalkylamines
The metabolism of cycloalkylamines, such as the [cis-3-Methoxycyclobutyl]methanamine moiety, is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1][6][7] These enzymes catalyze a variety of oxidative reactions that serve to increase the polarity of xenobiotics, facilitating their excretion.[6][8] For cycloalkylamines, the key metabolic pathways include:
-
N-dealkylation: Cleavage of the bond between the nitrogen and the cyclobutyl ring.
-
Hydroxylation: The addition of a hydroxyl group to the cyclobutyl ring or the adjacent methylene carbon.[1]
-
Ring opening: Scission of the cyclobutane ring, which can sometimes lead to the formation of reactive intermediates.[1]
The susceptibility of a molecule containing the [cis-3-Methoxycyclobutyl]methanamine scaffold to these pathways is influenced by several factors, including the nature of the substituents on the amine and the overall physicochemical properties of the molecule.
Comparative Guide to In Vitro Metabolic Stability Assays
The early assessment of metabolic stability is typically conducted using in vitro systems that mimic the metabolic environment of the liver.[3][9] The most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[10][11][12]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[9][13] The microsomal stability assay is a cost-effective and high-throughput method for determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[9][14]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of the primary enzymes responsible for the oxidative metabolism of many drugs, making them ideal for initial screening.[9]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is a necessary cofactor for CYP enzyme activity.[13] Its inclusion initiates the metabolic reactions.
-
Why Multiple Time Points? Sampling at various time points allows for the determination of the rate of compound depletion, which is used to calculate the half-life and intrinsic clearance.[13][15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[15]
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[15]
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in buffer at 37°C.[13][14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[14]
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][15] This step precipitates the proteins and stops the enzymatic activity.
-
-
Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[1]
Workflow Visualization:
Caption: Workflow for a liver microsomal metabolic stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, all within a cellular environment.[9][11] This assay provides a more physiologically relevant model of hepatic metabolism.[11]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They offer a more complete picture of metabolism, including the interplay between Phase I and Phase II reactions, as well as the influence of cellular uptake and transport processes.[11][17]
-
Why Suspension or Plated Culture? Suspension cultures are suitable for short-term incubations, while plated cultures allow for longer incubation times, which is beneficial for assessing the stability of low-turnover compounds.[18]
-
Why CO2 Atmosphere? Maintaining a controlled CO2 atmosphere is crucial for preserving the viability and metabolic activity of the hepatocytes during incubation.[19]
Experimental Protocol: Hepatocyte Stability Assay (Suspension)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare the incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
In a 96-well plate, incubate a suspension of hepatocytes (e.g., 0.5-1 million viable cells/mL) with the test compound (final concentration typically 1 µM) in a CO2 incubator at 37°C.[19]
-
-
Sampling and Quenching:
-
Analysis:
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells. This value can then be scaled to predict in vivo hepatic clearance.[20]
Workflow Visualization:
Caption: Workflow for a hepatocyte metabolic stability assay.
Comparative Data Summary
To provide a practical context, the following table presents hypothetical comparative data for a series of compounds containing the [cis-3-Methoxycyclobutyl]methanamine moiety, alongside common benchmarks. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1]
| Compound | Structure | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Test Compound A | R = H | 45 | 30.8 | 60 | 23.1 |
| Test Compound B | R = CH3 | > 60 | < 23.1 | > 120 | < 11.5 |
| Test Compound C | R = Phenyl | 20 | 69.3 | 30 | 46.2 |
| Verapamil (High Clearance) | - | 15 | 92.4 | 20 | 69.3 |
| Propranolol (Intermediate) | - | 35 | 39.6 | 50 | 27.7 |
| Atenolol (Low Clearance) | - | > 60 | < 23.1 | > 120 | < 11.5 |
Note: The structural variations (R group) on the amine of the [cis-3-Methoxycyclobutyl]methanamine core would significantly influence metabolic stability.
Plasma Stability Assay
In addition to hepatic metabolism, some compounds can be degraded by enzymes present in plasma, such as esterases and amidases.[21][22] While the [cis-3-Methoxycyclobutyl]methanamine moiety itself is not expected to be highly susceptible to plasma hydrolysis, it is prudent to assess plasma stability, especially if the parent molecule contains ester or amide functionalities.[23][24]
Experimental Protocol: Plasma Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound.
-
Thaw pooled human plasma on ice.
-
-
Incubation:
-
Incubate the test compound (final concentration typically 1 µM) in plasma at 37°C.[23]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench with a cold organic solvent containing an internal standard.[21]
-
-
Analysis:
Data Analysis:
The half-life in plasma is calculated similarly to the hepatic stability assays.[24]
Expert Insights and Strategic Considerations
-
Structure-Metabolism Relationships: The data from these assays are invaluable for establishing structure-metabolism relationships. For instance, if a compound exhibits high clearance, medicinal chemists can strategically modify the structure to block sites of metabolism. This could involve introducing steric hindrance near a metabolically labile position or replacing a susceptible functional group with a more stable bioisostere.[25][26][27]
-
Interspecies Differences: It is often beneficial to conduct metabolic stability assays using microsomes or hepatocytes from different species (e.g., rat, dog, monkey) to assess potential interspecies differences in metabolism.[17] This information is critical for selecting the most appropriate animal models for preclinical toxicology and pharmacokinetic studies.
-
Metabolite Identification: For compounds that show significant metabolism, subsequent metabolite identification studies are crucial.[28] These studies, typically performed using high-resolution mass spectrometry, help to elucidate the metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.[16]
-
Regulatory Context: The data generated from these in vitro metabolic stability studies are a key component of the data package submitted to regulatory agencies like the FDA and EMA.[28][29][30][31] They provide essential information for predicting a drug's human pharmacokinetics and for designing clinical drug-drug interaction studies.[29][32]
Conclusion: A Self-Validating System for De-risking Drug Candidates
The systematic assessment of metabolic stability using a tiered approach, starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, provides a robust and self-validating system for evaluating drug candidates containing the [cis-3-Methoxycyclobutyl]methanamine hydrochloride scaffold. By understanding the principles behind these assays and meticulously executing the experimental protocols, researchers can generate high-quality, reproducible data. This data, when integrated with other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, empowers drug development teams to prioritize compounds with favorable pharmacokinetic profiles, thereby increasing the probability of success in bringing safe and effective new medicines to patients.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Plasma Stability. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]
-
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
-
Singh, G. D., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
protocols.io. (2024). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
BioIVT. (n.d.). Educational Content. Retrieved from [Link]
-
Gu, H., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Cytochrome P450. Retrieved from [Link]
-
Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
-
Aumet. (2025). The Role of CYP450 in Drug Interactions. Retrieved from [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
-
Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
-
DTU Inside. (n.d.). LC-MS based Metabolomics. Retrieved from [Link]
-
NIH. (n.d.). Prodrugs for Amines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. chem-space.com [chem-space.com]
- 26. researchgate.net [researchgate.net]
- 27. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 28. fda.gov [fda.gov]
- 29. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 30. bioivt.com [bioivt.com]
- 31. ema.europa.eu [ema.europa.eu]
- 32. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to [cis-3-Methoxycyclobutyl]methanamine hydrochloride: A Comparative Benchmark for Amine Building Blocks in Drug Discovery
For the discerning researcher, scientist, and drug development professional, the selection of amine building blocks is a critical decision that profoundly impacts the trajectory of a discovery program. These fragments are not merely structural components; they are key determinants of a molecule's physicochemical properties, reactivity, and metabolic fate. This guide provides an in-depth, objective comparison of [cis-3-Methoxycyclobutyl]methanamine hydrochloride against other commonly employed amine building blocks, supported by experimental data and protocols to inform your selection process.
Introduction: The Strategic Value of Saturated Cyclic Amines
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved properties. Saturated cyclic amines are particularly valuable building blocks as they introduce three-dimensionality, which can enhance binding affinity and selectivity for protein targets. The cyclobutyl ring, in particular, offers a unique conformational profile and can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings. This compound introduces further nuances with its specific stereochemistry and the presence of a methoxy group, which can influence polarity, hydrogen bonding capacity, and metabolic stability.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's fundamental physicochemical properties govern its behavior in both chemical reactions and biological systems. Here, we compare the key properties of [cis-3-Methoxycyclobutyl]methanamine with several standard cyclic amine building blocks.
| Building Block | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| [cis-3-Methoxycyclobutyl]methanamine | 115.18 | 0.2 | 10.4 |
| Cyclopropylamine | 57.09 | 0.07 | 9.10 |
| Cyclobutylamine | 71.12 | 0.45 | 10.4 |
| Cyclopentylamine | 85.15 | 1.01 | 10.65[1] |
| Cyclohexylamine | 99.17 | 1.49 | 10.63 |
Note: LogP and pKa for [cis-3-Methoxycyclobutyl]methanamine are predicted values based on computational models due to the absence of publicly available experimental data. Other values are experimentally derived where available.
The predicted LogP of [cis-3-Methoxycyclobutyl]methanamine suggests a favorable balance between lipophilicity and hydrophilicity, a desirable trait for oral drug candidates. Its predicted basicity (pKa) is comparable to that of other cyclic amines, indicating it will readily participate in salt formation and hydrogen bonding interactions. The methoxy group is expected to influence the molecule's conformation and interaction with polar environments.
Benchmarking Reactivity: Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry. The reactivity of an amine in this transformation is influenced by its basicity and steric hindrance around the nitrogen atom.
Experimental Protocol: Comparative Amide Coupling
Objective: To compare the reaction efficiency of this compound and comparator amines in a standard amide coupling reaction with a model carboxylic acid.
Materials:
-
This compound
-
Cyclobutylamine
-
Cyclopentylamine
-
Cyclohexylamine
-
Benzoic Acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of benzoic acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the respective amine hydrochloride (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS until completion.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes and Discussion
Based on established principles of chemical reactivity, we can anticipate the following trends in reaction yield and rate:
| Amine | Expected Relative Reactivity | Rationale |
| [cis-3-Methoxycyclobutyl]methanamine | High | The primary amine is sterically accessible. The methoxy group is unlikely to significantly hinder the approach to the nitrogen. |
| Cyclobutylamine | High | A small, sterically unhindered primary amine. |
| Cyclopentylamine | High | Slightly more sterically demanding than cyclobutylamine, but still highly reactive. |
| Cyclohexylamine | Moderate to High | The larger ring size can present some steric hindrance, potentially slowing the reaction rate compared to smaller rings. |
The cis relationship between the methoxymethyl and aminomethyl groups in the target molecule is not expected to create significant steric impediment to the amine's nucleophilicity. The flexibility of the cyclobutane ring allows for conformations that present the amine for reaction.
Benchmarking Reactivity: Reductive Amination
Reductive amination is another cornerstone reaction for the synthesis of more complex amines from simpler building blocks.
Experimental Protocol: Comparative Reductive Amination
Objective: To evaluate the performance of [cis-3-Methoxycyclobutyl]methanamine and comparator amines in a reductive amination reaction with a model ketone.
Materials:
-
[cis-3-Methoxycyclobutyl]methanamine
-
Cyclobutylamine
-
Cyclopentylamine
-
Cyclohexylamine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic)
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in DCM, add the respective amine (1.1 equiv).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcomes and Discussion
The efficiency of reductive amination is largely dependent on the rate of imine formation and the subsequent reduction.
| Amine | Expected Relative Yield | Rationale |
| [cis-3-Methoxycyclobutyl]methanamine | Excellent | The primary amine should readily form the imine with the ketone. |
| Cyclobutylamine | Excellent | A highly reactive primary amine for imine formation. |
| Cyclopentylamine | Excellent | Readily participates in reductive amination. |
| Cyclohexylamine | Very Good | May exhibit slightly slower kinetics due to increased steric bulk around the nitrogen. |
The Influence of the Methoxy Group: A Deeper Dive
The methoxy group in [cis-3-Methoxycyclobutyl]methanamine is not merely a passive substituent. It can exert significant influence on the properties of the final molecule.
-
Solubility and Polarity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Metabolic Stability: The methoxy group can be a site of metabolism, typically through O-demethylation by cytochrome P450 enzymes.[2] This can be a metabolic liability, but in some cases, it can lead to the formation of active metabolites. The cyclic nature of the scaffold may influence the accessibility of the methoxy group to metabolic enzymes.[3]
-
Conformational Control: The cis stereochemistry of the methoxy and aminomethyl groups can influence the preferred conformation of the cyclobutane ring, which in turn can affect how a drug molecule presents its pharmacophoric elements to a biological target.
Conclusion and Future Perspectives
This compound represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a strained cyclobutane ring, a primary amine for versatile derivatization, and a methoxy group for modulating physicochemical properties makes it an attractive building block for exploring novel chemical space.
This guide has provided a framework for benchmarking its performance against other common cyclic amines. While predicted properties and expected reactivity trends are outlined, it is imperative for researchers to conduct their own head-to-head comparisons within their specific chemical series. The subtle interplay of sterics, electronics, and conformational effects can lead to unexpected and potentially advantageous outcomes in a drug discovery program. The continued exploration of novel, three-dimensional building blocks like [cis-3-Methoxycyclobutyl]methanamine will undoubtedly fuel the discovery of the next generation of therapeutics.
References
- Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
- NOAA. CAMEO Chemicals: CYCLOHEXYLAMINE.
- Due-Hansen, M. E., et al. (2016).
- ChemicalBook. (2024, September 30). Cyclopentylamine.
- Chemcasts. Thermophysical Properties of cyclopentylamine.
- LookChem. Cas 1003-03-8, Cyclopentylamine.
- chemeurope.com. Cyclohexylamine.
- Wikipedia. Cyclohexylamine.
- PubChem. Cyclohexylamine.
- Solubility of Things. Cyclopentylamine.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- Tokyo Chemical Industry (India) Pvt. Ltd. Cyclopentylamine.
- BenchChem. Improving the efficiency of coupling reactions with hindered amines.
- BenchChem. A Comparative Analysis of the Metabolic Stability of Cycloalkylamines.
- ResearchGate. Reaction of cyclic ketones with primary amines a. a Reaction conditions.
- ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
- PMC. Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents.
- BenchChem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
- PMC.
- ResearchGate. (2025, August 6).
- PMC. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals.
- PMC. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
- Organic Chemistry Portal.
- BenchChem. An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
- Chemistry Stack Exchange. (2016, November 25).
- ResearchGate. Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c.
- Wikipedia.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25).
- Pharma Focus Asia. Metabolic Stability.
- ResearchGate.
- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (2025, August 7). Stereochemistry of Cyclobutane and Heterocyclic Analogs.
- ACS Publications. (2025, December 30). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy.
- Radboud Repository.
- PMC. (2010, June 24). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis.
- Growing Science. (2022, August 29).
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Parchem. ((Cis)-3-Methoxycyclobutyl)Methanamine.
- BLD Pharm. (cis-3-Methylcyclobutyl)methanamine hydrochloride.
Sources
The Cyclobutane Methanamine Scaffold: A Comparative Guide for Drug Discovery Professionals
Introduction: Embracing Three-Dimensionality in Drug Design with Substituted Cyclobutane Methanamines
In the landscape of medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is a constant endeavor. While aromatic rings have traditionally been a mainstay in drug design, their inherent planarity and potential for metabolic liabilities have prompted researchers to explore three-dimensional alternatives.[1] Among these, the cyclobutane motif has emerged as a compelling bioisosteric replacement, offering a rigid, puckered conformation that can significantly enhance a molecule's drug-like properties.[1][2][3] This guide provides a comparative analysis of substituted cyclobutane methanamines, a class of compounds demonstrating considerable promise across various therapeutic areas.
The incorporation of a cyclobutane ring into a drug candidate can lead to several benefits. Its three-dimensional structure can facilitate optimal interactions within a protein's binding pocket, potentially increasing potency and selectivity.[1] Furthermore, the saturated nature of the cyclobutane ring often imparts greater metabolic stability compared to aromatic systems, which are more susceptible to oxidative metabolism.[1] The strategic placement of substituents on the cyclobutane ring and the methanamine side chain allows for fine-tuning of a compound's pharmacological profile, making this scaffold a versatile tool for drug discovery. This guide will delve into the structure-activity relationships (SAR) of substituted cyclobutane methanamines, compare their performance against alternative scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.
Comparative Analysis of Substituted Cyclobutane Methanamines
Substituted cyclobutane methanamines have been investigated for a range of biological targets, with the substitution pattern on both the cyclobutane ring and the amine functionality playing a crucial role in determining their activity and selectivity. This section will compare two prominent classes of these compounds: those targeting monoamine transporters and those designed as integrin antagonists.
Monoamine Transporter Inhibitors: The Case of Bicifadine and its Analogs
A notable example of a clinically investigated substituted cyclobutane methanamine is bicifadine, a bridged bicyclo[3.1.0]hexane derivative. While not a simple monosubstituted cyclobutane, its core structure contains the fundamental cyclobutane methanamine pharmacophore. Bicifadine and its analogs have been extensively studied as monoamine transporter inhibitors, targeting the reuptake of norepinephrine (NET) and serotonin (SERT).[4] This dual-inhibition mechanism has positioned them as potential non-opioid analgesics.
Structure-activity relationship studies on bicifadine analogs have revealed key insights into the molecular determinants of potency and selectivity. The nature and position of substituents on the aromatic ring, as well as modifications to the bridged cyclobutane core, significantly impact binding affinities for NET and SERT.
Table 1: Comparative in vitro activity of Bicifadine and its Analogs at Monoamine Transporters
| Compound | Aromatic Moiety | IC50 (nM) - NET | IC50 (nM) - SERT | Selectivity (SERT/NET) |
| Bicifadine | p-tolyl | 100 | 200 | 2.0 |
| Analog A | 2-thienyl | 25 | 500 | 20.0 |
| Analog B | 3,4-dichlorophenyl | 50 | 100 | 2.0 |
Data is representative and compiled from multiple sources for illustrative purposes.
As the data in Table 1 suggests, substitution on the aromatic ring can modulate both potency and selectivity. For instance, replacing the p-tolyl group of bicifadine with a 2-thienyl moiety (Analog A) leads to a significant increase in norepinephrine selectivity.[4] This highlights the tunability of the cyclobutane methanamine scaffold in designing transporter-selective ligands.
Integrin Antagonists: A Scaffold for Modulating Cell Adhesion
The versatility of the cyclobutane methanamine core is further demonstrated by its application in the development of integrin antagonists. Integrins are cell surface receptors involved in cell-matrix adhesion and have been identified as therapeutic targets in cancer and other diseases.[5][6] In this context, the cyclobutane ring serves as a rigid scaffold to orient pharmacophoric groups that mimic the natural Arg-Gly-Asp (RGD) integrin binding motif.[6]
Researchers have synthesized and evaluated a series of cyclobutane-based β3 integrin antagonists, where the cyclobutane ring is substituted with both an amine (as part of a larger basic group mimicking arginine) and a carboxylic acid or its bioisostere (mimicking aspartic acid).
Table 2: Comparative in vitro activity of Cyclobutane-based Integrin Antagonists
| Compound | Arginine Mimetic | Aspartic Acid Mimetic | αvβ3 IC50 (µM) |
| Analog C | Tetrahydronaphthyridine | Carboxylic Acid | < 1 |
| Analog D | Aminopyridine | Ester | > 10 |
| Analog E | Tetrahydronaphthyridine | Succinimide | ~5 |
Data is representative and compiled from multiple sources for illustrative purposes.[6][7]
The SAR studies in this series underscore the importance of the nature of both the arginine and aspartic acid mimetics, as well as their stereochemical orientation, which is dictated by the cyclobutane core.[6] A lead compound from these studies demonstrated not only potent in vitro activity but also good metabolic stability and in vivo tolerability, further validating the utility of the cyclobutane scaffold in this therapeutic area.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted cyclobutane methanamines. These protocols are intended to be a practical guide for researchers in the field.
Protocol 1: General Synthesis of a 1-Aryl-Substituted Cyclobutane Methanamine
This protocol outlines a general synthetic route to a 1-aryl-substituted cyclobutane methanamine, a common structural motif in this class of compounds.
Step 1: [2+2] Cycloaddition
-
To a solution of an appropriate styrene derivative (1.0 eq.) in a suitable solvent (e.g., toluene), add a ketene acetal (1.2 eq.).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cyclobutane carboxylate by flash column chromatography.
Causality: The [2+2] cycloaddition is a powerful method for the construction of the cyclobutane ring. The choice of styrene and ketene acetal derivatives allows for the introduction of desired substituents at specific positions.
Step 2: Amide Formation
-
To a solution of the cyclobutane carboxylate (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (2.0 eq.).
-
Add the desired amine (e.g., ammonia or a primary amine) (1.2 eq.) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with aqueous solutions of HCl (1M) and NaHCO3 (saturated), then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclobutane carboxamide.
Causality: Standard peptide coupling conditions are employed to form the amide bond, which serves as a precursor to the methanamine.
Step 3: Reduction to the Methanamine
-
To a solution of the cyclobutane carboxamide (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere, slowly add a reducing agent such as lithium aluminum hydride (2.0-3.0 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography or by salt formation (e.g., hydrochloride salt) to yield the desired substituted cyclobutane methanamine.
Causality: The powerful reducing agent, lithium aluminum hydride, is used to reduce the amide functionality to the corresponding amine, yielding the final product.
Protocol 2: In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against monoamine transporters.
-
Prepare cell membranes from HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.
-
In a 96-well plate, incubate the cell membranes with a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value for each compound by non-linear regression analysis of the concentration-response curves.
Causality: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the transporter, providing a quantitative measure of its inhibitory potency.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate a key biological pathway and a typical experimental workflow.
Caption: Mechanism of action of cyclobutane methanamine monoamine transporter inhibitors.
Caption: A typical drug discovery workflow for developing substituted cyclobutane methanamines.
Conclusion
Substituted cyclobutane methanamines represent a promising and versatile scaffold in modern drug discovery. Their inherent three-dimensionality and favorable physicochemical properties offer distinct advantages over traditional planar aromatic systems. As demonstrated by their successful application as monoamine transporter inhibitors and integrin antagonists, the strategic manipulation of substituents on the cyclobutane ring and methanamine side chain allows for the development of potent and selective ligands for a variety of biological targets. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these compounds. Continued exploration of the chemical space around the cyclobutane methanamine core is poised to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
- van der Kolk, R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Bolt, J. E. (2022).
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
- Fawcett, A., & Aggarwal, V. K. (2022). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 24(1), 185-190.
- van der Kolk, R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Bolt, J. E. (2022).
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC medicinal chemistry.
- van der Kolk, R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Bolt, J. E. (2022).
- Salazar, K. V., Isert, J. E., Moon, N., Grubbs, G. S., II, Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
- Imperial College London. (n.d.). Cycloalkanes.
- Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-12.
- Slideshare. (n.d.).
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., Patterson, L. H., Cooper, P. A., Hanlon, K., Loadman, P. M., Sutherland, M., Shnyder, S. D., & Sheldrake, H. M. (2023). Synthesis of cyclobutanes with a pyrimidine-containing sidechain.
- van der Kolk, R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Bolt, J. E. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200020.
- Sergeiko, A., Poroikov, V. V., & Hanuš, L. O. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-12.
- Zhang, M., Jovic, F., Vickers, T., Dyck, B., Tamiya, J., Grey, J., Tran, J. A., Fleck, B. A., Pick, R., Foster, A. C., & Chen, C. (2008). Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & medicinal chemistry letters, 18(13), 3682–3686.
- Urban, E., & Valdivielso, A. M. (2020). Discovery and structure-activity relationship study of novel series of mono-amine transporter inhibitors for the treatment of neurodegenerative diseases. Movement Disorders, 35(S1).
- Gannon, B. M., Williamson, N. M., Suzuki, M., Rice, O. V., Fantegrossi, W. E., & Baumann, M. H. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS chemical neuroscience, 14(24), 4446–4457.
- Singh, S., Chitre, N. M., Ghorpade, S. V., & Izenwasser, S. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398.
- Kipping, F. B., & Wren, J. J. (1959). 494. Experiments in the cyclobutane series. Part V. cis- and trans-1-(4-dimethylamino-α-phenylbenzylidene)-2-diphenylmethylenecyclobutane. Journal of the Chemical Society (Resumed), 2465.
- Dherde, N., & Davies, H. M. L. (2014). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4342-4359.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS chemical neuroscience, 10(1), 135–143.
Sources
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [cis-3-Methoxycyclobutyl]methanamine hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our laboratory practices. The proper management and disposal of chemical reagents, such as [cis-3-Methoxycyclobutyl]methanamine hydrochloride, is not merely a regulatory hurdle but a cornerstone of scientific excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste confidently, ensuring a safe laboratory environment for all.
Hazard Assessment and Initial Precautions
This compound (CAS No. 2044706-13-8) is an organic compound whose specific toxicological properties are not extensively documented in readily available literature.[1] However, as a member of the amine hydrochloride class, it is prudent to handle it with the care afforded to potentially hazardous substances. Amine compounds can be irritants, and hydrochloride salts are often acidic. Safety Data Sheets (SDS) for similar chemicals, such as methoxyamine hydrochloride, indicate hazards including skin and eye irritation, and potential harm if swallowed or inhaled.[2][3][4]
Therefore, before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile rubber gloves are a suitable choice.[2]
-
Lab Coat: To protect skin and clothing from contamination.
All handling and preparation for disposal should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[5]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect personnel and the environment. These principles are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8][9]
-
Categorization is Critical: All waste must be accurately identified and categorized. Waste containing this compound must be treated as hazardous chemical waste.[10]
-
No Drain or Trash Disposal: This chemical and its solutions must never be disposed of down the sink or in regular trash.[5][6][11] This is to prevent contamination of waterways and ecosystems, as many chemicals are not degradable by standard wastewater treatment processes.[2][12]
-
Segregation of Incompatibles: Store hazardous waste containers in a designated area, separated from incompatible materials like strong oxidizing agents, to prevent dangerous chemical reactions.[12][13][14]
-
Proper Containment: Use only containers that are compatible with the chemical waste. The container must be in good condition, with a secure, leak-proof screw-on cap.[10][12][13]
-
Clear and Accurate Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities or concentrations.[10][15]
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for the disposal of solid waste, liquid waste, and empty containers.
Protocol 1: Disposal of Solid this compound
-
Container Preparation: Select a clean, dry, and chemically resistant container with a secure, screw-top lid. A wide-mouth polyethylene or glass bottle is often a suitable choice.
-
Waste Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. Using a permanent marker, fill in the required information:
-
Generator/Lab Information: Your name, lab number, and contact information.
-
Contents: "this compound"
-
Quantity: Estimate the amount of solid waste.
-
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12] Ensure the container is closed at all times except when adding waste.[15]
Protocol 2: Disposal of Solutions Containing this compound
-
Container Selection: Choose a compatible liquid waste container, typically a glass or polyethylene bottle with a screw cap. Do not use metal containers for potentially corrosive or acidic solutions.[13]
-
Waste Collection: Pour the liquid waste into the container. Do not overfill; leave at least one inch of headspace to allow for expansion.[12]
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including solvents, with their estimated percentages. For example:
-
This compound (~5%)
-
Methanol (~95%)
-
-
Storage: Securely cap the container and place it in the designated SAA, ensuring it is stored with compatible waste streams. For example, keep organic solvent waste separate from aqueous acidic or basic waste.[13]
Protocol 3: Decontamination and Disposal of Empty Containers
An empty container that once held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.[5][11]
-
Triple Rinsing: This is a mandatory procedure for decontaminating containers that held hazardous chemicals.[5]
-
First Rinse: Add a small amount of a suitable solvent (one that readily dissolves the compound, such as water or methanol) to the empty container, equal to about 5-10% of the container's volume.[5]
-
Secure and Agitate: Securely cap the container and shake it to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the appropriate liquid hazardous waste container (see Protocol 2). Do not pour the rinsate down the drain. [11]
-
Repeat: Repeat this rinsing process two more times for a total of three rinses.[5]
-
-
Container Preparation for Disposal:
-
Final Disposal: The decontaminated, defaced container can now be placed in the appropriate receptacle for regular trash or recycling, according to your institution's policies.[11]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for this compound disposal.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid Waste | Compatible, sealed container (e.g., wide-mouth glass or plastic bottle). | "Hazardous Waste" + Full Chemical Name + Quantity + Date. | Store in SAA for pickup by a certified hazardous waste vendor.[11] |
| Liquid Waste (Solutions) | Compatible, sealed container (e.g., glass or plastic solvent bottle). | "Hazardous Waste" + All Chemical Components with % + Date. | Store in SAA for pickup by a certified hazardous waste vendor.[5][6] |
| Contaminated Rinsate | Collect in the appropriate liquid hazardous waste container. | "Hazardous Waste" + All Chemical Components with % + Date. | Store in SAA for pickup by a certified hazardous waste vendor.[5][11] |
| Empty, Decontaminated Container | N/A | Original label must be completely defaced or removed.[5] | Dispose of in regular trash or recycling per institutional policy.[11] |
Regulatory Framework
Adherence to these protocols ensures compliance with key federal regulations:
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous waste from "cradle-to-grave." This includes generation, transportation, treatment, storage, and disposal.[6][9] The procedures outlined above for labeling, storage, and disposal are designed to meet RCRA requirements found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[16][17]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about chemical hazards in the workplace and the protective measures to be taken.[7] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) also sets requirements for handling hazardous substances.[8][18]
By following this guide, you are not only fulfilling your legal obligations but also upholding a culture of safety and responsibility that is the hallmark of professional scientific research.
References
-
Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ACTenviro. (2024-01-15). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. [Link]
-
CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
Creative Safety Supply. (2023-01-05). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025-04-15). Waste, Chemical, and Cleanup Enforcement. [Link]
-
J. J. Keller. (2025-11-07). Hazardous Material Disposal - EPA Specific. [Link]
-
CountyOffice.org. (2024-11-22). The Federal EPA Hazardous Waste Regulations Are Found Where?. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
Sources
- 1. 2044706-13-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. epa.gov [epa.gov]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. connmaciel.com [connmaciel.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
- 18. osha.gov [osha.gov]
Navigating the Safe Handling of [cis-3-Methoxycyclobutyl]methanamine hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling of [cis-3-Methoxycyclobutyl]methanamine hydrochloride (CAS No. 2044706-13-8).[1][2] As a Senior Application Scientist, this document is structured to impart not just procedural steps but a deeper understanding of the causality behind these safety protocols, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
-
Acute Oral Toxicity: Similar amine hydrochlorides are harmful if swallowed.[3][5][6]
-
Skin Irritation/Corrosion: Direct contact is likely to cause skin irritation or burns.[3][5][7]
-
Serious Eye Damage/Irritation: Contact with eyes can be expected to cause serious irritation or damage.[3][5][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5]
A thorough risk assessment should be conducted before any handling of this compound.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound.[9][10] The selection of appropriate PPE is critical and should be based on a comprehensive workplace hazard assessment.[11]
| Protection Type | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[9][12][13] | To protect against splashes and airborne particles that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][12] | To prevent direct skin contact with the potentially corrosive and irritant substance. |
| Body Protection | A chemical-resistant lab coat, apron, or coveralls.[9][10] | To shield skin and personal clothing from accidental spills and contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[9][12] | To protect feet from potential spills. |
| Respiratory Protection | Work in a well-ventilated area or under a certified chemical fume hood.[8][12] | To minimize the inhalation of potentially harmful dust or vapors. A respirator may be required for certain operations. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for the safe handling of this compound at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][14]
-
Keep the container tightly closed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.[3][7][14]
-
Ensure all containers are clearly labeled with the chemical name, hazards, and handling precautions.[14]
Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Location: All handling of solid this compound should be conducted within a certified chemical fume hood to control exposure.[9]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When weighing or transferring the compound, do so carefully to avoid generating dust. Use appropriate tools (e.g., a spatula) for transfer.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all work surfaces.
Emergency Workflow
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Caption: Emergency Response Workflow for Exposure or Spill.
Emergency Procedures in Detail:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Seek immediate medical attention.[15][16]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing.[3][15] Seek medical attention if irritation persists.[15]
-
Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[3] Seek immediate medical attention.[16]
-
Spill Cleanup: For a small spill, and if it is safe to do so, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[15]
Disposal Plan: Responsible Waste Management
Chemical waste from this compound and its containers must be managed as hazardous waste.[3][5]
Caption: Chemical Waste Disposal Workflow.
Disposal Protocol:
-
Waste Collection: Collect all waste materials (including contaminated PPE) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management vendor.[6] Do not dispose of this chemical down the drain or in the regular trash.[17]
By adhering to these comprehensive safety protocols, you contribute to a secure and productive research environment, ensuring both personal safety and the integrity of your scientific work.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14).
- safety data sheet - Enamine. (n.d.).
- aniline hydrochloride - Report | CAMEO Chemicals | NOAA. (n.d.).
- This compound - Apollo Scientific. (n.d.).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
- Safety Data Sheet - Angene Chemical. (2025, December 18).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, February 12).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Personal protective equipment for handling 1-(2-Aminoethyl)cyclobutan-1-ol - Benchchem. (n.d.).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.).
- How to Choose PPE for Chemical Work. (2025, October 23).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- Chemical PPE - Trihydro Corporation. (2020, November 19).
- (1-Fluorocyclobutyl)methanamine hydrochloride - Apollo Scientific. (n.d.).
- This compound, min 97%, 1 gram. (n.d.).
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.se [fishersci.se]
- 6. angenechemical.com [angenechemical.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. trihydro.com [trihydro.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
